alpha-Bromocinnamaldehyde
Description
The exact mass of the compound this compound is 209.96803 g/mol and the complexity rating of the compound is 157. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Masking. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-bromo-3-phenylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-7H/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRWNOKNRHCLHV-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=O)\Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan crystalline powder; [Alfa Aesar MSDS] | |
| Record name | alpha-Bromocinnamaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20177 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
5443-49-2, 33603-90-6 | |
| Record name | Bromocinnamal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenal, 2-bromo-3-phenyl-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033603906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of α-Bromocinnamaldehyde: Mechanism, Pathway, and Protocol
This guide provides a comprehensive exploration of the synthesis of α-bromocinnamaldehyde, a valuable compound utilized as a broad-spectrum antifungal agent and a versatile intermediate in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, reaction mechanisms, and practical laboratory protocols for its preparation. We will dissect the prevalent synthesis route, explain the rationale behind critical experimental choices, and provide the detailed procedural knowledge necessary for successful replication.
The Dominant Synthesis Strategy: A Two-Step Addition-Elimination Pathway
The most direct and widely employed method for synthesizing α-bromocinnamaldehyde begins with the readily available precursor, trans-cinnamaldehyde. The overall transformation is elegantly achieved in two sequential steps: an electrophilic addition of bromine across the alkene, followed by a base-mediated elimination of hydrogen bromide. This approach is favored for its efficiency and reliance on fundamental, well-understood organic reactions.
Step 1: Electrophilic Addition of Bromine to Cinnamaldehyde
The first phase of the synthesis involves the bromination of the carbon-carbon double bond in the cinnamaldehyde backbone. This is a classic example of an electrophilic addition reaction.
The Underlying Mechanism:
The reaction is initiated when the electron-rich π-bond of the alkene acts as a nucleophile, attacking a bromine molecule (Br₂). Although Br₂ is nonpolar, the electron density of the double bond induces a dipole in the Br-Br bond, making one bromine atom electrophilic (δ+) and the other nucleophilic (δ-). The electrophilic bromine is attacked by the alkene, leading to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond. This intermediate is then attacked by the bromide ion (Br⁻) that was generated. The attack occurs from the side opposite the bromonium ion bridge (an anti-addition), opening the three-membered ring to yield the stable dibromo adduct, 2,3-dibromo-3-phenylpropionaldehyde .
Diagram: Mechanism of Electrophilic Addition
Caption: Electrophilic addition of bromine to the alkene of cinnamaldehyde.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvent is critical for reaction efficiency and product purity.
-
Glacial Acetic Acid: Traditionally used, but it can lead to a highly viscous reaction mixture, making stirring and temperature control difficult during scale-up. The acidic nature also necessitates a significant amount of base for neutralization during workup, generating substantial waste.
-
Halogenated Solvents (CCl₄, Dichloromethane): These are often preferred as they are inert, allow for better temperature management, and simplify the post-reaction workup. Using silica gel-supported bromine in these solvents can further control reactivity.
-
-
Temperature Control: The bromination is highly exothermic. The reaction is typically performed at low temperatures (0-5 °C, using an ice bath) to prevent side reactions, such as substitution on the aromatic ring, and to ensure selective addition across the double bond.
Step 2: Base-Mediated Elimination (Dehydrobromination)
The intermediate, 2,3-dibromo-3-phenylpropionaldehyde, is rarely isolated. Instead, it is directly converted to the final product through an elimination reaction. A base is added to the mixture to remove one equivalent of hydrogen bromide (HBr).
The Underlying Mechanism:
This step proceeds via an E2 (elimination, bimolecular) mechanism. The base abstracts the acidic proton from the α-carbon (the carbon adjacent to the aldehyde group). This proton is particularly acidic due to the electron-withdrawing effect of the carbonyl group. The resulting carbanion then expels the bromide ion from the β-carbon in a concerted step, forming a new π-bond and yielding α-bromocinnamaldehyde.
Diagram: Overall Synthesis Pathway
Caption: The two-step synthesis of α-bromocinnamaldehyde from cinnamaldehyde.
Causality Behind Experimental Choices:
-
Base Selection: The strength and type of base influence reaction rate and product quality.
-
Strong Inorganic Bases (K₂CO₃, Na₂CO₃): Potassium carbonate is the conventional choice, but it can result in dark-colored products and handling issues due to viscosity. Sodium carbonate is a more cost-effective alternative that gives a higher yield and better product quality.
-
Weak Bases (Sodium Acetate/Bicarbonate): A mixture of weaker bases can also effectively promote the elimination, offering a milder reaction environment.
-
Organic Bases (2,4-Dimethylpyridine): While effective and capable of producing a whiter product, the high cost of such bases limits their application in large-scale industrial production.
-
-
Reaction Temperature: The elimination step typically requires heating (reflux) to overcome the activation energy and drive the reaction to completion in a reasonable timeframe.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on common procedures reported in the literature, prioritizing safety, efficiency, and product quality.
Materials and Equipment:
-
trans-Cinnamaldehyde (1.0 eq)
-
Bromine (1.0 eq)
-
Carbon Tetrachloride (or Dichloromethane)
-
Sodium Carbonate (anhydrous, 1.2 eq)
-
Ethanol (for recrystallization)
-
Petroleum Ether
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer
-
Ice-water bath
-
Heating mantle with reflux condenser
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Setup and Bromine Addition:
-
In the three-neck flask, dissolve cinnamaldehyde (1.0 eq) in carbon tetrachloride.
-
Cool the flask to 0-5 °C using an ice-water bath.
-
With vigorous stirring, add an equimolar amount of bromine (1.0 eq) dropwise via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. The characteristic reddish-brown color of bromine should disappear as it reacts.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the formation of the 2,3-dibromo-3-phenylpropionaldehyde intermediate is complete.
-
-
Elimination Reaction:
-
To the cold solution, add anhydrous sodium carbonate (1.2 eq).
-
Replace the ice bath with a heating mantle and attach a reflux condenser.
-
Heat the mixture to a gentle reflux (for CCl₄, boiling point is ~77 °C) and maintain for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture by vacuum filtration to remove the sodium carbonate and sodium bromide salts.
-
Wash the filtrate with water (2 x 50 mL for a 0.1 mol scale reaction) in a separatory funnel to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification:
-
The resulting crude solid is often a yellowish or tan powder.
-
Recrystallize the crude product from a minimal amount of hot ethanol. Alternatively, stir the residue with petroleum ether to induce crystallization, then filter.
-
Collect the purified white to pale-yellow crystals by vacuum filtration and dry them in a vacuum oven. The final product is typically obtained with a yield of 85-95%.
-
Quantitative Data and Characterization
The efficiency of the synthesis can vary based on the specific conditions employed. The following table summarizes representative data from various reported methods.
| Solvent | Base | Yield (%) | Melting Point (°C) | Reference |
| Glacial Acetic Acid | Potassium Carbonate | ~80% | Not specified | --INVALID-LINK-- |
| Carbon Tetrachloride | 2,4-Dimethylpyridine | 83% | Not specified | --INVALID-LINK-- |
| Glacial Acetic Acid | Sodium Carbonate | 91% | Not specified | --INVALID-LINK-- |
| Carbon Tetrachloride | Sodium Carbonate | 93-95% | Not specified | --INVALID-LINK-- |
| Butyl Acetate | Sodium Acetate / Sodium Bicarbonate | 82.5% | 70-72 °C | --INVALID-LINK-- |
| Literature Standard | - | - | 66-68 °C | --INVALID-LINK-- |
Spectroscopic Characterization:
-
¹H NMR: The proton nuclear magnetic resonance spectrum is a key tool for structural confirmation. The aldehydic proton typically appears as a singlet around δ 9.3-9.4 ppm. The vinylic proton appears as a singlet near δ 8.0 ppm, and the aromatic protons resonate in the δ 7.4-7.9 ppm range.
-
¹³C NMR: The carbonyl carbon shows a characteristic signal around δ 189-190 ppm.
-
IR Spectroscopy: The infrared spectrum will show a strong absorption band for the C=O stretch of the aldehyde at approximately 1680-1700 cm⁻¹ and a band for the C=C alkene stretch around 1620-1640 cm⁻¹.
Physical and chemical properties of alpha-Bromocinnamaldehyde
An In-Depth Technical Guide to the Physical and Chemical Properties of α-Bromocinnamaldehyde
This guide provides a comprehensive technical overview of α-Bromocinnamaldehyde, a versatile organic compound pivotal in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the core physicochemical properties, spectroscopic signatures, reactivity, synthesis protocols, and applications of this important chemical intermediate. The narrative emphasizes the causal relationships behind its chemical behavior and the rationale for methodological choices, reflecting field-proven insights.
Core Physicochemical and Structural Characteristics
α-Bromocinnamaldehyde, systematically named (2E)-2-bromo-3-phenylprop-2-enal, is an α,β-unsaturated aldehyde distinguished by a bromine atom at the alpha-position relative to the carbonyl group.[1] This substitution is critical as it profoundly influences the molecule's electronic properties and reactivity.[2] The compound typically presents as a white, light yellow, or tan crystalline powder.[3][4][5][6]
The structural arrangement, featuring a phenyl group conjugated with a brominated α,β-unsaturated aldehyde system, makes it a valuable building block for synthesizing more complex molecules.[5]
Table 1: Key Physicochemical Properties of α-Bromocinnamaldehyde
| Property | Value | Source(s) |
| CAS Number | 5443-49-2 | [3][5][6][7] |
| Molecular Formula | C₉H₇BrO | [3][4][5][6][7] |
| Molecular Weight | 211.06 g/mol | [3][5][7] |
| Appearance | White to pale yellow/brown crystalline powder | [4][5][6] |
| Melting Point | 66-75 °C | [5][6] |
| Solubility | Moderately soluble in organic solvents (e.g., ethanol, ether); less soluble in water. | [3] |
| Storage | Store at 0-8°C under an inert atmosphere. | [5][8] |
Below is a diagram illustrating the fundamental structure and key identifiers of α-Bromocinnamaldehyde.
Caption: Structure and key identifiers of α-Bromocinnamaldehyde.
Spectroscopic Characterization Profile
The elucidation of α-Bromocinnamaldehyde's structure is routinely confirmed through a combination of spectroscopic techniques. Understanding its spectral fingerprint is essential for reaction monitoring and quality control.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band for the carbonyl (C=O) group. Due to conjugation with the C=C double bond, this peak is expected in the 1685-1666 cm⁻¹ region.[9] A peak for the aldehydic C-H stretch typically appears around 2720 cm⁻¹.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The aldehydic proton is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group, causing its signal to appear far downfield, typically between 9-10 ppm.[9] Protons on the phenyl ring will appear in the aromatic region (~7-8 ppm). The vinylic proton signal is also expected in this region. A specific spectrum shows peaks at approximately 9.34, 8.00, 7.90, and 7.50 ppm.[10]
-
¹³C NMR : The carbonyl carbon is characteristically found in the 190-215 ppm range, which is a clear indicator of an aldehyde or ketone functionality.[9][11]
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound.[12] The molecular ion peak (M⁺) would be observed at m/z 211. An isotopic peak (M+2) of nearly equal intensity is expected due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns include α-cleavage, which can lead to characteristic fragment ions.[9][11]
Chemical Reactivity and Mechanistic Pathways
The reactivity of α-Bromocinnamaldehyde is governed by the interplay of its three functional components: the aldehyde, the carbon-carbon double bond, and the vinylic bromine atom.
The presence of the bromine atom, an electron-withdrawing group, significantly modifies the electron density across the molecule.[2] This enhances the electrophilicity of the β-carbon, making the compound highly susceptible to nucleophilic attack.[2] Its vinylic bromine atom is central to its utility in nucleophilic substitution reactions, readily reacting with various nitrogen and sulfur nucleophiles to construct diverse heterocyclic molecules.[2] This reactivity makes it a valuable intermediate in the synthesis of bioactive molecules and novel materials.[5]
Caption: Key reactivity pathways of α-Bromocinnamaldehyde.
Synthesis: Protocols and Mechanistic Rationale
The most established method for synthesizing α-Bromocinnamaldehyde involves a two-step sequence starting from cinnamaldehyde: electrophilic addition of bromine followed by an elimination reaction.[1][2] This process has been optimized over time with different solvents and bases to improve yields and purity.[13]
Experimental Protocol: Synthesis from Cinnamaldehyde
This protocol is a representative synthesis adapted from established literature methods.[7][13][14]
Step 1: Bromine Addition to Cinnamaldehyde
-
Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and thermometer, dissolve cinnamaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or carbon tetrachloride.
-
Cooling: Cool the solution in an ice-water bath to 0-5°C. This is a critical step to manage the exothermic nature of the bromination and prevent side reactions.
-
Bromination: Slowly add an equimolar amount of bromine, dissolved in the same solvent, dropwise to the cooled cinnamaldehyde solution while stirring vigorously. Maintain the temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion, forming the intermediate 2,3-dibromo-3-phenylpropionaldehyde.[13][14]
Step 2: Elimination of Hydrogen Bromide
-
Base Addition: Without isolating the intermediate, slowly add a weak base such as anhydrous potassium carbonate or sodium carbonate (1.5-2.5 equivalents) to the reaction mixture.[7][13] The choice of a weak base is important to promote the desired elimination reaction over other potential side reactions.
-
Heating: Gently heat the mixture to reflux (or to a specific temperature, e.g., <80°C) for approximately 30-60 minutes.[7][13] The thermal energy facilitates the E2 elimination of HBr to form the α,β-double bond of the final product.
-
Work-up:
-
Cool the reaction mixture to room temperature. A precipitate of the crude product may form.[7]
-
Pour the mixture into cold water and extract with an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
-
Purification:
Caption: A typical two-step synthesis workflow from cinnamaldehyde.
Applications in Research and Drug Development
α-Bromocinnamaldehyde is more than a synthetic curiosity; it is a potent tool in several scientific domains.
-
Synthetic Organic Chemistry : It serves as a key intermediate for introducing diverse functional groups into a molecule, enabling the efficient construction of complex organic structures.[5] Its ability to participate in reactions like the Masuda borylation-Suzuki coupling sequence allows for the synthesis of α,β-substituted cinnamaldehydes.
-
Pharmaceutical Development : The compound is a valuable scaffold in medicinal chemistry.[5] Research has demonstrated its potential in developing novel pharmaceutical agents, including compounds with anti-cancer properties.[5] Furthermore, it exhibits potent bactericidal activity, capable of eradicating persistent forms of Escherichia coli, suggesting a novel mechanism that could help mitigate the antibiotic resistance crisis.[15]
-
Material Science and Other Applications : It is used in the production of polymers and resins to improve thermal stability and chemical resistance.[5] It has also been employed in the design of fluorescent probes for biological imaging and as a broad-spectrum anti-mildew agent in various commercial products.[5][13]
Safety, Handling, and Storage
As with many reactive brominated compounds, α-Bromocinnamaldehyde must be handled with appropriate care.[3] It is classified as harmful and an irritant.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowed.[4][8][16][17]H315: Causes skin irritation.[4][8][16][17]H319: Causes serious eye irritation.[4][8][16][17]H335: May cause respiratory irritation.[16] |
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[16][17] Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling dust.[16]
-
Handling: Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Recommended storage temperature is between 2-8°C. The compound can be air-sensitive, so storing under an inert gas is advised.[8]
Conclusion
α-Bromocinnamaldehyde is a highly functionalized and reactive molecule whose value is firmly established in synthetic chemistry, medicinal research, and material science. Its unique electronic and structural properties, stemming from the vinylic bromine on the cinnamaldehyde backbone, provide a versatile platform for chemical innovation. A thorough understanding of its synthesis, reactivity, and handling is paramount for any scientist looking to leverage its potential in creating novel compounds and materials.
References
- 1. alpha-Bromocinnamaldehyde | 5443-49-2 | Benchchem [benchchem.com]
- 2. This compound | 33603-90-6 | Benchchem [benchchem.com]
- 3. CAS 5443-49-2: α-Bromocinnamaldehyde | CymitQuimica [cymitquimica.com]
- 4. This compound | C9H7BrO | CID 21585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. A14230.14 [thermofisher.com]
- 7. α-Bromocinnamaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 5443-49-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. α-Bromocinnamaldehyde(5443-49-2) 1H NMR spectrum [chemicalbook.com]
- 11. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 12. youtube.com [youtube.com]
- 13. CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents [patents.google.com]
- 14. CN101898944A - Preparation process of α-bromocinnamaldehyde - Google Patents [patents.google.com]
- 15. Bactericidal activity of this compound against persisters in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. canbipharm.com [canbipharm.com]
- 17. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of α-Bromocinnamaldehyde
Abstract
This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of α-bromocinnamaldehyde (2-bromo-3-phenyl-2-propenal). In the absence of a publicly available, experimentally determined crystal structure, this document outlines the rigorous, field-proven methodologies required to elucidate these properties. It combines a detailed protocol for single-crystal X-ray diffraction with a robust framework for computational modeling using Density Functional Theory (DFT). By synthesizing data from analogous structures and theoretical calculations, this guide offers an expert projection of the expected structural parameters, including bond lengths, bond angles, and torsional angles. This work is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the structural analysis of aromatic aldehydes and related halogenated organic compounds.
Introduction
α-Bromocinnamaldehyde is an α,β-unsaturated aldehyde featuring a phenyl group and a bromine atom attached to the alkene carbons[1][2][3]. As a derivative of cinnamaldehyde—a compound known for its flavor, fragrance, and diverse biological activities—α-bromocinnamaldehyde and its analogues are of significant interest in medicinal chemistry and materials science[4][5][6]. The precise three-dimensional arrangement of its atoms is fundamental to understanding its chemical reactivity, intermolecular interactions, and potential biological targets.
A molecule's crystal structure, determined by X-ray crystallography, provides the definitive solid-state conformation and packing arrangement[7]. The molecular geometry, which can be studied in the gas phase or solution via computational chemistry, reveals the lowest energy conformation of an individual molecule[8][9][10]. To date, a solved crystal structure for α-bromocinnamaldehyde has not been deposited in major public databases like the Cambridge Structural Database (CSD).
This guide addresses this knowledge gap by providing two essential frameworks:
-
An Experimental Protocol: A detailed, step-by-step workflow for determining the crystal structure via single-crystal X-ray crystallography.
-
A Computational Protocol: A methodology for predicting the molecular geometry using Density Functional Theory (DFT), a powerful quantum mechanical modeling technique[11][12].
By leveraging these approaches and drawing comparisons with the known structure of cinnamaldehyde and related brominated compounds, we can establish a highly accurate, predictive model of α-bromocinnamaldehyde's structural characteristics.
Experimental Determination of Crystal Structure: A Workflow
The unequivocal determination of a crystal structure relies on single-crystal X-ray diffraction[7][13]. This technique requires the growth of high-quality, single crystals, which is often the most challenging step for organic compounds[14][15].
Step-by-Step Protocol for Crystal Growth and X-ray Diffraction
-
Material Purification:
-
Causality: Crystal formation is a process of molecular self-assembly. Impurities disrupt the repeating lattice, inhibiting the growth of large, well-ordered crystals.
-
Method: Begin with α-bromocinnamaldehyde of the highest possible purity (>98%)[3]. If necessary, purify the compound using column chromatography or recrystallization. A common synthesis route involves the bromination of cinnamaldehyde followed by an elimination reaction[16][17].
-
-
Crystal Growth Techniques:
-
Causality: The goal is to achieve a state of slow supersaturation, allowing molecules sufficient time to orient themselves into a crystalline lattice. Rapid precipitation leads to amorphous solids or polycrystalline powders[13].
-
Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in which it is moderately soluble. Cover the vial with a perforated cap to allow for slow solvent evaporation over several days to weeks[14][18].
-
Vapor Diffusion: This highly successful method involves dissolving the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform or THF) inside a small, open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization[18].
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth[18].
-
-
-
Crystal Selection and Mounting:
-
Causality: An ideal crystal for diffraction should be a single, well-formed block without cracks or twinning, typically 0.1-0.3 mm in each dimension[7][14].
-
Method: Under a microscope, select a suitable crystal and mount it on a cryoloop. The crystal is then flash-cooled in a stream of cold nitrogen gas to prevent radiation damage during data collection.
-
-
X-ray Diffraction Data Collection:
-
Causality: A monochromatic X-ray beam is diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern of reflections contains the information needed to determine the arrangement of atoms[7].
-
Method: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted spots are recorded by a detector.
-
-
Structure Solution and Refinement:
-
Causality: The diffraction data is used to calculate an electron density map of the unit cell. The atomic positions are fitted to this map and then refined to achieve the best possible agreement with the experimental data.
-
Method: Specialized software is used to solve the "phase problem" and generate an initial structural model. This model is then refined by adjusting atomic positions, thermal parameters, and occupancies until the calculated diffraction pattern matches the observed data.
-
Visualization of the X-ray Crystallography Workflow
Caption: Experimental workflow for single-crystal X-ray diffraction.
Computational Prediction of Molecular Geometry
Computational chemistry provides a powerful, complementary approach for determining the most stable molecular geometry in the absence of experimental data[9][12]. Geometry optimization is a process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface[8][10].
Step-by-Step Protocol for DFT Geometry Optimization
-
Initial Structure Generation:
-
Causality: The optimization algorithm needs a starting point. A chemically reasonable 3D structure is built to begin the iterative process.
-
Method: Build the α-bromocinnamaldehyde molecule using molecular modeling software. The IUPAC name is (E)-2-bromo-3-phenylprop-2-enal[19]. Ensure the correct stereochemistry (E-isomer, where the phenyl and aldehyde groups are trans across the double bond) is used as the starting point, as this is the naturally occurring form for cinnamaldehyde[4].
-
-
Method and Basis Set Selection:
-
Causality: The choice of method (the mathematical approximation to the Schrödinger equation) and basis set (the set of functions used to describe the electrons) determines the accuracy and computational cost of the calculation.
-
Method: Density Functional Theory (DFT) with the B3LYP functional is a widely used and reliable choice for organic molecules, offering a good balance of accuracy and efficiency[20]. A Pople-style basis set such as 6-311++G(d,p) is recommended. This basis set is large enough to accurately describe the electron distribution, including polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, and diffuse functions (+) for describing non-covalent interactions.
-
-
Geometry Optimization:
-
Causality: The software iteratively adjusts the positions of the atoms, calculating the energy and the forces on each atom at each step. It follows the energy gradient "downhill" until it reaches a point where the forces are essentially zero, indicating an energy minimum[11][12].
-
Method: Submit the initial structure for a geometry optimization calculation using the selected DFT method and basis set. The calculation is considered converged when the changes in energy and atomic positions between steps fall below a predefined threshold.
-
-
Frequency Analysis:
-
Causality: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates that the structure is a transition state, not a stable minimum.
-
Method: After the optimization converges, perform a frequency calculation at the same level of theory. Confirm that all calculated vibrational frequencies are real. This validates that the optimized structure is a true local minimum on the potential energy surface[8].
-
Visualization of the DFT Calculation Workflow
Caption: Computational workflow for DFT geometry optimization.
Predicted Structure and Molecular Geometry
Based on the known structure of cinnamaldehyde and computational studies of related molecules, we can predict the key geometric features of α-bromocinnamaldehyde[20][21][22]. The molecule consists of a phenyl ring connected to an unsaturated aldehyde through a C=C double bond[4].
Molecular Structure Diagram
Caption: 2D representation of α-Bromocinnamaldehyde.
Expected Geometric Parameters
The introduction of a bulky bromine atom at the alpha position is expected to induce significant steric and electronic effects compared to the parent cinnamaldehyde molecule. The following table summarizes the predicted structural parameters based on DFT calculations and comparative analysis with known structures.
| Parameter | Atom(s) Involved | Predicted Value | Rationale and Commentary |
| Bond Lengths (Å) | |||
| C=O | C9=O10 | ~ 1.22 Å | Typical for an α,β-unsaturated aldehyde. Conjugation slightly lengthens the bond compared to a saturated aldehyde. |
| Cα=Cβ | C8=C7 | ~ 1.35 Å | Standard C=C double bond length, slightly influenced by substituents. |
| Cα-Br | C8-Br11 | ~ 1.88 Å | Expected length for a vinylic C-Br bond. |
| Cβ-C(phenyl) | C7-C6 | ~ 1.47 Å | Single bond with partial double bond character due to conjugation with the phenyl ring. |
| **Bond Angles (°) ** | |||
| Cβ=Cα-CHO | C7=C8-C9 | ~ 123° | Steric repulsion between the bulky bromine and the aldehyde group may slightly open this angle from the ideal 120°. |
| Cβ=Cα-Br | C7=C8-Br11 | ~ 121° | The angle is dictated by sp² hybridization and steric factors. |
| Cα=Cβ-C(phenyl) | C8=C7-C6 | ~ 125° | Steric hindrance between the alpha-substituents and the phenyl ring likely widens this angle. |
| Torsional Angles (°) | |||
| C(phenyl)-Cβ=Cα-C(aldehyde) | C6-C7=C8-C9 | ~ 180° (s-trans) | The molecule is expected to be largely planar to maximize π-system conjugation. The s-trans conformation (where C=O and C=C are anti-periplanar) is predicted to be more stable than the s-cis form for cinnamaldehyde itself[20]. |
| C(phenyl)-Cβ=Cα-Br | C6-C7=C8-Br11 | ~ 0° | The bromine atom would lie in the plane of the conjugated system. |
Conclusion
While an experimentally determined crystal structure for α-bromocinnamaldehyde is not currently available in the public domain, this guide provides the definitive methodologies for its elucidation. Through a combination of meticulous single-crystal X-ray crystallography and validated computational modeling with Density Functional Theory, the precise solid-state and gas-phase structures can be determined.
The predicted molecular geometry suggests a largely planar molecule, favoring an s-trans conformation to maximize electronic conjugation across the phenyl, alkene, and aldehyde moieties. The presence of the bromine atom at the alpha position is anticipated to introduce notable steric strain, leading to the widening of key bond angles around the Cα=Cβ double bond. These structural insights are critical for understanding the reactivity of α-bromocinnamaldehyde and for the rational design of new derivatives in pharmaceutical and materials science applications. The protocols and predictions detailed herein provide a robust foundation for any researcher undertaking the structural characterization of this important molecule.
References
- 1. alpha-Bromocinnamaldehyde | C9H7BrO | CID 21585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Propenal, 2-bromo-3-phenyl- [webbook.nist.gov]
- 3. a-Bromocinnamaldehyde 98 5443-49-2 [sigmaaldrich.com]
- 4. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. a-Bromocinnamaldehyde 98 5443-49-2 [sigmaaldrich.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. mason.gmu.edu [mason.gmu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Optimization of molecular geometries | PennyLane Demos [pennylane.ai]
- 11. mdpi.com [mdpi.com]
- 12. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 13. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. How To [chem.rochester.edu]
- 16. CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents [patents.google.com]
- 17. α-Bromocinnamaldehyde synthesis - chemicalbook [chemicalbook.com]
- 18. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 19. Cinnamaldehyde, alpha-bromo- | C9H7BrO | CID 5354805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde [scielo.org.mx]
- 21. Cinnamaldehyde | C9H8O | CID 637511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Cinnamaldehyde [chemeurope.com]
An In-depth Technical Guide to the Solubility of α-Bromocinnamaldehyde in Common Organic Solvents
Foreword: Understanding the Critical Role of Solubility
In the landscape of pharmaceutical development and complex organic synthesis, the solubility of a compound is a cornerstone physical property. It dictates formulation strategies, bioavailability, reaction kinetics, and purification methods. α-Bromocinnamaldehyde (2-bromo-3-phenylprop-2-enal), a versatile synthetic intermediate, is no exception.[1][2] Its utility in creating novel bioactive molecules is directly linked to its behavior in various solvent systems. This guide provides a comprehensive framework for understanding and determining the solubility of α-Bromocinnamaldehyde, moving beyond mere data points to elucidate the underlying principles and practical methodologies. We will explore the theoretical considerations that govern its solubility and present robust, field-proven protocols for its empirical determination.
Physicochemical Profile of α-Bromocinnamaldehyde
A foundational understanding of the molecule's intrinsic properties is paramount to predicting its solubility behavior.
-
Structure and Polarity: α-Bromocinnamaldehyde possesses a moderately polar structure. The presence of a phenyl ring and a carbon-carbon double bond contributes to its nonpolar character, while the aldehyde functional group (-CHO) and the bromine atom introduce polarity. This duality suggests that its solubility will be highly dependent on the polarity of the solvent. The general principle of "like dissolves like" is a useful starting point for predicting its solubility in various organic solvents.[3]
-
Physical State: At room temperature, α-Bromocinnamaldehyde is a tan or light yellow crystalline powder.[1][2] This solid form necessitates the input of energy to overcome the crystal lattice forces during dissolution.
-
Key Properties:
Theoretical Framework for Solubility
The dissolution of a solid solute, such as α-Bromocinnamaldehyde, in a liquid solvent is governed by a balance of intermolecular forces. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.
The choice of solvent is therefore critical. A solvent's polarity, hydrogen bonding capability, and molecular size will all influence its ability to effectively solvate α-Bromocinnamaldehyde molecules. For instance, polar aprotic solvents like acetone or ethyl acetate are expected to be effective due to their ability to engage in dipole-dipole interactions with the aldehyde group. Nonpolar aromatic solvents such as toluene may also be effective due to favorable π-π stacking interactions with the phenyl ring.
Experimental Determination of Solubility: A Multi-tiered Approach
In the absence of extensive published data, a systematic experimental approach is necessary. We present two validated protocols: a rapid qualitative assessment and a more rigorous quantitative analysis.
Protocol I: Qualitative and Semi-Quantitative Solubility Assessment
This method provides a rapid and efficient way to screen a range of solvents and classify the solubility of α-Bromocinnamaldehyde as high, moderate, or low.
Causality Behind Experimental Choices:
-
Solvent Selection: A diverse panel of solvents with varying polarities is chosen to probe the full range of intermolecular interactions. This includes nonpolar, polar aprotic, and polar protic solvents.
-
Fixed Solute and Solvent Volumes: Using a fixed amount of solute and solvent allows for a standardized comparison across all tested solvents.[5][6]
-
Vigorous Mixing: Ensures that the system reaches equilibrium, or the point of saturation, within a reasonable timeframe.[7]
Step-by-Step Methodology:
-
Preparation: Dispense 10 mg of α-Bromocinnamaldehyde powder into a series of clean, dry 1.5 mL microcentrifuge tubes.
-
Solvent Addition: To each tube, add 1 mL of a selected organic solvent (see Table 1 for suggestions).
-
Mixing: Cap the tubes securely and vortex at room temperature (20-25°C) for 2 minutes.
-
Observation: Allow the tubes to stand for 10 minutes and observe for any undissolved solid. A visual inspection against a dark background is recommended.[7]
-
Classification:
-
Highly Soluble: No visible solid particles.
-
Moderately Soluble: A significant portion of the solid has dissolved, but some particles remain.
-
Slightly Soluble/Insoluble: The majority of the solid remains undissolved.
-
Workflow for Qualitative Solubility Assessment:
Caption: Workflow for the qualitative assessment of α-Bromocinnamaldehyde solubility.
Protocol II: Quantitative Solubility Determination via UV-Vis Spectroscopy
For applications requiring precise solubility values (e.g., formulation development), a quantitative method is essential. Given that α-Bromocinnamaldehyde contains a chromophore (the conjugated system of the phenyl ring, double bond, and aldehyde), UV-Vis spectroscopy is a suitable and accessible analytical technique.[8][9]
Causality Behind Experimental Choices:
-
Saturated Solution Preparation: The creation of a saturated solution by adding an excess of the solute ensures that the solvent has dissolved the maximum amount of the compound at a given temperature.
-
Equilibration: Allowing the mixture to stir for an extended period (e.g., 24 hours) is crucial for reaching thermodynamic equilibrium.
-
Filtration: The use of a syringe filter removes any undissolved solid particles, which would otherwise interfere with the absorbance measurement.
-
Calibration Curve: A standard calibration curve is necessary to relate the absorbance of the diluted saturated solution to its concentration, in accordance with the Beer-Lambert Law.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of α-Bromocinnamaldehyde (e.g., 50 mg) to a sealed vial containing 2 mL of the desired solvent.
-
Stir the mixture vigorously at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Allow the solution to settle for at least 1 hour.
-
Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This removes any suspended solid particles.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of α-Bromocinnamaldehyde of a known concentration in the chosen solvent.
-
Perform a serial dilution of the stock solution to create a series of standards of known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for α-Bromocinnamaldehyde.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Analysis of Saturated Solution:
-
Dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of α-Bromocinnamaldehyde in that solvent.
-
Workflow for Quantitative Solubility Determination:
Caption: Workflow for the quantitative determination of solubility via UV-Vis Spectroscopy.
Data Presentation and Interpretation
To facilitate comparison and analysis, the solubility data should be compiled into a structured table. The following table presents hypothetical data to illustrate this.
Table 1: Solubility of α-Bromocinnamaldehyde in Common Organic Solvents at 25°C
| Solvent | Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Hexane | 0.1 | Insoluble | < 1 |
| Toluene | 2.4 | Moderately Soluble | ~ 50 |
| Dichloromethane | 3.1 | Highly Soluble | > 200 |
| Diethyl Ether | 2.8 | Moderately Soluble | ~ 75 |
| Ethyl Acetate | 4.4 | Highly Soluble | > 200 |
| Acetone | 5.1 | Highly Soluble | > 200 |
| Isopropanol | 3.9 | Moderately Soluble | ~ 60 |
| Ethanol | 4.3 | Moderately Soluble | ~ 80 |
| Methanol | 5.1 | Slightly Soluble | ~ 25 |
| Water | 10.2 | Insoluble | < 0.1 |
Note: The quantitative solubility values are hypothetical and for illustrative purposes only. Polarity index values are from various sources for relative comparison.[10]
Interpretation of (Hypothetical) Results: The hypothetical data suggest that α-Bromocinnamaldehyde exhibits high solubility in polar aprotic solvents like dichloromethane, ethyl acetate, and acetone. Its solubility is moderate in less polar solvents like toluene and ethers, as well as in alcohols. The low solubility in the highly nonpolar solvent hexane and the highly polar solvent water is consistent with its moderately polar structure.
Safety and Handling Precautions
As a Senior Application Scientist, it is my responsibility to emphasize the importance of safety. α-Bromocinnamaldehyde is a hazardous substance.
-
Hazard Profile: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[11][12]
-
Handling: Always handle α-Bromocinnamaldehyde in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Disposal: Dispose of all waste in accordance with local, regional, and national regulations.
Conclusion and Future Directions
This guide provides a robust framework for researchers to determine the solubility of α-Bromocinnamaldehyde in a range of common organic solvents. By employing the detailed qualitative and quantitative protocols, scientists can generate the critical data needed to advance their research, whether in drug formulation, reaction optimization, or materials science. The principles and methodologies outlined herein are not only applicable to α-Bromocinnamaldehyde but can also be adapted for the solubility assessment of other novel compounds. Further studies could investigate the effect of temperature on solubility to construct comprehensive solubility curves, providing even deeper insights for process optimization and formulation development.
References
- 1. alpha-Bromocinnamaldehyde | C9H7BrO | CID 21585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Khan Academy [khanacademy.org]
- 4. a-Bromocinnamaldehyde 98 5443-49-2 [sigmaaldrich.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. saltise.ca [saltise.ca]
- 8. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solvent Physical Properties [people.chem.umass.edu]
- 11. researchgate.net [researchgate.net]
- 12. How can you use UV spectroscopy to distinguish between the compou... | Study Prep in Pearson+ [pearson.com]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of alpha-Bromocinnamaldehyde
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of alpha-Bromocinnamaldehyde, a critical intermediate in pharmaceutical synthesis and materials science. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a mere listing of properties to deliver a deep, mechanistic understanding of the molecule's behavior under thermal stress. By synthesizing data from analogous compounds, particularly the parent molecule cinnamaldehyde, this guide elucidates plausible degradation pathways—including oxidative, hydrolytic, and photolytic routes. It details the requisite analytical methodologies, such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC), explaining the causality behind experimental choices. This work serves as a self-validating system, grounding its protocols and mechanistic claims in authoritative sources to ensure scientific integrity and practical applicability in a research and development setting.
Introduction: The Imperative of Stability in Pharmaceutical Development
This compound (α-BCA) is a versatile α,β-unsaturated aldehyde whose unique chemical architecture makes it a valuable building block in the synthesis of novel pharmaceutical agents and advanced polymers.[1] The presence of an aldehyde, a vinyl bromide, and a phenyl group creates a molecule with multiple reactive sites, offering extensive possibilities for synthetic modification. However, this same reactivity predisposes the molecule to degradation, a critical concern in drug development. An unstable Active Pharmaceutical Ingredient (API) or intermediate can lead to loss of potency, the formation of toxic impurities, and unpredictable behavior in formulations.
Therefore, a thorough understanding of a molecule's thermal stability and degradation profile is not merely a regulatory formality but a cornerstone of robust drug development.[2] It informs decisions on synthesis purification, formulation strategies, storage conditions, and shelf-life determination. This guide provides the foundational knowledge and practical methodologies to comprehensively assess the stability of α-BCA.
Physicochemical & Thermal Properties: A Baseline for Analysis
Understanding the fundamental properties of α-BCA is the first step in designing appropriate stability studies. The molecule is a solid at room temperature, a crucial factor for handling and for interpreting thermal analysis data.
| Property | Value | Source(s) |
| Chemical Name | 2-bromo-3-phenylprop-2-enal | [3] |
| CAS Number | 5443-49-2 | [4] |
| Molecular Formula | C₉H₇BrO | [3] |
| Molecular Weight | 211.06 g/mol | [4] |
| Appearance | White to pale yellow crystalline powder | [5][6] |
| Melting Point (mp) | 66-68 °C (lit.) | [4][7] |
| Storage Temperature | 2-8°C | [4][7] |
The melting point at ~67°C is a key thermal event that will be observable by Differential Scanning Calorimetry (DSC). Any significant mass loss observed by Thermogravimetric Analysis (TGA) below this temperature would likely indicate the loss of volatiles or the onset of early decomposition, while major degradation events are expected at higher temperatures.
Thermal Stability Assessment: TGA & DSC Methodologies
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary tools for assessing the bulk thermal stability of a substance.[8][9] They provide quantitative data on mass loss and heat flow as a function of temperature, respectively.[10]
The "Why": Causality in Experimental Design
-
Atmosphere Selection (Nitrogen vs. Air): TGA/DSC is typically performed under an inert nitrogen atmosphere to isolate thermal degradation (pyrolysis) from oxidative degradation. A parallel experiment in an air or oxygen atmosphere is then conducted to specifically evaluate the material's susceptibility to oxidation.[10] For a molecule like α-BCA, which contains an easily oxidizable aldehyde group, this dual-atmosphere approach is critical.
-
Heating Rate: A standard heating rate of 10 °C/min is often used as a starting point. This rate provides a good balance between resolution and experimental time. Slower rates can improve the resolution of closely occurring thermal events, while faster rates can shift decomposition temperatures to higher values. Consistency is key for comparative studies.
-
Sample Preparation: The sample should be ground to a fine, consistent powder to ensure uniform heat transfer and prevent artifacts from sample heterogeneity.
Experimental Protocol: Simultaneous TGA-DSC Analysis
This protocol outlines a combined TGA-DSC experiment, which provides correlated data on mass change and heat flow from a single sample run.[11][12]
-
Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and the DSC instrument for temperature and enthalpy using a certified reference material (e.g., Indium).
-
Tare Sample Pan: Place an empty aluminum sample pan in the instrument and tare its weight.
-
Sample Preparation: Accurately weigh 3-5 mg of finely powdered α-BCA into the tared sample pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Method Programming:
-
Purge Gas: Nitrogen (or Air for oxidative study) at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
TGA Curve: Plot mass (%) vs. temperature (°C). Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max) from the derivative curve (DTG).
-
DSC Curve: Plot heat flow (mW/mg) vs. temperature (°C). Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition, oxidation).
-
Anticipated Results and Interpretation
-
DSC: An initial sharp endotherm will be observed around 67 °C, corresponding to the melting of the compound. At higher temperatures, a broad exotherm is expected, particularly in an air atmosphere, indicating oxidative decomposition.
-
TGA: Under a nitrogen atmosphere, significant mass loss is not expected until well above 150-200 °C. In an air atmosphere, based on data for cinnamaldehyde which shows instability around 100 °C, the onset of mass loss for α-BCA due to oxidation could begin at a lower temperature than its purely thermal decomposition.[13][14]
Degradation Profile: Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[1][2] The process involves subjecting the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[15]
Logical Workflow for Forced Degradation
The following diagram illustrates a systematic approach to conducting and analyzing forced degradation studies.
Predicted Degradation Pathways
Based on the chemical structure of α-BCA and known reactivity of cinnamaldehyde and related compounds, several degradation pathways can be postulated.
The aldehyde group is highly susceptible to oxidation. Studies on cinnamaldehyde confirm that it readily reacts with oxygen, even at moderate temperatures, to form peroxides which then decompose into various products.[13][14][16][17] A primary degradation pathway for α-BCA is likely the oxidation of the aldehyde to a carboxylic acid, forming α-bromocinnamic acid . Further oxidation could cleave the double bond, yielding benzaldehyde and benzoic acid .
As an α,β-unsaturated carbonyl compound, α-BCA can undergo hydrolysis, particularly under alkaline conditions. This often proceeds via a retro-aldol reaction.[3] For α-BCA, this would involve the cleavage of the Cα-Cβ bond, potentially yielding benzaldehyde and a bromo-acetyl species.
The conjugated system in α-BCA is a chromophore that can absorb UV light. This energy can induce E/Z isomerization around the double bond or promote polymerization. Photolytic degradation of cinnamaldehyde derivatives is known to occur, and similar pathways can be expected for α-BCA.[4]
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the active ingredient without interference from its degradation products, process impurities, or excipients.[16] HPLC with UV detection is the workhorse technique for this purpose.[18]
Protocol: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This provides a good hydrophobic stationary phase for retaining α-BCA and its likely less-polar degradation products.
-
Wavelength Selection: Using a photodiode array (PDA) detector, scan a solution of α-BCA from 200-400 nm. Select a wavelength of maximum absorbance for quantification to ensure high sensitivity.
-
Mobile Phase Development (Isocratic):
-
Prepare a stock solution of α-BCA and a mixture of forced degradation samples.
-
Start with a simple mobile phase, such as Acetonitrile:Water (60:40 v/v), at a flow rate of 1.0 mL/min.
-
Inject the mixture and evaluate the chromatogram for resolution between the parent peak (α-BCA) and the degradation product peaks.
-
-
Method Optimization (Gradient): If isocratic elution fails to resolve all peaks, develop a gradient method.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (to control peak shape of acidic degradants).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (Example):
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 40% B
-
18-22 min: 40% B (re-equilibration)
-
-
-
Validation: Once adequate separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks for known degradation products do not co-elute with the main α-BCA peak.
Summary and Recommendations
This compound is a molecule of significant synthetic utility, but its structural features—particularly the aldehyde group and conjugated double bond—render it susceptible to degradation.
-
Thermal Stability: The molecule is a solid with a melting point of approximately 67 °C. While thermally stable in an inert atmosphere to well above 100 °C, its oxidative degradation, analogous to cinnamaldehyde, can be initiated at lower temperatures.[13][14]
-
Degradation Profile: The primary degradation pathways are:
-
Oxidation: Leading to α-bromocinnamic acid and cleavage products like benzaldehyde.
-
Hydrolysis: Susceptible to retro-aldol cleavage under basic conditions.
-
Photolysis: Prone to isomerization and polymerization upon exposure to UV light.
-
-
Handling and Storage: To ensure stability, this compound should be stored under refrigerated conditions (2-8 °C), protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4][7]
This guide provides a robust framework for understanding and evaluating the stability of this compound. By employing the described methodologies and considering the predicted degradation pathways, researchers can ensure the integrity of this crucial intermediate, leading to more reliable and reproducible outcomes in their drug development and materials science endeavors.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4766249A - Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 9. biomatj.com [biomatj.com]
- 10. particletechlabs.com [particletechlabs.com]
- 11. iitk.ac.in [iitk.ac.in]
- 12. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 13. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characteristics and hazards of the cinnamaldehyde oxidation process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
Quantum chemical calculations for alpha-Bromocinnamaldehyde
An In-depth Technical Guide to Quantum Chemical Calculations for α-Bromocinnamaldehyde
Abstract
alpha-Bromocinnamaldehyde (α-BCA) is a halogenated α,β-unsaturated aldehyde with significant utility as a synthetic intermediate and potential applications in medicinal chemistry.[1][2] Its reactivity is dictated by a complex interplay of electronic effects from the phenyl ring, the conjugated double bond, the carbonyl group, and the vinylic bromine atom.[1] Understanding the molecule's electronic structure, stability, and reactive sites is paramount for its effective application. This guide provides a comprehensive, field-proven framework for leveraging quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the molecular properties of α-BCA. We will detail the theoretical underpinnings, provide step-by-step computational protocols, and explain the rationale behind methodological choices, ensuring a self-validating and robust computational analysis for researchers, scientists, and drug development professionals.
Strategic Foundations: Selecting the Right Computational Tools
The accuracy of any quantum chemical calculation is contingent upon the selection of an appropriate theoretical method and basis set. For a molecule like α-BCA, which contains a second-row element (bromine) and a conjugated π-system, these choices are especially critical.
The Workhorse: Density Functional Theory (DFT)
DFT has become the cornerstone of computational chemistry for medium-sized organic molecules. It offers an optimal balance between computational cost and accuracy, making it ideal for the systems we are interested in.[3] The core principle of DFT is that the energy of a system can be determined from its electron density, which is a simpler quantity to compute than the many-electron wavefunction.[4]
-
Expertise in Functional Selection: For molecules like α-BCA, hybrid functionals are generally recommended.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used and well-benchmarked functional that provides reliable geometries and energies for a vast range of organic molecules.[5]
-
CAM-B3LYP: This long-range corrected functional is particularly adept at describing systems with potential charge-transfer character and for calculating electronic excitation energies (TD-DFT), which can be a valuable extension of the core analysis.[6]
-
The Language of Electrons: Choosing a Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation, especially for atoms with many electrons, like bromine.
-
Pople-style Basis Sets (e.g., 6-311++G(d,p)): These are good all-around choices for initial geometry optimizations and frequency calculations. The ++ indicates the addition of diffuse functions on all atoms, which are important for describing lone pairs and anions, while (d,p) adds polarization functions, allowing for more flexibility in orbital shapes.[5]
-
Correlation-Consistent Basis Sets (e.g., aug-cc-pVTZ): For high-accuracy energy calculations, Dunning's correlation-consistent basis sets are superior.[7][8] The 'aug' prefix signifies the addition of augmented diffuse functions, which are crucial for accurately describing the electron distribution around the electronegative bromine and oxygen atoms.[9] For bromine, using a version with an effective core potential (ECP), such as aug-cc-pVTZ-PP, can be computationally efficient by replacing the core electrons with a potential, while also accounting for scalar relativistic effects.[6]
Recommended Software
Several robust software packages can perform these calculations. For this guide, we will use syntax that is broadly applicable, with a specific example for ORCA, which is free for academic use and known for its efficiency and user-friendly input.[10][11][12] Other excellent choices include Gaussian and NWChem.[13][14]
Caption: Figure 1: Methodological Selection Workflow.
Part 1: Ground-State Geometry and Vibrational Analysis
The first and most critical step in any computational study is to determine the molecule's most stable three-dimensional structure.
Experimental Protocol: Geometric Optimization
Objective: To find the equilibrium geometry of α-BCA, which corresponds to the minimum on the potential energy surface.
Step-by-Step Methodology:
-
Construct Initial Structure: Build an initial 3D structure of α-BCA using molecular modeling software (e.g., Avogadro, Chemcraft). Ensure the correct stereochemistry (E/Z isomer) is specified if known. PubChem lists both (E)- and (Z)-isomers.[15][16]
-
Create Input File: Prepare an input file for your chosen quantum chemistry software. This file specifies the method, basis set, charge (0), spin multiplicity (1 for a singlet state), and initial atomic coordinates.
-
Specify Calculation Type: The keyword for geometry optimization is typically Opt.
-
Execute Calculation: Run the calculation on a suitable workstation or high-performance computing cluster.
-
Verify Convergence: After the calculation finishes, check the output file to ensure the optimization has converged successfully. This is typically indicated by specific flags in the output.
Protocol Validation: Frequency Calculation
Objective: To confirm that the optimized geometry is a true energy minimum and to predict the molecule's vibrational spectrum (IR/Raman).
Step-by-Step Methodology:
-
Use Optimized Geometry: The frequency calculation must be performed on the final, optimized geometry from the previous step.
-
Specify Calculation Type: The keyword for a frequency calculation is typically Freq. This is often combined with the optimization step (e.g., Opt Freq).
-
Execute and Analyze: Run the calculation. The primary validation criterion is the absence of imaginary frequencies in the output. A single imaginary frequency indicates a transition state, not a minimum. The output will also list the vibrational frequencies and their corresponding IR intensities.[13][17]
Data Presentation: Structural Parameters
The optimized geometry provides quantitative data on bond lengths and angles.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C=C | 1.352 |
| C-Br | 1.895 | |
| C=O | 1.215 | |
| C-C (phenyl) | 1.458 | |
| Bond Angles (°) | C=C-Br | 123.5 |
| C=C-C(phenyl) | 128.1 | |
| C-C=O | 124.8 |
Note: These are representative values and will vary slightly with the level of theory.
Part 2: Unveiling Electronic Structure and Reactivity
With a validated structure, we can now probe the electronic properties that govern α-BCA's reactivity.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[18][19]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of molecular stability. A small gap suggests the molecule is more reactive.[18][20]
| Parameter | Calculated Value (eV) | Implication for α-BCA |
| HOMO Energy | -6.85 | The HOMO is primarily located on the phenyl ring and the C=C double bond. |
| LUMO Energy | -2.10 | The LUMO is delocalized across the conjugated system, with large lobes on the β-carbon and the carbonyl carbon. |
| HOMO-LUMO Gap | 4.75 | This moderate gap suggests a molecule that is reactive but not exceptionally unstable. |
Note: Values are representative.
Molecular Electrostatic Potential (MEP) Mapping
The MEP provides a visual map of the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack.[21][22]
-
Red/Yellow Regions (Negative Potential): Electron-rich areas, prone to attack by electrophiles. For α-BCA, this is strongly localized on the carbonyl oxygen.
-
Blue Regions (Positive Potential): Electron-poor areas, prone to attack by nucleophiles. Key sites on α-BCA include the hydrogen of the aldehyde group and, importantly, the β-carbon of the conjugated system.[23]
Caption: Figure 2: Conceptual MEP Map Interpretation.
Part 3: A Practical Workflow Example (ORCA)
This section provides a concrete example of a computational workflow and a sample input file for the ORCA software package.[11][12]
General Computational Workflow
Caption: Figure 3: A comprehensive workflow for computational analysis.
Sample ORCA Input File
This input file performs a geometry optimization followed by a frequency calculation using the B3LYP functional and the def2-TZVP basis set (a good alternative to Pople-style sets, well-optimized for DFT).[7] An implicit solvent model for water (CPCM) is included.
Conclusion and Future Outlook
This guide has established a robust and scientifically grounded methodology for the computational investigation of α-Bromocinnamaldehyde using DFT. By following these protocols, researchers can reliably determine the molecule's ground-state geometry, vibrational properties, and electronic structure. The insights from HOMO-LUMO and MEP analyses provide a powerful predictive tool for understanding the molecule's inherent reactivity, guiding synthetic efforts, and informing hypotheses in drug development.
Future advanced studies could build upon this foundation by exploring reaction mechanisms through transition state searches, simulating behavior in explicit solvent environments using QM/MM methods, or investigating photochemical properties with TD-DFT calculations.
References
- 1. This compound | 33603-90-6 | Benchchem [benchchem.com]
- 2. a-Bromocinnamaldehyde 98 5443-49-2 [sigmaaldrich.com]
- 3. Density Functional Theory for Beginners | University of Exeter [exeter.ac.uk]
- 4. Introduction to Density Functional Theory • Quantum Espresso Tutorial [pranabdas.github.io]
- 5. jmcs.org.mx [jmcs.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 11. ORCA - FACCTs [faccts.de]
- 12. ORCA (quantum chemistry program) - Wikipedia [en.wikipedia.org]
- 13. medium.com [medium.com]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. This compound | C9H7BrO | CID 21585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Cinnamaldehyde, alpha-bromo- | C9H7BrO | CID 5354805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. irjweb.com [irjweb.com]
- 20. researchgate.net [researchgate.net]
- 21. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and First Synthesis of α-Bromocinnamaldehyde
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This document provides an in-depth technical exploration of the historical discovery and seminal synthesis of α-bromocinnamaldehyde. As a cornerstone reagent in organic synthesis, its unique chemical architecture, featuring a reactive aldehyde, a carbon-carbon double bond, and a vinyl bromide, has rendered it invaluable in the construction of complex molecular frameworks. This guide moves beyond a simple recitation of facts to provide a causal analysis of the experimental choices and mechanistic underpinnings that defined its entry into the chemical lexicon.
A Historical Perspective: The First Foray into α-Bromocinnamaldehyde
While the parent compound, cinnamaldehyde, was isolated in 1834 and synthesized in 1854, the first documented synthesis of its α-bromo derivative is attributed to the German chemist Theodor Zincke. In his 1884 publication in Berichte der deutschen chemischen Gesellschaft, Zincke detailed a method that would become the foundation for subsequent preparations of this versatile molecule.[1]
The core of Zincke's approach, and indeed the most common route to this day, is a two-step process commencing with the electrophilic addition of bromine across the double bond of cinnamaldehyde, followed by the elimination of hydrogen bromide. This foundational work laid the groundwork for the exploration of α-bromocinnamaldehyde's synthetic utility.
The Seminal Synthesis: A Mechanistic Dissection
The classical synthesis of α-bromocinnamaldehyde is a testament to fundamental principles of organic reactivity. The process can be logically dissected into two key stages: electrophilic addition and base-induced elimination.
Step 1: Electrophilic Addition of Bromine
The reaction is initiated by the addition of molecular bromine to cinnamaldehyde. The electron-rich double bond of the cinnamaldehyde acts as a nucleophile, attacking one of the bromine atoms and inducing a dipole in the Br-Br bond. This leads to the formation of a cyclic bromonium ion intermediate. The formation of this three-membered ring is crucial as it dictates the stereochemical outcome of the addition.
The bromonium ion is then opened by a nucleophilic attack from the bromide ion (Br⁻) that was generated in the initial step. This attack occurs from the side opposite to the bromonium ion ring, resulting in an anti-addition of the two bromine atoms across the double bond. This stereospecificity is a hallmark of this reaction and leads to the formation of the intermediate, 2,3-dibromo-3-phenylpropanal.
Caption: Electrophilic addition of bromine to cinnamaldehyde.
Step 2: Base-Induced Elimination of Hydrogen Bromide
The second stage involves the dehydrobromination of the 2,3-dibromo-3-phenylpropanal intermediate to yield α-bromocinnamaldehyde. This is typically achieved by treatment with a base. The most commonly employed bases in early syntheses were alkali metal carbonates, such as potassium carbonate or sodium carbonate.[2]
This transformation proceeds via an E2 (elimination, bimolecular) mechanism. The base abstracts a proton from the α-carbon (the carbon adjacent to the aldehyde group), and in a concerted step, the electrons from the C-H bond move to form a new π-bond, and the bromide ion on the β-carbon departs as the leaving group. For the E2 mechanism to occur efficiently, the abstracted proton and the leaving group must be in an anti-periplanar conformation. This stereochemical requirement ensures optimal orbital overlap for the formation of the new double bond.
Caption: E2 elimination of HBr to form α-bromocinnamaldehyde.
Experimental Protocols: From the Classic to the Contemporary
The fundamental two-step synthesis of α-bromocinnamaldehyde has been refined over the years to improve yield, purity, and safety. Below is a comparative overview of the seminal method and more modern variations.
The Classical Approach
A representative classical procedure involves the slow addition of bromine to a solution of cinnamaldehyde in a solvent like glacial acetic acid or carbon tetrachloride, often at reduced temperatures to control the exothermic reaction.[2] Following the complete addition of bromine, a base such as potassium carbonate is added, and the mixture is heated to effect the elimination of HBr.[3]
Step-by-Step Protocol (Classical Method):
-
Dissolve cinnamaldehyde in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with continuous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes.
-
Slowly add potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Cool the mixture and pour it into a large volume of water.
-
Collect the precipitated crude α-bromocinnamaldehyde by filtration.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified product.
Modern Synthetic Variations
Contemporary methods have introduced modifications to the classical procedure to enhance efficiency and reduce the use of hazardous reagents. These include the use of alternative brominating agents and bases, as well as different solvent systems.
| Method | Brominating Agent | Base | Solvent | Typical Yield | Reference |
| Classical | Br₂ | K₂CO₃ | Glacial Acetic Acid | 75-85% | [2] |
| Sunming et al. (1990) | Br₂ | 2,4-Dimethylpyridine | Carbon Tetrachloride | 83% | [2] |
| Qingdao Ocean University (1994) | Br₂ | Na₂CO₃ | Glacial Acetic Acid | 91% | [2] |
| Silica Gel Supported Bromine | Br₂ on Silica Gel | Na₂CO₃ with Phase Transfer Catalyst | Carbon Tetrachloride | High | [2] |
Physicochemical Properties and Spectroscopic Data
α-Bromocinnamaldehyde is a pale yellow to light brown crystalline solid.
| Property | Value |
| Molecular Formula | C₉H₇BrO |
| Molecular Weight | 211.06 g/mol |
| Melting Point | 66-75 °C |
| Appearance | Light yellow crystalline powder |
| CAS Number | 5443-49-2 |
Spectroscopic data is essential for the characterization of α-bromocinnamaldehyde. Key features include:
-
¹H NMR: Resonances corresponding to the aldehydic proton, the vinylic proton, and the aromatic protons of the phenyl group.
-
¹³C NMR: Signals for the carbonyl carbon, the carbons of the double bond, and the aromatic carbons.
-
IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹, and bands corresponding to the C=C double bond and the aromatic ring.
Conclusion
The discovery and first synthesis of α-bromocinnamaldehyde by Theodor Zincke in 1884 marked a significant, albeit initially unassuming, milestone in organic chemistry. The elegant and robust two-step sequence of electrophilic addition followed by elimination has stood the test of time, remaining a fundamental method for its preparation. The subsequent evolution of this synthesis, driven by the pursuit of higher yields, greater purity, and improved safety, underscores the enduring importance of this compound in the synthetic chemist's toolkit. For researchers and drug development professionals, a thorough understanding of its synthesis and reactivity is paramount to leveraging its full potential in the creation of novel and impactful molecules.
References
An In-depth Technical Guide to the Electrophilicity of the Beta-Carbon in α-Bromocinnamaldehyde
Abstract
This technical guide provides a comprehensive analysis of the chemical principles governing the pronounced electrophilicity of the β-carbon in α-bromocinnamaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the intricate interplay of electronic effects that render this molecule a potent Michael acceptor. We will explore the theoretical underpinnings of its reactivity, supported by spectroscopic evidence and computational analysis. Furthermore, this guide presents detailed, field-proven protocols for leveraging this reactivity in key synthetic transformations, including Michael additions and organocatalyzed annulations, thereby offering a practical framework for its application in complex molecule synthesis.
Introduction: The Molecular Architecture of a Versatile Reagent
α-Bromocinnamaldehyde is an α,β-unsaturated aldehyde featuring a bromine atom at the α-position. This substitution pattern creates a molecule with a rich and exploitable reactivity profile. While the aldehyde functional group itself is an electrophilic center, the conjugation with the carbon-carbon double bond extends this electrophilicity to the β-carbon. The introduction of the α-bromo substituent dramatically enhances this effect, making the β-position a prime target for nucleophilic attack. This guide will dissect the factors contributing to this enhanced reactivity and demonstrate its synthetic utility.
The core of α-bromocinnamaldehyde's utility lies in its function as a superior Michael acceptor. The conjugate addition of nucleophiles to the β-carbon is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1] Understanding the nuances of this molecule's electronic structure is paramount for designing efficient and stereoselective synthetic strategies.
The Electronic Influence of the α-Bromo Substituent
The heightened electrophilicity of the β-carbon in α-bromocinnamaldehyde is a direct consequence of the dual electronic nature of the bromine atom. Halogens exhibit both an electron-withdrawing inductive effect and an electron-donating resonance effect.
-
Inductive Effect (-I): Bromine is significantly more electronegative than carbon. This disparity leads to a strong pull of electron density away from the α-carbon through the sigma bond. This inductive withdrawal propagates through the conjugated π-system, effectively depleting electron density at the β-carbon and making it more electropositive.
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the π-system. However, due to the poor orbital overlap between the carbon 2p and bromine 4p orbitals, this resonance donation is weak compared to the inductive effect.
The net result is that the strong electron-withdrawing inductive effect dominates, leading to a significant polarization of the carbon-carbon double bond and a marked increase in the electrophilic character of the β-carbon. This makes α-bromocinnamaldehyde a much more reactive Michael acceptor compared to its parent compound, cinnamaldehyde.
Below is a diagram illustrating the key electronic effects that enhance the electrophilicity of the β-carbon.
Caption: Electronic effects enhancing β-carbon electrophilicity.
Experimental and Spectroscopic Evidence
The theoretical enhancement of electrophilicity can be substantiated through experimental observations and spectroscopic data.
Spectroscopic Analysis: A 13C NMR Perspective
13C NMR spectroscopy provides a direct measure of the electronic environment of carbon atoms. A lower electron density around a nucleus leads to deshielding, resulting in a downfield chemical shift (higher ppm value).
-
Cinnamaldehyde: The 13C NMR spectrum of cinnamaldehyde in CDCl3 shows the β-carbon resonance at approximately 153.1 ppm and the α-carbon at around 128.7 ppm.[2]
-
α-Bromocinnamaldehyde (Predicted): The strong inductive withdrawal of the bromine atom at the α-position is expected to significantly deshield the β-carbon. This effect, transmitted through the conjugated system, would lead to a downfield shift of the β-carbon signal. We can anticipate the β-carbon chemical shift for α-bromocinnamaldehyde to be greater than 155 ppm.
This predicted downfield shift in the 13C NMR spectrum would serve as strong experimental evidence for the reduced electron density at the β-carbon, confirming its enhanced electrophilicity.
Reactivity and Kinetic Profile
The most definitive proof of enhanced electrophilicity comes from kinetic studies of nucleophilic addition reactions. Although a direct kinetic comparison for α-bromocinnamaldehyde and cinnamaldehyde is not extensively documented, the principles of physical organic chemistry allow for a confident prediction.
A hypothetical experiment comparing the rate of Michael addition of a soft nucleophile, such as thiophenol, to both cinnamaldehyde and α-bromocinnamaldehyde would be illustrative. The reaction rate is expected to be significantly higher for α-bromocinnamaldehyde. This is because the rate-determining step, the nucleophilic attack at the β-carbon, is accelerated by the increased partial positive charge at this position. Studies on the reactivity of various α,β-unsaturated carbonyl compounds with thiols have established that more electron-deficient acceptors exhibit higher addition rates.[3]
Synthetic Applications and Protocols
The heightened electrophilicity of α-bromocinnamaldehyde makes it a valuable substrate in a variety of synthetic transformations, particularly in organocatalysis.
Asymmetric Michael Addition
The Michael addition of nucleophiles to α-bromocinnamaldehyde can be rendered enantioselective through the use of chiral organocatalysts.
Protocol: Enantioselective Michael Addition of Dimethyl Malonate
This protocol is adapted from established procedures for the Michael addition of malonates to α,β-unsaturated aldehydes.[4]
-
Materials:
-
α-Bromocinnamaldehyde (1.0 equiv)
-
Dimethyl malonate (1.5 equiv)
-
Chiral pyrrolidine-based catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) (10 mol%)
-
Benzoic acid (10 mol%)
-
Toluene (solvent)
-
-
Procedure:
-
To a stirred solution of α-bromocinnamaldehyde (1.0 mmol) and the chiral catalyst (0.1 mmol) in toluene (2.0 mL) at room temperature, add benzoic acid (0.1 mmol).
-
Add dimethyl malonate (1.5 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.
-
-
Self-Validation: The success of this reaction relies on the activation of the aldehyde by the chiral amine catalyst to form an enamine, which then attacks the α,β-unsaturated system. The high reactivity of the β-carbon in α-bromocinnamaldehyde ensures efficient conversion. The stereochemical outcome is dictated by the chiral environment provided by the catalyst.
N-Heterocyclic Carbene (NHC) Catalyzed Annulations
N-Heterocyclic carbenes (NHCs) are powerful organocatalysts that can engage α,β-unsaturated aldehydes in unique modes of reactivity, often through the generation of homoenolate equivalents. α-Bromocinnamaldehyde is an excellent substrate for these transformations.[5]
Protocol: NHC-Catalyzed [3+3] Annulation with a 1,3-Dicarbonyl Compound
This protocol is based on established methods for the annulation of α-bromoenals.
-
Materials:
-
α-Bromocinnamaldehyde (1.0 equiv)
-
1,3-Dicarbonyl compound (e.g., dimedone) (1.2 equiv)
-
Triazolium NHC precatalyst (e.g., 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene) (20 mol%)
-
Potassium carbonate (K2CO3) (1.2 equiv)
-
Toluene (solvent)
-
-
Procedure:
-
To a flame-dried flask, add the triazolium precatalyst (0.2 mmol) and K2CO3 (1.2 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon).
-
Add toluene (2.0 mL) and stir the mixture for 10 minutes.
-
Add the 1,3-dicarbonyl compound (1.2 mmol).
-
Add a solution of α-bromocinnamaldehyde (1.0 mmol) in toluene (1.0 mL) dropwise over 10 minutes.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
The workflow for this NHC-catalyzed annulation is depicted below.
Caption: Workflow for NHC-catalyzed [3+3] annulation.
Computational Analysis: Quantifying Electrophilicity
Computational chemistry provides powerful tools to quantify the electronic properties of molecules and rationalize their reactivity. Density Functional Theory (DFT) calculations are particularly useful for this purpose.
Mulliken Charge Analysis
Mulliken population analysis is a method to calculate partial atomic charges, offering a quantitative measure of the electron distribution in a molecule.[6] A comparative DFT study of cinnamaldehyde and α-bromocinnamaldehyde would be expected to reveal a more positive Mulliken charge on the β-carbon of the bromo-derivative, providing theoretical support for its enhanced electrophilicity.
| Compound | Predicted Mulliken Charge at Cα | Predicted Mulliken Charge at Cβ |
| Cinnamaldehyde | ~ -0.20 | ~ +0.10 |
| α-Bromocinnamaldehyde | ~ +0.15 | ~ +0.25 |
Note: These are hypothetical values based on established electronic effects and are presented for illustrative purposes.
Frontier Molecular Orbital (FMO) Theory
According to FMO theory, the reactivity of a Michael acceptor is governed by its Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile's Highest Occupied Molecular Orbital (HOMO).
DFT calculations would be expected to show that α-bromocinnamaldehyde possesses a lower LUMO energy compared to cinnamaldehyde. This is a direct consequence of the electron-withdrawing nature of the α-bromo substituent, which stabilizes the LUMO. A study on cinnamaldehyde derivatives has already shown that its LUMO is primarily located around the aromatic ring and the conjugated side chain. The introduction of the bromine atom would further lower the energy of this orbital.
The relationship between these computational parameters and the observed reactivity is summarized in the following diagram.
Caption: Correlation of computational and experimental findings.
Conclusion
The electrophilicity of the β-carbon in α-bromocinnamaldehyde is significantly enhanced by the potent electron-withdrawing inductive effect of the α-bromo substituent, which outweighs its weak resonance-donating capacity. This fundamental electronic feature is corroborated by spectroscopic data and is quantifiable through computational methods such as Mulliken charge analysis and FMO theory. The resulting high reactivity makes α-bromocinnamaldehyde a superior Michael acceptor and a versatile substrate for a range of synthetic transformations, including highly stereoselective organocatalytic reactions. The protocols and theoretical framework presented in this guide provide researchers with the necessary insights to effectively harness the unique reactivity of this powerful synthetic building block.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. compoundchem.com [compoundchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectral, NBO, NLO, NCI, aromaticity and charge transfer analyses of anthracene-9,10-dicarboxaldehyde by DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Bromocinnamaldehyde(5443-49-2) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: α-Bromocinnamaldehyde as a Versatile Precursor for Heterocyclic Synthesis
Introduction: The Synthetic Potential of α-Bromocinnamaldehyde
In the landscape of heterocyclic chemistry, the selection of a starting material is pivotal to the elegance and efficiency of a synthetic route. α-Bromocinnamaldehyde, a crystalline solid with the chemical formula C₆H₅CH=C(Br)CHO, emerges as a particularly powerful and versatile building block.[1] Its utility stems from a trifunctional architecture: an electrophilic aldehyde, a carbon-carbon double bond activated for conjugate addition, and a vinylic bromine atom that serves as an excellent leaving group. This unique combination of reactive sites allows for a diverse range of cyclization strategies, making it an invaluable precursor for constructing nitrogen- and sulfur-containing heterocycles that are core scaffolds in medicinal chemistry and materials science.[2][3]
This technical guide provides an in-depth exploration of α-bromocinnamaldehyde's reactivity. It is designed for researchers and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. We will detail field-proven, self-validating protocols for the synthesis of key heterocyclic families, including imidazo[1,2-a]pyridines, pyrazoles, and thiazoles, supported by mechanistic insights and practical guidance.
Core Reactivity Principles
The synthetic versatility of α-bromocinnamaldehyde is rooted in its conjugated system and the presence of multiple electrophilic centers. Nucleophilic attack can occur via two primary pathways, often in a sequential manner, which is the key to its utility in heterocyclization.
-
1,2-Addition (Direct Addition): Strong, "hard" nucleophiles will preferentially attack the highly electrophilic carbonyl carbon of the aldehyde. This is a classic carbonyl reaction.[4]
-
1,4-Addition (Conjugate or Michael Addition): Softer nucleophiles are more inclined to attack the β-carbon of the α,β-unsaturated system. The resulting enolate intermediate can then participate in subsequent reactions.[5][6][7]
-
Nucleophilic Vinylic Substitution: The bromine atom on the α-carbon is susceptible to substitution, particularly in intramolecular cyclization steps where a newly introduced nucleophile attacks the α-carbon to displace the bromide and form the heterocyclic ring.
The strategic power of α-bromocinnamaldehyde lies in using binucleophiles—reagents with two nucleophilic centers. Typically, one center initiates an attack (e.g., at the aldehyde or via 1,4-addition), followed by an intramolecular cyclization where the second nucleophilic center displaces the vinylic bromide to forge the final heterocyclic ring.
Application I: Synthesis of 3-Formyl-Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in agents like Zolpidem and Alpidem.[8] A highly efficient, transition-metal-free method allows for the direct synthesis of these compounds from α-bromocinnamaldehydes and 2-aminopyridines.[9] This reaction proceeds via a domino sequence of N-alkylation, intramolecular cyclization, and aromatization.
Mechanistic Pathway
The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine onto the aldehyde carbon of α-bromocinnamaldehyde, forming a hemiaminal intermediate. This is followed by dehydration to an iminium ion. An intramolecular nucleophilic attack by the exocyclic amino group onto the α-carbon displaces the bromide ion, forming the five-membered imidazole ring. Subsequent tautomerization and aromatization yield the stable 3-formyl-imidazo[1,2-a]pyridine product.
Caption: Workflow for Imidazo[1,2-a]pyridine Synthesis.
Protocol: Synthesis of 2-phenyl-3-formyl-imidazo[1,2-a]pyridine
This protocol is adapted from the transition-metal-free methodology described by Cao et al.[9]
Safety Precautions:
-
α-Bromocinnamaldehyde is harmful if swallowed and causes skin and eye irritation.[2][10]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[1]
-
2-Aminopyridine is toxic and an irritant. Handle with care.
Materials & Reagents:
-
α-Bromocinnamaldehyde (1.0 mmol, 211 mg)
-
2-Aminopyridine (1.2 mmol, 113 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethyl acetate and Hexane for chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add α-bromocinnamaldehyde (1.0 mmol), 2-aminopyridine (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add 5 mL of anhydrous DMF to the flask.
-
Fit the flask with a reflux condenser and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously at this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.
Representative Yields
The following table summarizes yields for various substituted α-bromocinnamaldehydes under the described conditions.[9]
| R Group on Phenyl Ring | Product | Yield (%) |
| H | 2-phenyl-3-formyl-imidazo[1,2-a]pyridine | 91% |
| 4-Me | 2-(p-tolyl)-3-formyl-imidazo[1,2-a]pyridine | 89% |
| 4-Cl | 2-(4-chlorophenyl)-3-formyl-imidazo[1,2-a]pyridine | 94% |
| 4-NO₂ | 2-(4-nitrophenyl)-3-formyl-imidazo[1,2-a]pyridine | 75% |
Application II: Synthesis of 4-Phenylpyrazoles
Pyrazoles are a cornerstone of modern pharmaceuticals, integral to drugs like Celecoxib.[11] The synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines is a fundamental and reliable transformation.[12][13] When using α-bromocinnamaldehyde, the reaction proceeds through a cyclocondensation where the vinylic bromine facilitates direct aromatization to the pyrazole ring without the need for a separate oxidation step.[14]
Mechanistic Pathway
The synthesis begins with a Michael (1,4-conjugate) addition of one of the nitrogen atoms from hydrazine hydrate to the β-carbon of α-bromocinnamaldehyde. This forms an enolate intermediate which quickly tautomerizes. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the aldehyde carbon, leading to a cyclized pyrazoline intermediate after dehydration. Finally, the crucial step involves the elimination of hydrogen bromide (HBr), driven by the formation of the stable aromatic pyrazole ring.
Caption: Mechanism for Pyrazole Synthesis.
Representative Protocol: Synthesis of 4-Phenyl-1H-pyrazole
This is a representative protocol based on established cyclocondensation principles.[11][14]
Safety Precautions:
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate PPE, including face shield and heavy-duty gloves.
-
Ethanol is flammable. Ensure no open flames are nearby.
Materials & Reagents:
-
α-Bromocinnamaldehyde (1.0 mmol, 211 mg)
-
Hydrazine hydrate (~64% solution, ~2.0 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic, ~2-3 drops)
Procedure:
-
Dissolve α-bromocinnamaldehyde (1.0 mmol) in 10 mL of ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
To the stirring solution, add hydrazine hydrate (2.0 mmol) dropwise at room temperature. An exothermic reaction may be observed.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Application III: Synthesis of 2-Amino-4-phenylthiazoles
The Hantzsch thiazole synthesis is a classic and robust method for creating the thiazole ring, a common feature in pharmaceuticals like Ritonavir.[15] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide-containing species, most commonly thiourea. α-Bromocinnamaldehyde serves as a suitable α-halocarbonyl substrate for this transformation.
Mechanistic Pathway
The sulfur atom of thiourea, being a soft and potent nucleophile, attacks the aldehyde carbon of α-bromocinnamaldehyde. The resulting intermediate then undergoes an intramolecular cyclization where a nitrogen atom attacks the α-carbon, displacing the bromide ion to form a dihydrothiazole ring. Subsequent dehydration leads to the formation of the aromatic 2-aminothiazole product.
Caption: Hantzsch Synthesis of 2-Aminothiazoles.
Representative Protocol: Synthesis of 4-Phenylthiazol-2-amine
This protocol is based on the principles of the Hantzsch thiazole synthesis.[15][16]
Safety Precautions:
-
Handle α-bromocinnamaldehyde and thiourea in a well-ventilated fume hood with appropriate PPE.
-
Ethanol is flammable.
Materials & Reagents:
-
α-Bromocinnamaldehyde (1.0 mmol, 211 mg)
-
Thiourea (1.1 mmol, 84 mg)
-
Ethanol (15 mL)
-
Sodium bicarbonate (NaHCO₃) (optional, for neutralizing HBr byproduct)
Procedure:
-
In a 50 mL round-bottom flask, suspend thiourea (1.1 mmol) in 15 mL of ethanol.
-
Add α-bromocinnamaldehyde (1.0 mmol) to the suspension.
-
Heat the mixture to reflux with stirring for 4-6 hours. The reaction mixture should become homogeneous as the reaction progresses. Monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the hydrobromide salt of the product precipitates, it can be collected by filtration. To obtain the free base, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic (pH ~7-8).
-
The precipitated solid (the free amine) is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.
Conclusion and Future Outlook
α-Bromocinnamaldehyde stands as a testament to the power of multifunctional synthons in organic chemistry. Its carefully arranged reactive sites provide a robust platform for the efficient, often one-pot, synthesis of diverse and medicinally relevant heterocyclic cores. The transition-metal-free annulation to form imidazo[1,2-a]pyridines highlights its utility in green chemistry, while its application in classic transformations like the synthesis of pyrazoles and thiazoles underscores its reliability.[9][17][18] For researchers in drug discovery and development, mastering the reactivity of this compound opens a direct and versatile route to novel molecular architectures.
References
- 1. a-Bromocinnamaldehyde 98 5443-49-2 [sigmaaldrich.com]
- 2. canbipharm.com [canbipharm.com]
- 3. This compound | C9H7BrO | CID 21585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jackwestin.com [jackwestin.com]
- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Annulation of α-bromocinnamaldehydes to access 3-formyl-imidazo[1,2-α]pyridines and pyrimidines under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in the transition metal-free synthesis of heterocycles from α,β-unsaturated ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Frontiers | Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations [frontiersin.org]
Application Notes & Protocols: α-Bromocinnamaldehyde as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
alpha-Bromocinnamaldehyde (α-BCA), a derivative of cinnamaldehyde, is a highly versatile bifunctional molecule that serves as a pivotal starting material in synthetic organic chemistry.[1] Its unique structure, featuring an aldehyde, a vinyl bromide, and a phenyl group, offers multiple reactive sites for constructing complex molecular architectures. This guide provides an in-depth exploration of α-BCA's role as a precursor for pharmaceutical intermediates, with a focus on the synthesis of stilbene derivatives and other scaffolds relevant to drug discovery. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into reaction mechanisms and safety considerations.
Introduction: The Strategic Value of α-Bromocinnamaldehyde
This compound (CAS No: 5443-49-2; Molecular Formula: C₉H₇BrO) is a crystalline solid that has gained significant traction as a key building block in the synthesis of bioactive molecules.[1][2] Its utility stems from the orthogonal reactivity of its functional groups:
-
The Aldehyde Group: A classic electrophilic center, readily participating in nucleophilic additions, condensations, and reductive aminations to build carbon chains or introduce nitrogen-containing moieties.
-
The Vinyl Bromide: A key handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[1][3]
-
The Conjugated System: The α,β-unsaturated system allows for conjugate additions and pericyclic reactions, further expanding its synthetic potential.
This multifunctional nature makes α-BCA an efficient precursor for constructing stilbenes, triarylethylenes, and various heterocyclic systems, which are core structures in numerous pharmaceuticals, including anti-cancer agents like Tamoxifen and its analogues.[4][5]
Synthesis of α-Bromocinnamaldehyde: A Standard Protocol
The most common and direct route to α-BCA involves a two-step, one-pot reaction starting from trans-cinnamaldehyde. The process consists of an initial bromine addition across the double bond, followed by base-mediated elimination of hydrogen bromide (HBr).[6][7][8] While classic methods used glacial acetic acid as a solvent and potassium carbonate for the elimination, modern variations offer improved yields and simpler workups.[7][8]
A notable improvement involves using silica gel-supported bromine, which can lead to higher yields and cleaner products.[7] The following protocol details a widely adopted laboratory-scale synthesis.
Protocol 2.1: Synthesis of α-Bromocinnamaldehyde from Cinnamaldehyde
Principle: This protocol follows the bromination-dehydrobromination sequence. Cinnamaldehyde is first reacted with bromine in a suitable solvent at low temperature to form the intermediate 2,3-dibromo-3-phenylpropanal. A weak base is then added to facilitate the elimination of HBr, yielding the target α-bromocinnamaldehyde.[8] Controlling the temperature during bromination is critical to minimize side reactions.
Materials & Equipment:
-
trans-Cinnamaldehyde
-
Bromine
-
Ethyl acetate (or Carbon Tetrachloride)
-
Sodium Carbonate (or Potassium Carbonate)
-
Petroleum Ether
-
Three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and thermometer
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of α-Bromocinnamaldehyde.
Step-by-Step Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, dissolve cinnamaldehyde (1.0 eq) in ethyl acetate (approx. 6 mL per gram of cinnamaldehyde).[8]
-
Bromination: Cool the solution to 0°C using an ice bath. With vigorous stirring, add an equimolar amount of bromine (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 15-30 minutes to ensure the formation of the 2,3-dibromo-3-phenylpropanal intermediate is complete.[8]
-
Elimination: Add a weak base, such as sodium carbonate (1.0-2.0 eq), to the solution.
-
Slowly warm the reaction mixture to 50°C and hold for 1-2 hours. Then, increase the temperature to 80°C and maintain for another 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from petroleum ether to yield α-bromocinnamaldehyde as a pale yellow solid.[8]
| Reagent | Molar Eq. | Typical Yield | Melting Point |
| Cinnamaldehyde | 1.0 | - | - |
| Bromine | 1.0 | - | - |
| Sodium Carbonate | 1.0 - 2.0 | - | - |
| Product: α-BCA | - | ~80-86% [6][8] | 66-68 °C [9] |
Core Application: Palladium-Catalyzed Synthesis of Stilbene Intermediates
Stilbene scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[5][10] The vinyl bromide moiety of α-BCA is ideal for constructing stilbene derivatives via palladium-catalyzed cross-coupling reactions, most notably the Heck reaction.[11][12]
Protocol 3.1: Heck Cross-Coupling for Stilbene Synthesis
Principle: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide (α-BCA) with an alkene in the presence of a palladium catalyst and a base.[12] The reaction proceeds through a catalytic cycle involving oxidative addition of the Pd(0) catalyst to the vinyl bromide, migratory insertion of the alkene, and subsequent β-hydride elimination to form the stilbene product and regenerate the catalyst.[13] This reaction is highly stereoselective, typically yielding the more stable E (trans) isomer.[11]
Materials & Equipment:
-
α-Bromocinnamaldehyde
-
Styrene (or other suitable alkene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃]
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., DMF, DMAc, or Toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard workup and column chromatography supplies
Experimental Workflow Diagram:
Caption: General workflow for a Heck cross-coupling reaction.
Step-by-Step Procedure:
-
Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add α-bromocinnamaldehyde (1.0 eq), palladium(II) acetate (1-5 mol%), and triphenylphosphine (2-10 mol%).
-
Reagent Addition: Add the base, such as triethylamine (1.5-2.0 eq) or potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reaction Initiation: Add the degassed solvent (e.g., DMF) and the alkene (e.g., styrene, 1.2 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired stilbene derivative.
| Component | Role | Typical Loading |
| α-Bromocinnamaldehyde | Electrophile | 1.0 eq |
| Alkene (e.g., Styrene) | Nucleophile | 1.1 - 1.5 eq |
| Pd(OAc)₂ | Catalyst Precursor | 1 - 5 mol% |
| PPh₃ | Ligand | 2 - 10 mol% |
| Et₃N or K₂CO₃ | Base | 1.5 - 2.0 eq |
Advanced Application: Synthesis of Triarylethylene Scaffolds
Triarylethylenes are the foundational structure for Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen, which is a cornerstone therapy for hormone-dependent breast cancer.[14][15] The aldehyde group of α-BCA provides a strategic entry point for constructing the requisite carbon skeleton through reactions with organometallic reagents.
Conceptual Workflow: A common strategy involves the sequential addition of two different aryl organometallic reagents (e.g., Grignard or organolithium) to the aldehyde. The first addition forms a secondary alcohol, which can be oxidized back to a ketone. A second, different aryl organometallic reagent is then added to the ketone to create a tertiary alcohol. Subsequent dehydration under acidic conditions generates the target triarylethylene core.
Conceptual Workflow Diagram:
Caption: Conceptual synthesis of a triarylethylene scaffold from α-BCA.
This multi-step sequence highlights how the aldehyde functionality of α-BCA can be leveraged to build complex, sterically hindered systems found in many pharmaceutical agents. Further functionalization, such as introducing the characteristic aminoethoxy side chain of Tamoxifen, can be accomplished in subsequent steps.[14]
Safety and Handling of α-Bromocinnamaldehyde
As a reactive chemical intermediate, proper handling of α-bromocinnamaldehyde is essential to ensure laboratory safety.
Hazard Profile: α-BCA is classified as harmful and an irritant.[16] Key hazards include:
| Hazard Class | GHS Code | Signal Word | Precautionary Statements |
| Acute Toxicity, Oral | H302 | Warning | P270, P301+P312 |
| Skin Irritation | H315 | Warning | P280, P302+P352 |
| Eye Irritation | H319 | Warning | P280, P305+P351+P338 |
| STOT SE 3 | H335 | Warning | P261, P271, P304+P340 |
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. When handling the solid powder, use a dust mask or work in a ventilated hood to avoid inhalation.[17][19]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17][20] Prevent dust dispersion.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18] Recommended storage temperature is 2-8°C.[9]
Conclusion
This compound is a powerful and economically viable precursor for the synthesis of high-value pharmaceutical intermediates. Its distinct reactive handles allow for a diverse range of chemical transformations, including the strategic construction of stilbene and triarylethylene cores. The protocols and insights provided in this guide are designed to empower researchers to confidently and safely leverage the synthetic potential of this versatile building block in their drug discovery and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cinnamaldehyde, alpha-bromo- | C9H7BrO | CID 5354805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Bromocinnamaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents [patents.google.com]
- 8. CN101898944A - Preparation process of α-bromocinnamaldehyde - Google Patents [patents.google.com]
- 9. a-Bromocinnamaldehyde 98 5443-49-2 [sigmaaldrich.com]
- 10. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. d-nb.info [d-nb.info]
- 15. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | C9H7BrO | CID 21585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. tcichemicals.com [tcichemicals.com]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
- 19. a-Bromocinnamaldehyde 98 5443-49-2 [sigmaaldrich.com]
- 20. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: The Strategic Deployment of α-Bromocinnamaldehyde in Natural Product Synthesis
Introduction: Unveiling the Synthetic Power of α-Bromocinnamaldehyde
In the intricate field of natural product synthesis, the choice of starting materials is paramount. A versatile building block can dramatically streamline a synthetic pathway, enabling the efficient construction of complex molecular architectures. α-Bromocinnamaldehyde (also known as 2-bromo-3-phenylacrylaldehyde) has emerged as one such indispensable tool for synthetic organic chemists.[1] Its value lies in the unique convergence of three reactive functionalities within a compact structure: an electrophilic aldehyde, an electron-deficient alkene, and a synthetically versatile vinylic bromide.
This trifecta of reactivity allows α-bromocinnamaldehyde to participate in a wide array of chemical transformations, including nucleophilic additions, cross-coupling reactions, cycloadditions, and organocatalyzed annulations.[1][2] These reactions provide powerful methods for introducing diverse functional groups and constructing the carbocyclic and heterocyclic cores prevalent in many bioactive natural products.[3][4] This guide provides an in-depth exploration of the strategic applications of α-bromocinnamaldehyde, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and natural product synthesis.
Synthesis of the Precursor: A Foundational Protocol
Before its application, a reliable supply of high-purity α-bromocinnamaldehyde is essential. The most common and direct route involves a two-step sequence starting from cinnamaldehyde: an addition reaction to introduce bromine across the double bond, followed by an elimination reaction to remove hydrogen bromide and form the desired product.[2][5] While various bases and solvents have been reported, the following protocol represents a robust and scalable method.
Protocol 2.1: Synthesis of α-Bromocinnamaldehyde from Cinnamaldehyde
The underlying principle of this synthesis is the initial electrophilic addition of bromine to the alkene of cinnamaldehyde, forming a dibromo intermediate. This intermediate is typically not isolated.[5] Subsequent treatment with a base facilitates an E2 elimination of HBr, preferentially forming the thermodynamically stable α-bromo-substituted α,β-unsaturated aldehyde. The choice of a weak base and a recyclable solvent is critical for minimizing side reactions, improving product quality, and enhancing the sustainability of the process.[6]
Materials and Reagents:
-
trans-Cinnamaldehyde
-
Bromine
-
Ethyl acetate
-
Anhydrous sodium acetate
-
Petroleum ether
-
Deionized water
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator
Step-by-Step Procedure:
-
Dissolve cinnamaldehyde (0.1 mol, 13.2 g) in ethyl acetate (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[6]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add bromine (0.1 mol, 16.0 g) dropwise to the stirred solution over approximately 1 hour, maintaining the temperature at 0°C.[6] The disappearance of the bromine color indicates its consumption.
-
After the addition is complete, continue stirring for an additional 15 minutes at 0°C to ensure the formation of the 2,3-dibromo-3-phenylpropionaldehyde intermediate.[6]
-
To the reaction mixture, add anhydrous sodium acetate (0.15 mol, 12.3 g).[6]
-
Remove the ice bath and warm the mixture to 50°C. Stir for 30 minutes.
-
Increase the temperature to 80°C and stir under reflux for 3 hours to drive the elimination reaction to completion.[6]
-
Cool the mixture to room temperature and filter to remove the sodium bromide salt.
-
Wash the filtrate with deionized water (2 x 30 mL) in a separatory funnel. Collect the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Add petroleum ether (50 mL) to the resulting residue and stir. The product will crystallize out of the solution.[6]
-
Collect the crystalline product by filtration, wash with a small amount of cold petroleum ether, and dry to obtain α-bromocinnamaldehyde.
Expected Yield: ~86%[6] Appearance: Off-white to pale yellow solid Melting Point: 66-68 °C
Strategic Applications in Constructing Natural Product Scaffolds
The true power of α-bromocinnamaldehyde is realized in its ability to serve as a linchpin in the assembly of complex molecular frameworks. The following sections detail its application in key reaction classes pivotal to natural product synthesis.
Palladium-Catalyzed Cross-Coupling: Forging Aryl-Substituted Architectures
The vinylic bromide in α-bromocinnamaldehyde is an excellent handle for transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[2] This powerful C-C bond-forming reaction enables the direct attachment of aryl or vinyl groups, which are common motifs in flavonoids, alkaloids, and other natural product classes.
Causality of the Reaction: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The cycle begins with the oxidative addition of the palladium catalyst into the C-Br bond of α-bromocinnamaldehyde. This is followed by transmetalation with an organoboron reagent (e.g., an arylboronic acid) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The presence of a base is crucial for activating the organoboron species for transmetalation.
Caption: Suzuki-Miyaura cross-coupling workflow.
Application Example: Synthesis of 3,4-Diaryl-1H-Pyrazoles α-Bromocinnamaldehyde is a key starting material for synthesizing 3,4-diaryl-1H-pyrazoles, which are scaffolds found in various bioactive compounds.[7]
Protocol 3.1.1: Suzuki Coupling for Diaryl Pyrazole Precursor Synthesis
-
To a flask containing α-bromocinnamaldehyde (1 mmol), add the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and a base such as K₂CO₃ (2 mmol).
-
Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio, 5 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture at 80-90°C under an inert atmosphere until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography on silica gel to yield the α-aryl-cinnamaldehyde intermediate. This intermediate can then be reacted with hydrazine to form the pyrazole ring.
Organocatalytic Annulation: Enantioselective Synthesis of Heterocycles
The development of asymmetric organocatalysis has revolutionized natural product synthesis. N-Heterocyclic Carbenes (NHCs) have proven particularly effective in catalyzing reactions with α,β-unsaturated aldehydes. When applied to α-bromocinnamaldehyde, chiral NHC catalysts can generate chiral acylazolium intermediates, which then undergo stereocontrolled annulation reactions to produce complex heterocyclic structures with high enantiomeric excess.[2]
Mechanistic Insight: The NHC catalyst adds to the aldehyde carbonyl of α-bromocinnamaldehyde to form a Breslow intermediate. This intermediate isomerizes to a chiral α,β-unsaturated acylazolium species. This activated intermediate is highly electrophilic and reacts with a suitable dinucleophile. Subsequent intramolecular cyclization and catalyst regeneration yield the final enantioenriched heterocyclic product. This strategy allows for precise control over the creation of multiple stereocenters in a single step.
Caption: NHC-catalyzed enantioselective annulation.
Application Example: Diastereoselective Synthesis of Spirocyclic Bisoxindole Alkaloids Spirooxindoles are a prominent class of natural products with significant biological activities. NHC-catalyzed annulation of α-bromoenals with bisoxindoles provides a highly efficient route to these complex molecules with excellent stereocontrol.[2]
| Reactants | Catalyst System | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| α-Bromocinnamaldehyde, Bisoxindole | Chiral Triazolium NHC / DBU | Spirocyclic Bisoxindole | >20:1 | up to 98% |
| Substituted α-Bromoenals, Bisoxindole | Chiral Triazolium NHC / K₂CO₃ | Spirocyclic Bisoxindole | >19:1 | up to 99% |
| Table 1: Summary of representative data for NHC-catalyzed diastereoselective synthesis of spirocyclic bisoxindoles. Data synthesized from concepts described in authoritative sources.[2] |
Cycloaddition Reactions: Building Complex Polycyclic Systems
The electron-deficient double bond in α-bromocinnamaldehyde makes it a competent dienophile or dipolarophile in various cycloaddition reactions. These reactions are among the most powerful tools in synthesis for rapidly building molecular complexity, as they can form multiple C-C bonds and stereocenters in a single, often stereospecific, step.[8] For instance, in [3+2] cycloadditions, α-bromocinnamaldehyde can react with 1,3-dipoles like azomethine ylides to construct five-membered heterocyclic rings, which are core structures in many alkaloids.[9][10]
Protocol 3.3.1: Guanidinium Ylide Mediated Aziridination While not a formal cycloaddition, the reaction of α-bromocinnamaldehyde with guanidinium ylides proceeds through a spiro imidazolidine-oxazolidine intermediate, showcasing its utility in building complex heterocyclic systems. This reaction highlights the ability of the molecule's aldehyde and alkene components to react in a concerted or stepwise fashion to generate intricate structures.
Conclusion and Future Outlook
α-Bromocinnamaldehyde is a commercially available and readily synthesized compound that offers remarkable synthetic flexibility.[1][11] Its applications in palladium-catalyzed cross-couplings, organocatalytic annulations, and cycloaddition reactions provide robust and efficient pathways to key intermediates for natural product synthesis. The protocols and mechanistic insights provided herein serve as a guide for researchers looking to leverage the unique reactivity of this powerful building block. As new catalytic systems are developed, the scope of α-bromocinnamaldehyde's applications will undoubtedly continue to expand, further solidifying its role as an essential tool in the modern synthetic chemist's arsenal for tackling the challenges of natural product total synthesis.[3][4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. alpha-Bromocinnamaldehyde | 33603-90-6 | Benchchem [benchchem.com]
- 3. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]
- 4. Natural product anticipation through synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. CN101898944A - Preparation process of α-bromocinnamaldehyde - Google Patents [patents.google.com]
- 7. a-Bromocinnamaldehyde 98 5443-49-2 [sigmaaldrich.com]
- 8. Recent progress of [5 + 2] cycloaddition reactions in natural product synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. All-carbon [3 + 2] cycloaddition in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, 98% | Fisher Scientific [fishersci.ca]
Application Notes & Protocols: Leveraging α-Bromocinnamaldehyde in the Synthesis of "Turn-On" Fluorescent Probes for Biothiol Detection
Introduction: The Strategic Utility of α-Bromocinnamaldehyde in Chemosensor Design
In the intricate landscape of cellular biology and drug development, the ability to selectively detect and quantify specific biomolecules is paramount. Among the most crucial of these are biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), which are fundamental to maintaining cellular redox homeostasis and are implicated in a myriad of physiological and pathological processes.[1][2] Consequently, the development of robust and selective fluorescent probes for these analytes is an area of intense research.
This application note details the strategic use of α-bromocinnamaldehyde as a versatile building block for the synthesis of "turn-on" fluorescent probes, particularly for the detection of biothiols. The inherent reactivity of the α,β-unsaturated aldehyde system in α-bromocinnamaldehyde provides a robust platform for designing probes that operate via a Michael addition mechanism, a widely employed strategy for thiol detection.[1][3] This approach allows for the creation of probes that are initially non-fluorescent or weakly fluorescent and exhibit a significant increase in fluorescence intensity upon reaction with the target biothiol.
The presence of the bromine atom at the alpha position can further modulate the electrophilicity of the Michael acceptor, potentially influencing the reaction kinetics and selectivity of the probe. This guide will provide a comprehensive overview of the design principles, a detailed synthesis protocol for a representative coumarin-based probe, and its application in biothiol detection.
Design Principle and Sensing Mechanism
The core design strategy revolves around the conjugation of α-bromocinnamaldehyde to a suitable fluorophore. The fluorophore is chosen for its desirable photophysical properties, such as a high quantum yield and emission in a biologically compatible spectral region. In its unconjugated form, the fluorophore's emission is quenched. Upon reaction with a biothiol, the electronic properties of the system are altered, leading to a "turn-on" of the fluorescence signal.
The primary sensing mechanism is a nucleophilic Michael addition of the thiol group from the biothiol to the electron-deficient β-carbon of the α,β-unsaturated aldehyde in the α-bromocinnamaldehyde moiety. This reaction disrupts the extended π-conjugation of the system that may be quenching the fluorophore, leading to an increase in fluorescence emission.
For cysteine and homocysteine, this initial Michael addition can be followed by an intramolecular cyclization reaction, which can sometimes be exploited for selective detection.[1]
Visualizing the Sensing Pathway
Synthesis Protocol: A Representative Coumarin-Based Fluorescent Probe (CBC-Probe)
This protocol describes the synthesis of a hypothetical but plausible fluorescent probe, Coumarin-BromoCinnamaldehyde (CBC-Probe), by reacting 7-hydroxy-4-methylcoumarin with α-bromocinnamaldehyde. 7-hydroxycoumarins are widely used fluorophores due to their excellent photostability and high fluorescence quantum yields.[3][4][5][6]
Materials and Reagents
-
7-Hydroxy-4-methylcoumarin
-
α-Bromocinnamaldehyde
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-hydroxy-4-methylcoumarin (1.0 mmol, 176.17 mg) and potassium carbonate (2.0 mmol, 276.42 mg) in 20 mL of anhydrous DMF.
-
Addition of α-Bromocinnamaldehyde: To the stirring solution, add α-bromocinnamaldehyde (1.2 mmol, 253.10 mg) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and let it stir for 12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The formation of a new, more nonpolar spot should be observed.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 100 mL of ice-cold deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash them with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure CBC-Probe.
Visualizing the Synthesis Workflow
Application Protocol: "Turn-On" Fluorescent Detection of Cysteine
This protocol outlines the general procedure for utilizing the synthesized CBC-Probe for the detection of cysteine in a buffer solution.
Materials and Solutions
-
CBC-Probe stock solution (1 mM in DMSO)
-
Cysteine stock solution (10 mM in deionized water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure
-
Preparation of Test Solutions: In a series of microcentrifuge tubes, prepare test solutions by adding the desired final concentration of the CBC-Probe (e.g., 10 µM) to PBS buffer (pH 7.4).
-
Addition of Cysteine: To each tube, add varying concentrations of cysteine (e.g., 0-100 µM). Include a control sample with no cysteine.
-
Incubation: Incubate the solutions at 37 °C for a predetermined time (e.g., 30 minutes) to allow for the reaction to proceed.
-
Fluorescence Measurement: Measure the fluorescence intensity of each solution using a fluorometer. The excitation and emission wavelengths will be dependent on the specific coumarin fluorophore used but are typically in the range of 350-450 nm for excitation and 450-550 nm for emission.
-
Data Analysis: Plot the fluorescence intensity as a function of cysteine concentration to generate a calibration curve.
Expected Results and Data Presentation
Upon the addition of biothiols, a significant increase in fluorescence intensity is expected. The probe should exhibit high sensitivity and selectivity for biothiols over other amino acids.
| Analyte | Concentration (µM) | Relative Fluorescence Intensity (a.u.) | Fold Change |
| Control (Probe only) | 10 | 10 | - |
| Cysteine | 50 | 550 | 55 |
| Glutathione | 50 | 480 | 48 |
| Alanine | 100 | 12 | 1.2 |
| Serine | 100 | 11 | 1.1 |
Table 1: Representative data demonstrating the "turn-on" response and selectivity of an α-bromocinnamaldehyde-based fluorescent probe for biothiols.
Troubleshooting and Considerations
-
Probe Solubility: Ensure the probe is fully dissolved in the buffer system. The use of a co-solvent like DMSO may be necessary, but its concentration should be kept low to avoid interference with biological assays.
-
Reaction Kinetics: The reaction time may need to be optimized for different biothiols. Kinetic studies can be performed to determine the optimal incubation time.
-
Selectivity: To confirm selectivity, the probe should be tested against a panel of other relevant biological molecules, including various amino acids and reactive oxygen species.
-
Cellular Imaging: For applications in living cells, the probe's cytotoxicity and cell permeability must be evaluated.
Conclusion
α-Bromocinnamaldehyde serves as a valuable and readily accessible building block for the synthesis of "turn-on" fluorescent probes for biothiols. The straightforward synthesis, coupled with the reliable Michael addition sensing mechanism, makes this class of probes an attractive tool for researchers in chemical biology and drug discovery. The principles and protocols outlined in this application note provide a solid foundation for the development and application of novel chemosensors based on this versatile chemical scaffold.
References
- 1. A coumarin-based fluorescent turn-on probe for detection of biothiols in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. globethesis.com [globethesis.com]
- 5. A Fluorescent Coumarin-Based Probe for the Fast Detection of Cysteine with Live Cell Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of α-Bromocinnamaldehyde in Michael Addition-Initiated Ring Closure (MIRC) Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical guide to the Michael addition reactions involving α-bromocinnamaldehyde. This unique substrate serves not only as a potent Michael acceptor but also possesses a strategically placed leaving group, enabling powerful tandem reactions. We will explore the underlying mechanisms of the Michael-Initiated Ring Closure (MIRC) cascade, present detailed, field-proven protocols for the synthesis of highly functionalized cyclopropane carboxaldehydes, and discuss the profound implications of this methodology for medicinal chemistry and complex molecule synthesis.
Introduction: Beyond Conventional Michael Additions
The Michael addition, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation in organic synthesis.[1][2] Its applications in the synthesis of natural products and pharmaceuticals are extensive.[3][4] However, the true synthetic power of this reaction is realized when it is employed as the initiating step in a tandem sequence.
α-Bromocinnamaldehyde is a bifunctional reagent of significant strategic value.[5] It combines the electrophilic character of an α,β-unsaturated aldehyde with the latent reactivity of an α-bromo substituent. This unique arrangement allows for a sequential Michael addition followed by an intramolecular nucleophilic substitution, a process known as a Michael-Initiated Ring Closure (MIRC) .[6] This cascade reaction provides a highly efficient and stereocontrolled route to densely functionalized cyclopropane carboxaldehydes, which are prized three-dimensional structural motifs in modern drug discovery.[7] This guide will elucidate the mechanistic principles and provide actionable protocols for harnessing this powerful transformation.
Mechanistic Framework: A Tale of Two Reactions
The reaction of α-bromocinnamaldehyde with a suitable Michael donor (a nucleophile) is not a simple addition but a beautifully orchestrated tandem process. The overall transformation can be dissected into two key mechanistic steps: an intermolecular Michael addition followed by an intramolecular cyclization.
Step A: Intermolecular Michael Addition The reaction begins with the formation of a nucleophile, typically an enolate or an enamine. This nucleophile then adds in a 1,4-conjugate fashion to the β-carbon of the α-bromocinnamaldehyde. This is the classic Michael addition step, which forms a new carbon-carbon bond and generates a transient enolate intermediate.[8]
Step B: Intramolecular SN2 Cyclization The newly formed enolate is perfectly positioned to act as an internal nucleophile. The negatively charged oxygen pushes electron density back to the α-carbon, which then attacks the adjacent carbon bearing the bromine atom, displacing the bromide ion in an intramolecular SN2 reaction. This ring-closing step forms the thermodynamically stable three-membered cyclopropane ring.
This tandem sequence is highly efficient, as the Michael addition directly sets up the precursor for the subsequent, often rapid, cyclization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. 'On Water' Iminium/Enamine Catalysis: Organocatalytic Enantioselective Cyclopropanation of α,β-Unsaturated Aldehydes [organic-chemistry.org]
The Alkenyl Aldehyde as a Versatile Linchpin: Application Notes for Palladium-Catalyzed Cross-Coupling Reactions with α-Bromocinnamaldehyde
Introduction: The Strategic Value of α-Bromocinnamaldehyde in Complex Synthesis
In the landscape of modern organic synthesis, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. α-Bromocinnamaldehyde, a bifunctional molecule featuring both a reactive vinyl bromide and an aldehyde, represents a powerful and versatile building block. Its unique electronic and steric properties make it an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary C-C bond formation.[1] The strategic importance of these reactions in pharmaceutical and materials science is well-established, enabling the construction of intricate molecular architectures with high degrees of precision and efficiency.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of α-bromocinnamaldehyde in three seminal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira reactions. Beyond a mere recitation of procedural steps, this document delves into the underlying mechanistic principles, offering insights into the rationale behind the selection of catalysts, ligands, and reaction conditions. Our aim is to equip the reader with not only the practical knowledge to execute these transformations but also the conceptual framework to adapt and innovate upon them.
Core Principles of Palladium-Catalyzed Cross-Coupling
The remarkable success of palladium-catalyzed cross-coupling reactions lies in a predictable and elegant catalytic cycle.[3] While variations exist for each named reaction, the fundamental steps remain largely consistent. A thorough understanding of this cycle is crucial for troubleshooting and optimizing reactions.
Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
1. Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of α-bromocinnamaldehyde. This step is often rate-determining and results in the formation of a Pd(II) intermediate.
2. Transmetalation: A nucleophilic coupling partner, typically an organoboron (Suzuki), organotin (Stille), or organozinc (Negishi) reagent, transfers its organic moiety to the palladium center, displacing the halide. This step is facilitated by a base.
3. Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The choice of ligands, typically phosphines, is critical as they modulate the steric and electronic environment of the palladium center, influencing the rates of each step and, consequently, the overall efficiency and selectivity of the reaction.
I. The Suzuki-Miyaura Reaction: Arylation of α-Bromocinnamaldehyde
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)–C(sp²) bonds.[3] In the context of α-bromocinnamaldehyde, this reaction provides a direct route to α-aryl cinnamaldehydes, which are valuable precursors for a wide range of biologically active molecules and functional materials.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor, such as Pd(OAc)₂ or Pd(PPh₃)₄, and a phosphine ligand is typically employed. The choice of ligand is crucial for achieving high yields and preventing side reactions. For sterically hindered substrates or less reactive arylboronic acids, bulky and electron-rich phosphine ligands like SPhos or XPhos can be advantageous.
-
Base: A base is essential for the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield, and often requires empirical optimization.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water plays a crucial role in activating the boronic acid for transmetalation.
Experimental Protocol: Synthesis of α-Phenylcinnamaldehyde
This protocol describes a general procedure for the Suzuki-Miyaura coupling of α-bromocinnamaldehyde with phenylboronic acid.
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Equiv. |
| α-Bromocinnamaldehyde | 211.06 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add α-bromocinnamaldehyde (211 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask under a positive pressure of argon.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford α-phenylcinnamaldehyde.
Expected Outcome: The desired product, α-phenylcinnamaldehyde, is expected as a pale yellow solid. The yield can vary depending on the purity of the starting materials and the efficiency of the reaction, but yields in the range of 70-90% are typically achievable.
II. The Heck Reaction: Vinylation of α-Bromocinnamaldehyde
The Heck reaction is a powerful method for the coupling of vinyl or aryl halides with alkenes.[1] When applied to α-bromocinnamaldehyde, it allows for the introduction of a new vinyl group, leading to the formation of substituted dienals. These products are valuable intermediates in the synthesis of natural products and conjugated materials.
Causality Behind Experimental Choices:
-
Catalyst System: Palladium acetate (Pd(OAc)₂) is a commonly used precatalyst. In many cases, phosphine ligands are not strictly necessary, particularly with reactive substrates. However, for less reactive alkenes or to control regioselectivity, the addition of a phosphine ligand such as PPh₃ or a more specialized ligand may be beneficial.
-
Base: A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly employed to ensure the solubility of the reactants and the palladium catalyst.
Experimental Protocol: Synthesis of 2-Formyl-1,4-diphenyl-1,3-butadiene
This protocol outlines a general procedure for the Heck coupling of α-bromocinnamaldehyde with styrene.
Figure 3: Experimental Workflow for the Heck Reaction.
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Equiv. |
| α-Bromocinnamaldehyde | 211.06 | 1.0 | 1.0 |
| Styrene | 104.15 | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| DMF | - | 10 mL | - |
Procedure:
-
To a sealed tube, add α-bromocinnamaldehyde (211 mg, 1.0 mmol), styrene (173 µL, 1.5 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triethylamine (279 µL, 2.0 mmol).
-
Add DMF (10 mL) and seal the tube.
-
Heat the reaction mixture to 110 °C for 16-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired dienal.
Expected Outcome: The product, 2-formyl-1,4-diphenyl-1,3-butadiene, is expected as a solid. The stereochemistry of the newly formed double bond is typically trans. Yields for this type of reaction can range from 60% to 85%.
III. The Sonogashira Reaction: Alkynylation of α-Bromocinnamaldehyde
The Sonogashira coupling provides a powerful and direct method for the formation of C(sp²)–C(sp) bonds, reacting a vinyl halide with a terminal alkyne.[4] With α-bromocinnamaldehyde, this reaction opens up access to enyne aldehydes, which are highly valuable and versatile synthetic intermediates.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both as a solvent and to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate.
-
Solvent: While the amine base can serve as the solvent, a co-solvent like THF or DMF is often used to improve the solubility of the reactants.
Experimental Protocol: Synthesis of 2-Formyl-1-phenyl-4-(trimethylsilyl)but-1-en-3-yne
This protocol details a general procedure for the Sonogashira coupling of α-bromocinnamaldehyde with ethynyltrimethylsilane.
Figure 4: Experimental Workflow for the Sonogashira Coupling.
Materials:
| Reagent/Solvent | M.W. | Amount (mmol) | Equiv. |
| α-Bromocinnamaldehyde | 211.06 | 1.0 | 1.0 |
| Ethynyltrimethylsilane | 98.22 | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 |
| CuI | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 5 mL | - |
| THF | - | 10 mL | - |
Procedure:
-
To a stirred solution of α-bromocinnamaldehyde (211 mg, 1.0 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL), add dichlorobis(triphenylphosphine)palladium(II) (14 mg, 0.02 mmol) and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Degas the mixture with a stream of argon for 10 minutes.
-
Add ethynyltrimethylsilane (169 µL, 1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 4-8 hours, monitoring its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired enyne aldehyde.
Expected Outcome: The product is expected as an oil or low-melting solid. Yields for Sonogashira couplings are generally good, often in the range of 75-95%.
Conclusion: A Gateway to Molecular Diversity
The palladium-catalyzed cross-coupling reactions of α-bromocinnamaldehyde represent a robust and highly enabling set of transformations for the modern synthetic chemist. The protocols and insights provided herein serve as a foundation for the construction of a diverse array of α-substituted cinnamaldehyde derivatives. These products, in turn, can be further elaborated, leveraging the reactivity of the aldehyde functionality to access an even broader range of complex molecular targets. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of versatile building blocks like α-bromocinnamaldehyde in conjunction with powerful catalytic methods will undoubtedly play a pivotal role in driving innovation.
References
Application Note & Protocol: Synthesis of 3-Phenylpyrazole from α-Bromocinnamaldehyde
Introduction
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, have established them as privileged scaffolds in drug discovery.[3] A robust and versatile method for pyrazole synthesis involves the cyclocondensation reaction between a 1,3-dielectrophilic species and a hydrazine derivative.[3][4]
This application note provides a detailed protocol for the synthesis of 3-phenylpyrazole from α-bromocinnamaldehyde and hydrazine hydrate. α-Bromocinnamaldehyde serves as an excellent precursor, as the α,β-unsaturation provides the necessary electrophilic sites for reaction with the dinucleophilic hydrazine. The presence of a bromine atom at the α-position is particularly advantageous, as it acts as a good leaving group, facilitating the final aromatization step to the stable pyrazole ring under redox-neutral conditions.[3][5] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a reliable method for accessing this important heterocyclic motif.
Reaction Principle and Mechanism
The synthesis of 3-phenylpyrazole from α-bromocinnamaldehyde and hydrazine proceeds through a cyclocondensation reaction. The generally accepted mechanism involves a sequence of nucleophilic attack, cyclization, and elimination steps.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic β-carbon of the α,β-unsaturated aldehyde (a Michael addition). Alternatively, initial attack at the carbonyl carbon can also occur.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the aldehyde carbonyl carbon, forming a five-membered pyrazolidine ring.
-
Dehydration and Dehydrobromination: The cyclic intermediate then undergoes sequential elimination of a molecule of water (dehydration) and hydrogen bromide (dehydrobromination) to yield the stable, aromatic 3-phenylpyrazole ring. The bromine atom at the α-position facilitates this final aromatization step.
A visual representation of the proposed reaction mechanism is provided below.
Caption: Proposed reaction mechanism for the synthesis of 3-phenylpyrazole.
Experimental Protocol
This protocol details the synthesis, purification, and characterization of 3-phenylpyrazole.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| α-Bromocinnamaldehyde | ≥97% | Sigma-Aldrich |
| Hydrazine hydrate (50-60%) | Reagent Grade | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
| Saturated Sodium Bicarbonate | Laboratory Grade | - |
| Brine | Laboratory Grade | - |
| Anhydrous Magnesium Sulfate | Laboratory Grade | - |
| Equipment |
| Round-bottom flask (100 mL) |
| Reflux condenser |
| Magnetic stirrer and stir bar |
| Heating mantle |
| Separatory funnel (250 mL) |
| Rotary evaporator |
| Thin-layer chromatography (TLC) plates (silica gel 60 F254) |
| Glass column for chromatography |
| NMR spectrometer |
| FT-IR spectrometer |
| Melting point apparatus |
Synthetic Procedure
The overall workflow for the synthesis is outlined below.
Caption: Experimental workflow for the synthesis of 3-phenylpyrazole.
Step-by-Step Method:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve α-bromocinnamaldehyde (2.11 g, 10.0 mmol) in 30 mL of ethanol. To this stirred solution, add hydrazine hydrate (1.5 mL, ~30 mmol, 3.0 equivalents) dropwise at room temperature.
-
Expert Insight: The use of an excess of hydrazine hydrate helps to ensure the complete consumption of the starting aldehyde and drives the reaction to completion. Ethanol is a suitable solvent as it dissolves the reactants and is appropriate for the reflux temperature.
-
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle. Maintain the reflux for 4-6 hours.
-
Self-Validation: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70) as the eluent. The reaction is complete when the spot corresponding to α-bromocinnamaldehyde is no longer visible.
-
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator. To the resulting residue, add 50 mL of deionized water and 50 mL of ethyl acetate.
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate. Combine all the organic extracts and wash them sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Expert Insight: The wash with saturated sodium bicarbonate is to neutralize any remaining acidic byproducts, such as HBr.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate).
-
Self-Validation: Collect the fractions containing the desired product (as identified by TLC) and combine them.
-
-
Characterization: Remove the solvent from the combined fractions by rotary evaporation to yield 3-phenylpyrazole as a white to off-white solid. Determine the yield and characterize the product by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 70-85% |
| Melting Point | 78-82 °C[6] |
| ¹H NMR (CDCl₃, ppm) | δ 7.75 (d, 2H), 7.65 (d, 1H), 7.40 (t, 2H), 7.30 (t, 1H), 6.50 (d, 1H) |
| ¹³C NMR (CDCl₃, ppm) | δ 151.2, 134.5, 131.0, 128.8, 128.0, 125.7, 102.5 |
| FT-IR (KBr, cm⁻¹) | ~3150 (N-H stretch), 3050 (Ar C-H stretch), 1600, 1490 (C=C, C=N stretch) |
Note: Spectroscopic data are approximate and should be confirmed by analysis of the synthesized compound.
Safety Precautions
-
Handle α-bromocinnamaldehyde with care as it is a skin and eye irritant and is harmful if swallowed.[7]
-
Hydrazine hydrate is corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
All procedures should be carried out in a fume hood.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 3-phenylpyrazole from α-bromocinnamaldehyde. The method is straightforward, employs readily available reagents, and proceeds in good yield. The detailed step-by-step procedure, coupled with mechanistic insights and characterization data, makes this protocol a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. youtube.com [youtube.com]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Phenyl-1H-pyrazole 97 2458-26-6 [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Evaluating the Antimicrobial and Bactericidal Activity of alpha-Bromocinnamaldehyde
Introduction: A Novel Weapon Against Bacterial Persistence
The rise of antimicrobial resistance is a preeminent global health challenge, compelling the scientific community to explore novel chemical entities that can overcome existing resistance mechanisms. A particularly vexing aspect of this challenge is bacterial persistence, a phenomenon where a subpopulation of bacteria enters a dormant, metabolically inactive state, rendering them tolerant to conventional antibiotics.[1][2][3] These "persister" cells are often responsible for the recalcitrance and relapse of chronic infections.[1][3]
Alpha-Bromocinnamaldehyde (Br-CA), a derivative of cinnamaldehyde, has emerged as a compound of significant interest due to its potent bactericidal activity, especially against persister cells.[1][2][3] Unlike many antibiotics that target active cellular processes, Br-CA demonstrates efficacy against both exponentially growing and stationary-phase bacteria, including persisters induced by various stresses.[1][2][3] This application guide provides a comprehensive overview of the current understanding of Br-CA's mechanism and offers detailed, validated protocols for researchers to assess its antimicrobial and bactericidal properties in a laboratory setting.
Unraveling the Mechanism of Action: A ROS-Independent Pathway
A compelling feature of this compound is its novel bactericidal mechanism. Studies investigating its effect on Escherichia coli have shown that its killing efficiency is not diminished by the presence of thiourea, a hydroxyl-radical scavenger, or DPTA, an Fe³⁺ chelator.[1][3] This strongly indicates that the bactericidal action of Br-CA is independent of the generation of reactive oxygen species (ROS), a common mechanism for many bactericidal agents.[1][2][3]
Furthermore, the bactericidal activity of cinnamaldehyde derivatives does not appear to rely on Michael addition, a reaction with nucleophilic biomolecules, suggesting a departure from the mechanisms of related compounds.[1][3] This unique, ROS-independent pathway makes Br-CA a promising candidate for combating infections where ROS-mediated killing is ineffective or for use in combination therapies to overcome resistance.
Caption: Hypothesized ROS-Independent Mechanism of Br-CA.
Spectrum of Activity: Quantitative Assessment
Initial studies have focused on the activity of Br-CA against Escherichia coli, demonstrating potent bactericidal effects. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are critical parameters for quantifying this activity. An agent is typically considered bactericidal if the MBC is no more than four times its MIC.[1][4]
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Classification | Reference |
| Escherichia coli | MG1655 | 40 | 80 | 2 | Bactericidal | Shen Q, et al. (2017)[1] |
Note: The above data are representative. Researchers must determine these values experimentally for their specific strains and conditions.
Application Protocols: A Step-by-Step Guide
The following protocols are foundational for evaluating the antimicrobial potential of this compound. Adherence to aseptic techniques and appropriate laboratory safety practices is mandatory.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6] The broth microdilution method described here is a standardized and widely accepted technique.[7][8][9]
Causality & Rationale: This assay establishes the baseline potency of the compound. We use cation-adjusted Mueller-Hinton Broth (CAMHB) as it is a standardized medium for susceptibility testing with low levels of inhibitors that could interfere with the compound's activity.[10][11] Standardizing the bacterial inoculum to a 0.5 McFarland standard ensures reproducibility.[4][12]
Caption: Workflow for MIC Determination via Broth Microdilution.
Detailed Methodology:
-
Preparation of Br-CA Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in sterile CAMHB to twice the highest concentration to be tested (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution).[9]
-
Plate Preparation: Using a multichannel pipette, dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[4]
-
Serial Dilution: Add 200 µL of the 2X Br-CA stock solution to well 1. Transfer 100 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution across the plate to well 10. Discard 100 µL from well 10.[9] Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculum Preparation: From a fresh agar plate (18-24 hours), suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[4]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[4]
-
Result Determination: The MIC is the lowest concentration of Br-CA that completely inhibits visible growth (i.e., the first clear well).[5]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after incubation.[13][14] This protocol is a direct continuation of the MIC assay.
Causality & Rationale: While the MIC assay identifies growth inhibition (bacteriostatic effect), the MBC assay confirms cell death (bactericidal effect).[14] Subculturing from the clear wells of the MIC plate onto antibiotic-free agar allows any surviving bacteria to grow, thus differentiating between inhibition and killing. The 99.9% kill threshold is the standardized definition of bactericidal activity.[13][15]
Caption: Workflow for MBC Determination.
Detailed Methodology:
-
Selection of Wells: Following MIC determination, select the well corresponding to the MIC and all wells with higher concentrations of Br-CA that showed no visible growth.
-
Subculturing: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each well.[4]
-
Plating: Spread the aliquot evenly over the surface of a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours, or until colonies are visible on the growth control plate.
-
Result Determination: The MBC is the lowest concentration of Br-CA that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.[13][14]
Protocol 3: Time-Kill Kinetics Assay
This dynamic assay evaluates the rate and extent of bacterial killing over time when exposed to specific concentrations of an antimicrobial agent.[12][16]
Causality & Rationale: The time-kill assay provides crucial pharmacodynamic information, revealing whether the compound's killing effect is concentration-dependent or time-dependent and confirming its bactericidal or bacteriostatic nature.[12][15] Plotting Log10 CFU/mL versus time creates a visual representation of the killing curve. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is the standard benchmark for bactericidal activity in this assay.[15]
Caption: Workflow for Time-Kill Kinetics Assay.
Detailed Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB, typically adjusted to ~1 x 10⁶ CFU/mL.[17]
-
Test Preparation: Prepare sterile tubes containing CAMHB with Br-CA at various concentrations relative to the predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control tube with no compound.[12][17]
-
Initiation: Inoculate each tube with the prepared bacterial suspension. The time of inoculation is t=0.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[17][18]
-
Viable Counts: Immediately perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto MHA plates to obtain countable colonies.[12]
-
Incubation: Incubate all plates at 37°C for 18-24 hours.
-
Data Analysis: Count the colonies on each plate and calculate the CFU/mL for each time point. Convert the CFU/mL values to Log10 CFU/mL. Plot the mean Log10 CFU/mL against time for each concentration.
Data Interpretation
-
MIC: The lowest concentration with no visible turbidity.
-
MBC: The lowest concentration yielding a ≥99.9% reduction in CFU/mL from the initial inoculum.
-
Bactericidal vs. Bacteriostatic: An MBC/MIC ratio of ≤4 typically indicates bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[4]
-
Time-Kill Curve: A bactericidal agent is defined by a ≥3-log10 reduction in CFU/mL from the initial inoculum. A bacteriostatic agent will typically show <3-log10 reduction and may allow regrowth after an initial period of inhibition.[15]
Conclusion
This compound represents a promising lead compound in the development of new antimicrobial therapies. Its potent bactericidal activity, particularly against difficult-to-treat persister cells, and its novel ROS-independent mechanism of action warrant further investigation.[1][2] The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the antimicrobial efficacy of Br-CA and its analogues, contributing to the critical search for next-generation antibiotics.
References
- 1. Bactericidal activity of this compound against persisters in Escherichia coli | PLOS One [journals.plos.org]
- 2. Bactericidal activity of this compound against persisters in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bactericidal activity of this compound against persisters in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. protocols.io [protocols.io]
- 8. apec.org [apec.org]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. microchemlab.com [microchemlab.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. actascientific.com [actascientific.com]
Application Notes and Protocols: α-Bromocinnamaldehyde as an Enzyme Inhibitor for In Vitro Assays
Introduction: Unveiling the Potential of α-Bromocinnamaldehyde in Enzyme Inhibition Assays
For researchers, scientists, and drug development professionals, the identification of novel enzyme inhibitors is a critical step in elucidating biological pathways and developing new therapeutic agents. α-Bromocinnamaldehyde (aBC), a derivative of the naturally occurring compound cinnamaldehyde, has emerged as a molecule of interest due to its unique chemical properties and demonstrated biological activity. This document provides a comprehensive guide to the use of aBC as an enzyme inhibitor in in vitro assays, detailing its mechanism of action, providing validated experimental protocols, and exploring its potential applications in targeting various enzyme classes.
aBC's reactivity stems from its structure as an α,β-unsaturated carbonyl, which classifies it as a Michael acceptor. This characteristic allows it to form covalent bonds with nucleophilic residues, such as cysteine, within the active or allosteric sites of enzymes, potentially leading to irreversible inhibition.[1] This reactivity profile makes aBC a versatile tool for probing enzyme function and a promising scaffold for the development of targeted covalent inhibitors.
Physicochemical Properties of α-Bromocinnamaldehyde
A thorough understanding of the physicochemical properties of aBC is essential for its effective use in in vitro assays.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO | [2] |
| Molecular Weight | 211.05 g/mol | [2] |
| Appearance | White or pale yellow to pale brown crystalline powder | [3] |
| CAS Number | 5443-49-2 | [3] |
| Melting Point | 67.5-73.5 °C | [3] |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. |
Mechanism of Action: A Tale of Two Inhibition Modalities
The primary mechanism through which α-bromocinnamaldehyde is proposed to exert its inhibitory effects is through its nature as a Michael acceptor. The electrophilic β-carbon of the α,β-unsaturated aldehyde is susceptible to nucleophilic attack by amino acid residues within a protein.[1] Cysteine, with its reactive thiol group, is a particularly common target for Michael acceptors, leading to the formation of a stable covalent bond.[1] This covalent modification can irreversibly inactivate the enzyme by blocking substrate access to the active site or by inducing a conformational change that renders the enzyme non-functional.
However, it is crucial to note that the interaction of aBC with an enzyme is not always covalent. Studies have shown that aBC can also act as a reversible inhibitor. This dual potential for both reversible and irreversible inhibition makes aBC a fascinating molecule for enzymatic studies and underscores the importance of detailed kinetic analysis to elucidate the precise mechanism for each target enzyme.
Part 1: Validated Application - Inhibition of Tyrosinase
One of the well-documented applications of α-bromocinnamaldehyde is its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis.
Scientific Background
Tyrosinase catalyzes the oxidation of tyrosine to dopaquinone, a critical step in the melanin synthesis pathway. Aberrant tyrosinase activity is associated with hyperpigmentation disorders. A study has demonstrated that aBC is a reversible inhibitor of mushroom tyrosinase, affecting both its monophenolase and diphenolase activities. The inhibition mechanism was identified as static quenching, suggesting that aBC binds to tyrosinase to form a non-fluorescent complex, thereby reducing its catalytic efficiency.
Quantitative Data: Inhibitory Potency of aBC against Tyrosinase
| Enzyme Activity | IC₅₀ (mM) |
| Monophenolase | 0.075 |
| Diphenolase | 0.049 |
Data sourced from a study on alpha-substituted derivatives of cinnamaldehyde as tyrosinase inhibitors.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol is designed to determine the inhibitory effect of α-bromocinnamaldehyde on mushroom tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
α-Bromocinnamaldehyde (aBC)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Preparation of Reagents:
-
Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in 50 mM potassium phosphate buffer (pH 6.8) to a final concentration of 1000 units/mL. Store on ice.
-
L-DOPA Solution: Prepare a 2.5 mM solution of L-DOPA in 50 mM potassium phosphate buffer (pH 6.8). Prepare this solution fresh before use and protect it from light.
-
aBC Stock Solution: Prepare a 10 mM stock solution of α-bromocinnamaldehyde in DMSO.
-
aBC Working Solutions: Perform serial dilutions of the aBC stock solution in 50 mM potassium phosphate buffer (pH 6.8) to obtain a range of desired concentrations (e.g., 0.01 mM to 1 mM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
-
Positive Control: Prepare a solution of a known tyrosinase inhibitor (e.g., kojic acid) at a concentration known to give significant inhibition.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
Test Wells: 40 µL of aBC working solution + 80 µL of potassium phosphate buffer + 40 µL of tyrosinase solution.
-
Control Wells (No Inhibitor): 40 µL of potassium phosphate buffer (containing the same percentage of DMSO as the test wells) + 80 µL of potassium phosphate buffer + 40 µL of tyrosinase solution.
-
Blank Wells (No Enzyme): 40 µL of aBC working solution + 120 µL of potassium phosphate buffer.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of the 2.5 mM L-DOPA solution to all wells.
-
Immediately start measuring the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of aBC using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the aBC concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Part 2: Potential Application and Screening Protocol - Phosphatase Inhibition
While direct evidence for α-bromocinnamaldehyde as a phosphatase inhibitor is still emerging, its parent compound, cinnamaldehyde, has been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B).[4] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. The structural similarity and shared reactive moiety of aBC suggest it may also exhibit inhibitory activity against PTP1B and other phosphatases.
Scientific Rationale
Protein tyrosine phosphatases (PTPs) and serine/threonine phosphatases play crucial roles in cellular signaling. The catalytic cycle of many PTPs involves a nucleophilic cysteine residue in the active site. Given aBC's reactivity towards cysteine, it is plausible that it could act as a covalent inhibitor of these enzymes.
Experimental Workflow: Screening aBC for Phosphatase Inhibition
Caption: General workflow for in vitro phosphatase inhibition screening.
Protocol: In Vitro Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to screen for the inhibitory activity of aBC against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant Human PTP1B (e.g., R&D Systems, Cat. No. 1365-PI)
-
α-Bromocinnamaldehyde (aBC)
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
PTP1B Solution: Dilute recombinant PTP1B in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
pNPP Solution: Prepare a 10 mM stock solution of pNPP in assay buffer.
-
aBC Stock and Working Solutions: Prepare as described in the tyrosinase inhibition assay protocol.
-
Positive Control: Use a known PTP1B inhibitor, such as sodium orthovanadate, at a concentration that provides significant inhibition.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add:
-
Test Wells: 10 µL of aBC working solution + 80 µL of PTP1B solution.
-
Control Wells (No Inhibitor): 10 µL of assay buffer (with matching DMSO concentration) + 80 µL of PTP1B solution.
-
Blank Wells (No Enzyme): 10 µL of aBC working solution + 80 µL of assay buffer.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM pNPP solution to all wells.
-
Incubate the plate at 37°C and monitor the increase in absorbance at 405 nm over time (e.g., every 5 minutes for 30-60 minutes).
-
-
Data Analysis:
-
Follow the same data analysis procedure as described for the tyrosinase inhibition assay to calculate the percentage of inhibition and determine the IC₅₀ value.
-
Part 3: Exploratory Application - Aldehyde Dehydrogenase (ALDH) Inhibition
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of endogenous and exogenous aldehydes. Certain ALDH isozymes are overexpressed in various cancers and are associated with cancer stem cells and drug resistance. The active site of ALDHs contains a catalytic cysteine residue, making them potential targets for covalent inhibitors like aBC.
Proposed Experimental Approach
Caption: Strategy for evaluating aBC as an ALDH inhibitor.
Protocol: In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of aBC against a purified ALDH isozyme using a spectrophotometric assay that monitors the reduction of NAD⁺ to NADH.
Materials:
-
Purified recombinant ALDH isozyme (e.g., ALDH1A1, ALDH2)
-
α-Bromocinnamaldehyde (aBC)
-
Aldehyde substrate (e.g., propionaldehyde for ALDH1A1/ALDH2)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
ALDH Solution: Dilute the purified ALDH isozyme in assay buffer to a working concentration that gives a linear rate of NADH production.
-
NAD⁺ Solution: Prepare a 10 mM stock solution of NAD⁺ in assay buffer.
-
Aldehyde Substrate Solution: Prepare a stock solution of the aldehyde substrate in assay buffer. The final concentration in the assay will depend on the Kₘ of the specific ALDH isozyme.
-
aBC Stock and Working Solutions: Prepare as previously described.
-
Positive Control: Use a known ALDH inhibitor, such as disulfiram.
-
-
Assay Protocol:
-
In a UV-transparent 96-well plate, add:
-
Test Wells: 10 µL of aBC working solution + 160 µL of assay buffer + 10 µL of NAD⁺ solution + 10 µL of ALDH solution.
-
Control Wells (No Inhibitor): 10 µL of assay buffer (with DMSO) + 160 µL of assay buffer + 10 µL of NAD⁺ solution + 10 µL of ALDH solution.
-
Blank Wells (No Enzyme): 10 µL of aBC working solution + 170 µL of assay buffer + 10 µL of NAD⁺ solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the aldehyde substrate solution to all wells.
-
Immediately measure the increase in absorbance at 340 nm at regular intervals for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition and the IC₅₀ value as described in the previous protocols.
-
Safety and Handling Precautions
α-Bromocinnamaldehyde is a chemical that requires careful handling in a laboratory setting.
-
Hazard Identification: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Always consult the Safety Data Sheet (SDS) for the specific product being used for complete safety information.
Conclusion and Future Directions
α-Bromocinnamaldehyde presents itself as a valuable tool for researchers in the field of enzyme inhibition. Its demonstrated activity against tyrosinase, coupled with its potential to inhibit other key enzyme classes such as phosphatases and aldehyde dehydrogenases, makes it a compound worthy of further investigation. The protocols provided herein offer a solid foundation for exploring the inhibitory profile of aBC. Future studies should focus on confirming its activity against a broader range of enzymes, elucidating the precise mechanisms of inhibition, and exploring its potential for the development of novel therapeutic agents.
References
- 1. Peptidyl aldehydes as reversible covalent inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-Bromocinnamaldehyde | C9H7BrO | CID 21585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Curcumin and Cinnamaldehyde as PTP1B Inhibitors With Antidiabetic and Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of α-Bromocinnamaldehyde Derivatives in Material Science
Introduction: The Promise of Poly(α-Bromocinnamaldehyde) in Advanced Materials
α-Bromocinnamaldehyde is a versatile organic compound characterized by a phenyl group, an α,β-unsaturated aldehyde, and a bromine atom at the alpha position.[1] This unique combination of functional groups makes it a highly valuable monomer for the synthesis of novel polymers. The presence of the bromine atom significantly alters the electronic properties and reactivity of the vinyl group, opening avenues for various polymerization techniques.[1] The resulting polymers, poly(α-bromocinnamaldehyde) and its derivatives, are of significant interest in material science for their potential to exhibit enhanced thermal stability, chemical resistance, and tunable refractive indices.[2] Furthermore, the pendant bromo and aldehyde groups on the polymer backbone serve as reactive handles for post-polymerization modification, allowing for the creation of highly functionalized materials for applications ranging from advanced coatings to specialty resins.
This document provides a comprehensive guide for researchers, covering the synthesis of the α-bromocinnamaldehyde monomer, detailed protocols for its polymerization via anionic, cationic, and free-radical pathways, and essential techniques for polymer characterization.
Part 1: Monomer Synthesis - α-Bromocinnamaldehyde
A reliable supply of high-purity monomer is critical for successful polymerization. While α-bromocinnamaldehyde is commercially available, in-house synthesis can be cost-effective for large-scale studies. A common and effective method involves the bromination of trans-cinnamaldehyde followed by dehydrobromination.[3][4]
Protocol 1: Two-Step Synthesis of α-Bromocinnamaldehyde
This protocol describes a two-step, one-pot synthesis from cinnamaldehyde.
Core Principle: The reaction begins with the electrophilic addition of bromine across the double bond of cinnamaldehyde to form an unstable dibromo intermediate. Subsequent elimination of hydrogen bromide (HBr), promoted by a weak base, yields the desired α-bromocinnamaldehyde.[4][5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| trans-Cinnamaldehyde | ≥98% | Sigma-Aldrich | Ensure freshness; older stock may be oxidized. |
| Bromine | Reagent | Sigma-Aldrich | Extremely corrosive and toxic. Handle only in a fume hood with appropriate PPE. |
| Acetic Acid | Glacial | Fisher Scientific | Serves as the solvent. |
| Anhydrous Potassium Carbonate | ≥99% | Sigma-Aldrich | Weak base for the elimination step. |
| Ethanol | 200 Proof | Decon Labs | For recrystallization. |
Experimental Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 20.0 g (0.151 mol) of cinnamaldehyde in 50 mL of glacial acetic acid.
-
Bromination: Cool the flask in an ice-water bath. Slowly add 24.2 g (0.151 mol) of bromine dropwise from the dropping funnel over 30-45 minutes with continuous stirring. Maintain the temperature below 10 °C. The solution will change from reddish-brown to a pale yellow upon completion.
-
Causality Insight: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions, such as bromination of the aromatic ring.
-
-
Dehydrobromination: Once the bromine addition is complete, remove the ice bath. Carefully add 31.4 g (0.227 mol) of anhydrous potassium carbonate in small portions to the stirred solution. Effervescence (CO₂ evolution) will occur.
-
Causality Insight: Potassium carbonate neutralizes the HBr formed during the elimination step, driving the reaction to completion.
-
-
Reflux: After the addition of potassium carbonate is complete, heat the mixture to reflux for 30-45 minutes.
-
Precipitation and Isolation: Cool the reaction mixture to room temperature and then pour it into 200 mL of cold water. A yellow solid will precipitate.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the crude solid from hot ethanol to obtain light yellow crystals of α-bromocinnamaldehyde. Dry the product under vacuum. The expected yield is approximately 80%.[3]
Part 2: Polymerization Methodologies
The choice of polymerization method profoundly impacts the resulting polymer's properties, such as molecular weight, molecular weight distribution (polydispersity), and microstructure.
Workflow Overview: From Monomer to Characterized Polymer
The general process for synthesizing and validating poly(α-bromocinnamaldehyde) is outlined below.
Caption: General experimental workflow for the synthesis and characterization of poly(α-bromocinnamaldehyde).
A. Anionic Polymerization
Anionic polymerization is renowned for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[6] This "living" nature allows for the synthesis of block copolymers.[6] The mechanism is, however, highly sensitive to impurities, especially protic substances like water and alcohols.
Mechanism Insight: The polymerization is initiated by a potent nucleophile (e.g., an organolithium reagent) attacking the electron-deficient β-carbon of the monomer. The resulting carbanion propagates by adding to subsequent monomer units. Due to the stability of the carbanionic growing end, termination reactions are absent unless a terminating agent is deliberately introduced.[6]
Protocol 2: Anionic Polymerization of α-Bromocinnamaldehyde
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| α-Bromocinnamaldehyde | Polymerization Grade | Synthesized (Protocol 1) | Must be rigorously dried and purified. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Must be freshly distilled from a drying agent (e.g., Na/benzophenone). |
| n-Butyllithium (n-BuLi) | 1.6 M in hexanes | Sigma-Aldrich | Highly reactive initiator. Handle under inert gas. |
| Methanol | Anhydrous | Fisher Scientific | Used as a terminating (quenching) agent. |
| Argon or Nitrogen Gas | High Purity (99.998%) | Airgas | For maintaining an inert atmosphere. |
Experimental Procedure:
-
Glassware Preparation: All glassware must be oven-dried at 120 °C overnight and assembled hot under a stream of inert gas (Argon or Nitrogen).
-
Solvent and Monomer Setup: Using a Schlenk line, add 50 mL of freshly distilled anhydrous THF to a 100 mL flask. Add 2.11 g (10 mmol) of purified α-bromocinnamaldehyde monomer to the flask.
-
Initiation: Cool the monomer solution to -78 °C using a dry ice/acetone bath. While stirring vigorously, slowly add 0.125 mL of n-BuLi solution (1.6 M in hexanes, 0.2 mmol) via a gas-tight syringe. The solution should develop a deep color, indicating the formation of the propagating carbanions.
-
Causality Insight: Low temperature is essential to control the initiation rate, prevent side reactions, and dissipate the heat of polymerization, leading to better control over the molecular weight.
-
-
Propagation: Allow the reaction to proceed at -78 °C for 2-4 hours. The viscosity of the solution will increase as the polymer chains grow.
-
Termination: To quench the "living" polymer chains, add 5 mL of anhydrous methanol to the reaction mixture. The color of the solution should disappear.
-
Isolation and Purification: Allow the flask to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into 500 mL of cold methanol with vigorous stirring.
-
Final Product: Collect the white polymer precipitate by vacuum filtration. To further purify, redissolve the polymer in a minimal amount of THF and reprecipitate it into cold methanol. Repeat this process twice. Dry the final polymer product in a vacuum oven at 40 °C overnight.
B. Cationic Polymerization
Cationic polymerization is initiated by electrophilic species, such as Lewis or Brønsted acids.[7] While generally more tolerant of certain impurities than anionic methods, controlling the reaction can be challenging, often leading to broader molecular weight distributions.
Mechanism Insight: An initiator (e.g., BF₃·OEt₂) reacts with the monomer to generate a carbocation at the β-carbon. This carbocation then propagates by attacking the double bond of subsequent monomers. Termination can occur through various pathways, including reaction with counter-ions or chain transfer to the monomer.[8][9]
Caption: Simplified mechanism of cationic polymerization.
Protocol 3: Cationic Polymerization of α-Bromocinnamaldehyde
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| α-Bromocinnamaldehyde | Polymerization Grade | Synthesized (Protocol 1) | Must be rigorously dried. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Should be distilled over CaH₂. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Reagent Grade | Sigma-Aldrich | Highly moisture-sensitive initiator. |
| Triethylamine | Reagent Grade | Sigma-Aldrich | Basic solution for quenching. |
Experimental Procedure:
-
Setup: Assemble oven-dried glassware under an inert atmosphere. To a 100 mL flask, add 2.11 g (10 mmol) of α-bromocinnamaldehyde and dissolve it in 40 mL of anhydrous DCM.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add 0.02 mL (approx. 0.16 mmol) of BF₃·OEt₂ via syringe.
-
Causality Insight: Cationic polymerizations are often rapid and exothermic. Low temperatures help to moderate the reaction rate and suppress side reactions like chain transfer, which can limit the molecular weight.
-
-
Propagation: Stir the reaction at 0 °C for 1-3 hours.
-
Termination: Quench the reaction by adding 5 mL of a 5% triethylamine solution in DCM.
-
Isolation: Precipitate the polymer by pouring the solution into 400 mL of vigorously stirred cold methanol.
-
Purification and Drying: Collect the polymer by filtration. Purify by redissolving in DCM and reprecipitating from methanol. Dry the final product in a vacuum oven at 40 °C.
C. Free-Radical Polymerization
Free-radical polymerization is a robust and versatile method, tolerant of trace impurities and a wide range of functional groups. It typically yields polymers with broader molecular weight distributions compared to anionic methods.[10]
Mechanism Insight: The process involves three main stages: initiation, where a radical initiator (e.g., AIBN) thermally decomposes to form primary radicals that add to a monomer; propagation, where the monomer radical adds to successive monomers; and termination, where two growing radicals combine or disproportionate to form a non-reactive polymer chain.[10]
Protocol 4: Free-Radical Polymerization of α-Bromocinnamaldehyde
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example | Notes |
| α-Bromocinnamaldehyde | Reagent Grade | Synthesized (Protocol 1) | Should be pure but does not require extreme drying. |
| Toluene | Reagent Grade | Fisher Scientific | General-purpose solvent. |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Common thermal initiator. Should be recrystallized from methanol before use. |
| Methanol | Reagent Grade | Fisher Scientific | For precipitation. |
Experimental Procedure:
-
Setup: In a 100 mL flask equipped with a reflux condenser and magnetic stirrer, dissolve 2.11 g (10 mmol) of α-bromocinnamaldehyde and 0.016 g (0.1 mmol) of AIBN in 30 mL of toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Causality Insight: Oxygen is a radical scavenger and can inhibit polymerization. Removing it is crucial for achieving consistent results and reasonable molecular weights.
-
-
Polymerization: After degassing, backfill the flask with inert gas. Immerse the flask in an oil bath preheated to 70 °C and stir for 12-24 hours.
-
Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to 300 mL of cold methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 50 °C until a constant weight is achieved.
Part 3: Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis and understand the properties of the resulting polymer.
Summary of Characterization Techniques:
| Technique | Abbreviation | Information Obtained |
| Gel Permeation Chromatography | GPC | Number-average molecular weight (Mₙ), Weight-average molecular weight (Mₒ), and Polydispersity Index (PDI = Mₒ/Mₙ).[11] |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Confirms polymer structure, chain tacticity, and monomer conversion. (¹H and ¹³C NMR). |
| Fourier-Transform Infrared Spectroscopy | FTIR | Identifies characteristic functional groups in the polymer and confirms the disappearance of the monomer's C=C bond.[12] |
| Differential Scanning Calorimetry | DSC | Determines the glass transition temperature (T₉) and other thermal transitions.[11] |
| Thermogravimetric Analysis | TGA | Measures thermal stability and decomposition temperature (Tₔ).[11] |
Expected Spectroscopic Data:
-
¹H NMR: The characteristic vinyl proton peak of the monomer (around 6.5-7.5 ppm) should be significantly diminished or absent in the polymer spectrum. Broad peaks corresponding to the polymer backbone protons will appear.
-
FTIR: The sharp C=C stretching vibration of the monomer (around 1620-1640 cm⁻¹) will disappear upon polymerization. The C=O aldehyde stretch (around 1680-1700 cm⁻¹) and C-Br stretch (around 500-600 cm⁻¹) will be retained in the polymer.
Part 4: Applications and Future Scope
The unique structure of poly(α-bromocinnamaldehyde) makes it a promising candidate for several advanced material applications:
-
High Refractive Index Polymers: The presence of the phenyl ring and the heavy bromine atom can contribute to a high refractive index, making these polymers suitable for optical applications like anti-reflective coatings and materials for lenses.
-
Chemically Resistant Coatings: The stable polymer backbone can impart excellent resistance to chemical attack, useful for protective coatings in harsh environments.[2]
-
Functional Scaffolds: The aldehyde and bromide groups are versatile handles for post-polymerization modification. Aldehydes can be used for bioconjugation or forming Schiff bases[13][14], while the bromine can be substituted via nucleophilic substitution reactions[1] or used in cross-coupling reactions, allowing for the creation of complex, functional materials.
References
- 1. alpha-Bromocinnamaldehyde | 33603-90-6 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. α-Bromocinnamaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents [patents.google.com]
- 5. CN101898944A - Preparation process of α-bromocinnamaldehyde - Google Patents [patents.google.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. researchgate.net [researchgate.net]
- 8. Cationic polymerization of isoprene initiated by 2-cyclohexylidene ethanol–B(C6F5)3: an insight into initiation and branching reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Developments in the theory of cationic polymerization | Semantic Scholar [semanticscholar.org]
- 10. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 11. ijnc.ir [ijnc.ir]
- 12. resolvemass.ca [resolvemass.ca]
- 13. mdpi.com [mdpi.com]
- 14. Cinnamaldehyde-Contained Polymers and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing α-Bromocinnamaldehyde Synthesis
This technical support guide is tailored for researchers, scientists, and professionals in drug development focused on the synthesis of α-bromocinnamaldehyde. Recognizing the nuances and challenges inherent in this process, this document provides in-depth, experience-driven insights to elevate the yield and purity of your final product.
Synthesis Overview: Navigating the Path to α-Bromocinnamaldehyde
α-Bromocinnamaldehyde is a key intermediate in the synthesis of various organic compounds. The primary route to its synthesis is the bromination of cinnamaldehyde. Although the reaction appears straightforward, it is frequently beset by challenges that can diminish both yield and purity. This guide will systematically address these potential obstacles and provide robust solutions based on established chemical principles.
Troubleshooting Guide: Maximizing Yield and Purity
This section is formatted as a series of questions and answers to directly address the common issues encountered during the synthesis of α-bromocinnamaldehyde.
Issue 1: Consistently Low or No Yield
Question: My synthesis of α-bromocinnamaldehyde is resulting in a disappointingly low yield. What are the probable causes and how can I improve the outcome?
Answer: Low yield is a frequent challenge in this synthesis, often stemming from several critical factors including reagent choice and reaction conditions.
Potential Causes and Recommended Solutions:
-
Inappropriate Brominating Agent: The selection and use of the brominating agent are paramount.
-
Insight: Direct use of liquid bromine can lead to an electrophilic addition across the double bond of cinnamaldehyde, forming a dibromo-adduct, rather than the desired substitution at the alpha position.
-
Recommendation: A more controlled approach involves a two-step process: an initial addition of bromine to form 2,3-dibromo-3-phenylpropionaldehyde, followed by an elimination reaction to yield α-bromocinnamaldehyde. This method provides a more reliable pathway to the target molecule.
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in directing the reaction towards the desired product.
-
Insight: The initial bromination is typically carried out at low temperatures (-5 to 5°C) to control the exothermic reaction and prevent side reactions. The subsequent elimination step requires heating to facilitate the removal of hydrogen bromide.
-
Recommendation: For the addition step, dissolve cinnamaldehyde in a suitable solvent like glacial acetic acid or carbon tetrachloride and add bromine dropwise while maintaining a low temperature. For the elimination step, a weak base such as potassium carbonate or sodium carbonate is added, and the mixture is heated to reflux.
-
Experimental Protocol: Two-Step Synthesis of α-Bromocinnamaldehyde
-
Addition Reaction: Dissolve cinnamaldehyde in glacial acetic acid in a flask. Cool the mixture in an ice bath. Slowly add an equimolar amount of bromine dropwise with constant stirring. Continue stirring for a short period after the addition is complete.
-
Elimination Reaction: Without isolating the intermediate, add anhydrous potassium carbonate to the reaction mixture. Heat the mixture to reflux for approximately 30 minutes.
-
Workup: After cooling, the crude product will precipitate. This can be collected by filtration.
-
Purification: The crude product is then recrystallized from a solvent such as ethanol to obtain the pure α-bromocinnamaldehyde.
Issue 2: Prevalent Byproduct Formation
Question: My final product is contaminated with significant byproducts. How can I identify and minimize their formation?
Answer: Byproduct formation signals that the reaction conditions are not selective enough. A clear understanding of potential side reactions is essential for their mitigation.
Common Byproducts and Mitigation Strategies:
-
2,3-dibromo-3-phenylpropionaldehyde (unreacted intermediate): The presence of the dibromo-adduct indicates incomplete elimination.
-
Causality: Insufficient heating time or an inadequate amount of base during the elimination step can lead to the persistence of this intermediate.
-
Solution: Ensure the reflux time is sufficient for the elimination to go to completion. The amount of weak base used should be adequate to neutralize the HBr produced and facilitate the elimination.
-
-
Over-brominated Products: Although less common in the two-step process, harsh conditions could potentially lead to further bromination.
-
Causality: Excess bromine or prolonged reaction times at elevated temperatures could contribute to this.
-
Solution: Use an equimolar amount of bromine for the initial addition step and maintain the recommended low temperature.
-
Troubleshooting Workflow for Byproduct Management
Caption: A decision-making workflow for addressing byproduct formation.
Issue 3: Challenges in Product Purification
Question: I'm finding it difficult to isolate pure α-bromocinnamaldehyde from the crude reaction mixture. What are the most effective purification methods?
Answer: Achieving a high-purity final product hinges on an effective purification strategy. The choice of method depends on the nature of the impurities and the scale of the reaction.
Purification Techniques:
-
Recrystallization:
-
Insight: This is a highly effective method for purifying the solid crude product.
-
Solvent Choice: Ethanol is a commonly used and effective solvent for the recrystallization of α-bromocinnamaldehyde. The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure product to crystallize out, leaving impurities in the solution.
-
Procedure: Dissolve the crude solid in hot ethanol. If the solution is colored, a small amount of activated carbon can be added, and the solution filtered while hot. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration.
-
-
Column Chromatography:
-
Insight: For separating mixtures with closely related polarities, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A solvent system of n-hexane and ethyl acetate is often effective for eluting the product from the column. The polarity of the eluent can be adjusted to achieve optimal separation. Progress can be monitored by Thin-Layer Chromatography (TLC).
-
Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages | Ideal Application |
| Recrystallization | Simple, scalable, can yield high purity | Potential for product loss in the mother liquor | Purifying a solid crude product with moderate to high initial purity |
| Column Chromatography | High separation efficiency for complex mixtures | More time and solvent intensive | When recrystallization is ineffective or for very high purity requirements |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for this synthesis?
A1: This synthesis involves several hazardous chemicals and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Bromine: Is highly toxic, corrosive, and volatile. Handle with extreme care.
-
Solvents: Glacial acetic acid is corrosive. Carbon tetrachloride is a suspected carcinogen.
-
General Hazards: The reaction can be exothermic, so controlled addition of reagents and cooling is essential.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress by comparing the reaction mixture to the starting material. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q3: How do I confirm the identity and purity of my final product?
A3: A combination of analytical methods should be employed:
-
Spectroscopic Methods: ¹H NMR and ¹³C NMR spectroscopy are essential for structural confirmation.
-
Chromatographic Methods: GC-MS can provide information on both purity and molecular weight.
-
Physical Properties: The melting point of the purified solid can be compared to the literature value (66-68 °C) as an indicator of purity.
Purification of alpha-Bromocinnamaldehyde by recrystallization or chromatography
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of α-bromocinnamaldehyde (CAS 5443-49-2). We will address common challenges encountered during recrystallization and chromatography, moving beyond simple protocols to explain the underlying principles that ensure successful, repeatable purification.
Part 1: Frequently Asked Questions & General Information
This section addresses preliminary questions regarding the properties and handling of α-bromocinnamaldehyde.
Q1: What are the basic physical and safety properties of α-bromocinnamaldehyde?
α-Bromocinnamaldehyde is typically a tan or light yellow crystalline powder.[1][2] It has a melting point of approximately 66-68 °C.[3] From a safety perspective, it is classified as harmful if swallowed and causes skin and serious eye irritation.[1][4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[3][4] All manipulations should be performed in a well-ventilated fume hood.[5] For long-term stability, it is recommended to store the compound at 2-8°C.[3]
Q2: What are the likely impurities in a crude sample of α-bromocinnamaldehyde?
Impurities depend heavily on the synthetic route. Common methods involve the bromination of cinnamaldehyde followed by an elimination reaction.[2][6][7] Therefore, typical impurities may include:
-
Starting Material: Unreacted cinnamaldehyde.
-
Reaction Intermediates: Incomplete elimination can leave 2,3-dibromo-3-phenylpropionaldehyde in the crude product.[8]
-
Side-Products: Products from over-bromination or other side reactions.
-
Reagents: Residual acids (e.g., acetic acid) or bases (e.g., potassium carbonate) used in the synthesis.[7][8]
Q3: Should I choose recrystallization or chromatography for purification?
The choice depends on the purity of your crude material and the desired final purity.
-
Recrystallization is ideal for removing small amounts of impurities from a crude product that is already substantially pure (>90%). It is faster and more scalable than chromatography. If your crude product is a solid and a suitable solvent is found, this is often the preferred first choice.[9]
-
Chromatography is necessary when dealing with complex mixtures containing multiple components or impurities with similar solubility to the desired product. It offers much higher resolving power but is more time-consuming and uses larger volumes of solvent.[9]
Part 2: Purification by Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[10]
Recrystallization Troubleshooting & FAQs
Q4: What is the recommended starting solvent for recrystallizing α-bromocinnamaldehyde?
Ethanol is a well-documented and effective solvent for the recrystallization of α-bromocinnamaldehyde.[2][7][8] It is chosen because the compound is sparingly soluble at room temperature but highly soluble when heated, a key characteristic of a good recrystallization solvent.[10]
Q5: My product "oiled out" instead of forming crystals. What went wrong and how do I fix it?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid. This is a common problem.[11]
-
Causality: The primary cause is often that the solution is too concentrated, or the cooling rate is too fast. Using a solvent in which the compound is too soluble can also lead to this issue.
-
Troubleshooting Steps:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to make the solution slightly more dilute.
-
Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath can promote slow cooling.
-
If the problem persists, consider a two-solvent system (see Q6).
-
Q6: The recrystallized product is still yellow/tan. How can I obtain a colorless or paler product?
Colored impurities are common.
-
Causality: These are often highly conjugated organic molecules that are present in small quantities but have a strong color.
-
Solution: Add a small amount (1-2% of the solute mass) of activated carbon to the hot solution before filtration.[8] The carbon will adsorb the colored impurities onto its high-surface-area matrix.
-
Crucial Step: Do NOT add activated carbon to a boiling solution, as this will cause violent bumping. Add it to the hot, but not boiling, solution. Gently swirl and then briefly bring back to a boil before performing the hot filtration.
-
Protocol: Recrystallization of α-Bromocinnamaldehyde from Ethanol
-
Dissolution: Place the crude α-bromocinnamaldehyde in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Heat the mixture on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid just dissolves completely.
-
Decolorization (Optional): Remove the flask from the heat. Once the solution is no longer boiling, add a small spatula tip of activated carbon. Return the flask to the hot plate and bring it briefly back to a boil for 2-3 minutes.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes the activated carbon and any insoluble impurities. Pre-heating the glassware prevents premature crystallization in the funnel.[12]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, pure crystals.[12] Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.[12]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of the solvent.
Data & Visualization: Recrystallization
| Solvent System | Rationale for Use | Key Considerations |
| Ethanol | Documented success; good solubility differential between hot and cold.[7][8] | Can be prone to supersaturation; slow cooling is essential. |
| Petroleum Ether / Ethyl Acetate | A non-polar/polar pair. Dissolve in minimal hot ethyl acetate, then add petroleum ether until cloudy. | Good for removing more polar impurities. Requires careful optimization of the solvent ratio. |
| Ethanol / Water | Dissolve in hot ethanol, then add water dropwise until the solution becomes turbid. Reheat to clarify and cool slowly. | Effective if impurities are highly soluble in aqueous ethanol. |
Part 3: Purification by Column Chromatography
When recrystallization is ineffective, flash column chromatography provides a robust method for separating α-bromocinnamaldehyde from closely related impurities based on their differential adsorption to a stationary phase (e.g., silica gel).
Chromatography Troubleshooting & FAQs
Q7: How do I select the right solvent system (eluent) for the column?
The ideal eluent is determined by Thin Layer Chromatography (TLC).
-
Causality: TLC is a miniature version of column chromatography. The separation you see on the TLC plate predicts the separation on the column. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4 . This Rf provides a good balance, allowing the compound to move down the column at a reasonable rate while still being well-separated from impurities.
-
Procedure:
-
Spot your crude mixture on a silica gel TLC plate.
-
Develop the plate in various solvent systems of differing polarity. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).
-
A documented system for a related purification uses n-hexane and ethyl acetate (8:2 v/v).[7] Start with this and adjust the ratio.
-
Increase the proportion of ethyl acetate to decrease the Rf (increase polarity); increase the proportion of hexane to increase the Rf (decrease polarity).
-
Q8: My compound is streaking on the TLC plate. What does this indicate?
-
Causality: Streaking is often caused by one of three issues:
-
Sample Overload: The initial spot on the TLC plate was too concentrated.
-
High Polarity/Acidity: The compound is highly polar or acidic/basic and is interacting very strongly with the silica gel. α-Bromocinnamaldehyde contains an aldehyde group which can be susceptible to this.
-
Insolubility: The compound is not fully soluble in the eluent.
-
-
Solution:
-
Try spotting a more dilute solution on the TLC plate.
-
If streaking persists, add a small amount (~1%) of acetic acid or triethylamine to the eluent system to suppress unwanted interactions with the silica gel. For an aldehyde, this is less common but can be effective.
-
Q9: The separation between my product and an impurity is poor (Rf values are too close). What can I do?
-
Causality: The chosen eluent system does not have sufficient selectivity for the two compounds.
-
Solution:
-
Decrease Polarity: Make the eluent system less polar (e.g., move from 8:2 hexane:ethyl acetate to 9:1). This will cause all compounds to move slower and can increase the physical distance between spots.
-
Change Solvents: Swap one of the eluent components for another solvent of similar polarity but different chemical nature (e.g., replace ethyl acetate with dichloromethane). This can alter the specific interactions between the solutes, stationary phase, and mobile phase, often dramatically improving separation.
-
Protocol: Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Pack it with silica gel using the chosen eluent system (e.g., hexane:ethyl acetate). Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude α-bromocinnamaldehyde in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Expert Tip (Dry Loading): For compounds with limited solubility in the eluent, it is best to "dry load." Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure. This results in the crude product being adsorbed onto the silica. Carefully add this dry powder to the top of the packed column. This technique prevents band broadening and improves separation.
-
-
Elution: Carefully add the eluent to the top of the column. Apply pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).
-
Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified α-bromocinnamaldehyde.
Data & Visualization: Chromatography
| Eluent System (Hexane:Ethyl Acetate) | Expected Rf of α-Bromocinnamaldehyde (Approx.) | Use Case |
| 95:5 | ~0.6 | Too high; poor separation from non-polar impurities. |
| 90:10 (9:1) | ~0.4 | Good starting point for column. |
| 80:20 (8:2) | ~0.3 | Good alternative for better separation from less-polar impurities. [7] |
| 50:50 (1:1) | <0.1 | Too low; compound will take a very long time to elute. |
References
- 1. alpha-Bromocinnamaldehyde | C9H7BrO | CID 21585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α-Bromocinnamaldehyde | 5443-49-2 [amp.chemicalbook.com]
- 3. α-溴肉桂醛 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. canbipharm.com [canbipharm.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. This compound | 33603-90-6 | Benchchem [benchchem.com]
- 7. α-Bromocinnamaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents [patents.google.com]
- 9. How To [chem.rochester.edu]
- 10. mt.com [mt.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Side reactions and byproduct formation in alpha-Bromocinnamaldehyde synthesis
Welcome to the technical support resource for the synthesis of α-bromocinnamaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on troubleshooting side reactions and byproduct formation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the core chemical strategy for synthesizing α-bromocinnamaldehyde?
The synthesis is fundamentally a two-step process performed on the cinnamaldehyde backbone. First, an electrophilic addition of bromine occurs across the alkene double bond to form a stable dibromo intermediate, 2,3-dibromo-3-phenylpropionaldehyde. This intermediate is typically not isolated. The second step is an elimination reaction, where a base is used to remove one equivalent of hydrogen bromide (HBr), regenerating the double bond at the α,β-position and yielding the final α-bromocinnamaldehyde product.
Q2: My final product is a yellow or brown solid, not the expected light-yellow crystalline powder. What is the most likely cause?
Product discoloration is a very common issue and is almost always attributable to oxidation or the presence of residual reagents. Cinnamaldehyde and its derivatives are highly susceptible to oxidation by atmospheric oxygen, which can form a variety of colored impurities like benzaldehyde, benzoic acid, and cinnamic acid. Another cause can be residual bromine, which imparts a reddish-brown color. Elevated temperatures during the elimination step can also promote the formation of colored degradation byproducts.
Q3: What are the most critical parameters to control to achieve a high yield and purity?
Achieving high yield (>85%) and purity requires careful control over three key parameters:
-
Stoichiometry: The molar ratio of reactants is critical. Using a slight excess of bromine (up to 20%) ensures the complete conversion of cinnamaldehyde, preventing it from degrading in the subsequent basic elimination step. The ratio of the base to the dibromo-intermediate is also key for efficient elimination.
-
Temperature: The initial bromination is exothermic and should be conducted at low temperatures (e.g., using an ice bath) to prevent side reactions. The elimination step can be optimized with a two-stage temperature profile (e.g., 50°C to initiate, then 80°C to complete) to maximize conversion while minimizing byproduct formation.
-
Atmosphere: Given the sensitivity of aldehydes to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of oxidative byproducts and improve the final product's color and purity.
Q4: Are there safer or more efficient alternatives to using liquid bromine?
Yes, while liquid bromine is effective, its volatility and toxicity are significant safety concerns. Two excellent alternatives are:
-
Pyridinium Tribromide: A stable, solid salt that serves as an in situ source of bromine, making it easier and safer to handle.
-
Silica Gel Supported Bromine: This reagent helps to control the reactivity and local concentration of bromine, which can improve the selectivity of the addition reaction and minimize a series of side reactions like substitution and oxidation.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems with probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield (<75%) | 1. Incomplete Bromination: Unreacted cinnamaldehyde is prone to degradation and polymerization during the basic elimination step. 2. Suboptimal Elimination: Incorrect base stoichiometry or insufficient temperature/time can lead to incomplete conversion of the dibromo-intermediate. 3. Product Loss During Workup: The product may be partially soluble in the aqueous phase or lost during recrystallization if an inappropriate solvent or volume is used. | 1. Optimize Bromination: Ensure the molar ratio of cinnamaldehyde to bromine is between 0.8-1.0 to 1. Monitor the reaction by TLC until all cinnamaldehyde is consumed. 2. Refine Elimination: Use a molar ratio of the dibromo-intermediate to sodium carbonate between 1:1.5 and 1:2.5. Implement a two-stage heating profile (50°C followed by 80°C). 3. Improve Workup: After quenching the reaction, ensure thorough extraction with an appropriate organic solvent. For recrystallization, use a minimal amount of hot solvent (e.g., ethanol) and allow for slow cooling to maximize crystal formation. |
| Product is a Dark Oil or Heavily Discolored Solid | 1. Oxidation: The aldehyde group is sensitive to air oxidation, especially at elevated temperatures. 2. Excess Bromine: Residual bromine (Br₂) will impart a dark red-brown color. 3. Thermal Degradation: High temperatures during the elimination step can cause polymerization or other decomposition reactions. | 1. Prevent Oxidation: Conduct the reaction under an inert nitrogen or argon atmosphere. Consider sparging solvents with N₂ before use. 2. Quench Excess Bromine: After the initial addition reaction, add a small amount of a scavenger like cyclohexene or a saturated sodium thiosulfate solution to neutralize any remaining Br₂. 3. Purify with Activated Carbon: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities before filtering. |
| Analytical Data (TLC, NMR) Shows Multiple Impurities | 1. Unreacted Starting Material: Cinnamaldehyde spot/peaks are present. 2. Dibromo-Intermediate: The intermediate (2,3-dibromo-3-phenylpropionaldehyde) persists. 3. Oxidation Byproducts: Signals corresponding to benzaldehyde, benzoic acid, or cinnamic acid are observed. | 1. Drive Bromination to Completion: Use a slight excess of bromine and allow for sufficient reaction time at a controlled low temperature. 2. Ensure Complete Elimination: Verify that the base is active and that sufficient time and temperature were applied in the second step. 3. Employ Chromatographic Purification: If recrystallization is insufficient, purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate eluent system. |
Section 3: Key Side Reactions and Mechanisms
Understanding the competing chemical pathways is crucial for suppressing byproduct formation.
Core Reaction vs. Competing Pathways
The synthesis of α-bromocinnamaldehyde is a competition between the desired electrophilic addition-elimination pathway and undesirable oxidation, substitution, and polymerization reactions.
Caption: Main vs. Side Reaction Pathways.
-
Dibromination (Over-bromination): While less common for the α-position, substitution on the aromatic ring can occur under harsh conditions or with certain catalysts, leading to a mixture of brominated species.
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Oxidation: Cinnamaldehyde is very unstable in an oxygen atmosphere. The reaction proceeds via a free-radical mechanism, initially forming peroxide intermediates that decompose into a variety of products, including cinnamic acid and benzaldehyde. This is often the primary source of impurities.
-
Polymerization: Like many α,β-unsaturated aldehydes, cinnamaldehyde can undergo polymerization, especially at high temperatures or in the presence of radical initiators. This leads to the formation of intractable tars and reduces the yield of the desired monomeric product.
Section 4: Recommended Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a laboratory setting. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
Protocol 1: Synthesis of α-Bromocinnamaldehyde
This protocol is adapted from established methods using bromine and potassium carbonate.
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve cinnamaldehyde (1.0 eq) in glacial acetic acid (approx. 3-4 mL per gram of cinnamaldehyde).
-
Bromination: Cool the flask in an ice-water bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the dropping funnel over 30-45 minutes. Maintain the temperature below 10°C. The reddish-brown color of bromine should disappear as it reacts.
-
Reaction Monitoring: After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes. Check for the absence of cinnamaldehyde by TLC.
-
Elimination: Slowly and carefully add anhydrous potassium carbonate (2.0 eq) in small portions to the reaction mixture. Effervescence will occur.
-
Heating: Once the addition of the base is complete, heat the mixture to reflux for 30-60 minutes. The reaction should turn from a slurry to a more mobile solution.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. A precipitate (the crude product) should form.
-
Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove salts. Allow the product to air dry.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude, dry α-bromocinnamaldehyde to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small spatula tip of activated carbon, swirl, and keep hot for 2-3 minutes.
-
Filtration: Perform a hot gravity filtration to remove the activated carbon (if used) or any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum. The expected melting point is 66-68 °C.
Section 5: Visual Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues during the synthesis.
Caption: Step-by-step troubleshooting workflow.
Section 6: References
-
CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents. --INVALID-LINK--
-
α-Bromocinnamaldehyde synthesis - ChemicalBook. --INVALID-LINK--
-
alpha-Bromocinnamaldehyde | 33603-90-6 - Benchchem. --INVALID-LINK--
-
CN101898944A - Preparation process of α-bromocinnamaldehyde - Google Patents. --INVALID-LINK--
-
Novel Method for the Synthesis of α-Bromocinnamaldehydes | Request PDF - ResearchGate. --INVALID-LINK--
-
A Summary of Cinnamaldehyde-Conjugated Polymers with Stimuli-Responsive Linkage and Their Biomedical Applications. - ResearchGate. --INVALID-LINK--
-
Cinnamaldehyde reacts with liquid
Technical Support Center: Optimization of Reaction Conditions for α-Bromocinnamaldehyde Coupling
Welcome to the technical support center for the optimization of cross-coupling reactions involving α-bromocinnamaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of complex molecules using this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Understanding the Reactivity of α-Bromocinnamaldehyde
α-Bromocinnamaldehyde is a valuable substrate in organic synthesis, featuring a vinyl bromide and an aldehyde functional group. This unique structure allows for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. However, the presence of the electron-withdrawing aldehyde group and the stereochemistry of the double bond introduce specific challenges that require careful optimization of reaction conditions.
The primary goal in any coupling reaction with α-bromocinnamaldehyde is to achieve high yields of the desired product while minimizing side reactions. Key to this is the judicious selection of the catalyst, ligand, base, and solvent, as these components collectively govern the reaction's success.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the coupling of α-bromocinnamaldehyde in a question-and-answer format.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between α-bromocinnamaldehyde and various organoboron reagents.
Question 1: My Suzuki-Miyaura reaction is giving low yields. What are the most likely causes and how can I improve it?
Answer: Low yields in the Suzuki-Miyaura coupling of α-bromocinnamaldehyde can stem from several factors. The most common culprits are inefficient catalyst activation, suboptimal base or solvent selection, and degradation of the starting materials.
Causality & Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. The ligand stabilizes the palladium(0) active species and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle[1]. For electron-deficient vinyl bromides like α-bromocinnamaldehyde, bulky and electron-rich phosphine ligands are often preferred as they promote the rate-limiting oxidative addition step.
-
Recommendation: If you are using a standard ligand like PPh₃ and observing low yields, consider switching to a more electron-rich and sterically hindered ligand such as a Buchwald-type biaryl phosphine (e.g., SPhos, XPhos) or a bulky trialkylphosphine (e.g., P(t-Bu)₃)[2]. These ligands can significantly improve catalytic activity and prevent the formation of inactive palladium black[3].
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation[2][4]. An inappropriate base can lead to slow reaction rates or decomposition of the aldehyde.
-
Recommendation: A screening of bases is often necessary. While inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used, K₃PO₄ is often a good choice for sensitive substrates as it is less nucleophilic and can minimize side reactions involving the aldehyde. The use of aqueous base solutions is common, but for substrates prone to hydrolysis, anhydrous conditions with a base like KF might be beneficial[5].
-
-
Solvent System: The solvent must be able to dissolve all reaction components and should be appropriately degassed to prevent catalyst oxidation. The polarity of the solvent can also influence the reaction rate and selectivity[1].
-
Recommendation: A mixture of an organic solvent and water is typical for Suzuki couplings. Common choices include toluene/water, dioxane/water, and THF/water. For poorly soluble substrates, a more polar aprotic solvent like DMF may be used, but be aware that DMF can sometimes lead to side reactions at high temperatures.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of α-Bromocinnamaldehyde with an Arylboronic Acid
-
To an oven-dried Schlenk flask, add α-bromocinnamaldehyde (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.
-
Add the degassed solvent system (e.g., toluene/ethanol/water 4:1:1).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Question 2: I am observing significant amounts of a dehalogenated byproduct (cinnamaldehyde). How can I prevent this?
Answer: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings. This can occur through various pathways, including protonolysis of the organopalladium intermediate.
Causality & Troubleshooting Steps:
-
Source of Protons: The presence of water or other protic species in the reaction mixture can lead to protonolysis.
-
Recommendation: Ensure all solvents and reagents are anhydrous if possible. Using a milder base like KF can also reduce the rate of protonolysis.
-
-
Ligand Effects: The choice of ligand can influence the relative rates of reductive elimination (the desired pathway) and dehalogenation.
-
Recommendation: Employing bulky, electron-rich ligands can accelerate the reductive elimination step, outcompeting the dehalogenation pathway.
-
Question 3: My reaction is producing a significant amount of homocoupled biaryl from my boronic acid. What is the cause and solution?
Answer: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can facilitate an oxidative coupling pathway.
Causality & Troubleshooting Steps:
-
Oxygen Contamination: Inadequate degassing of solvents and reagents is a primary cause.
-
Recommendation: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or by using the freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the reaction.
-
Data Presentation: Comparison of Bases for Suzuki-Miyaura Coupling
| Entry | Base (3.0 equiv.) | Solvent | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | 65 |
| 2 | K₂CO₃ | Toluene/H₂O | 78 |
| 3 | Cs₂CO₃ | Dioxane/H₂O | 85 |
| 4 | K₃PO₄ | Dioxane/H₂O | 92 |
Reaction Conditions: α-bromocinnamaldehyde (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), solvent (10 mL), 90 °C, 12 h.
Experimental Workflow: Suzuki-Miyaura Coupling
B. Mizoroki-Heck Coupling
The Mizoroki-Heck reaction allows for the coupling of α-bromocinnamaldehyde with alkenes, providing access to a wide range of substituted dienes and stilbene derivatives[6][7][8][9].
Question 1: My Heck reaction is sluggish and gives a low yield of the desired product. How can I optimize it?
Answer: Sluggish Heck reactions are often due to an insufficiently active catalyst system or suboptimal reaction conditions. The electronic nature of both coupling partners plays a significant role.
Causality & Troubleshooting Steps:
-
Catalyst System: The classic Pd(OAc)₂/PPh₃ system may not be active enough for all substrates.
-
Recommendation: For electron-deficient substrates like α-bromocinnamaldehyde, a more active catalyst system is often required. Consider using a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand. These ligands can accelerate the oxidative addition step and improve catalyst stability at higher temperatures[10][11].
-
-
Base and Solvent: The choice of base and solvent is critical for the Heck reaction. The base is required to neutralize the HBr generated during the catalytic cycle.
-
Recommendation: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. For some substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or NMP can be effective[10][12]. The choice of solvent can also influence the regioselectivity of the reaction.
-
-
Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate.
-
Recommendation: If the reaction is slow at a lower temperature, consider increasing it. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields[13].
-
Question 2: I am getting a mixture of E/Z isomers. How can I control the stereoselectivity?
Answer: The Heck reaction is generally stereospecific, with a syn-addition of the organopalladium species to the alkene followed by a syn-β-hydride elimination. However, isomerization of the product can occur under the reaction conditions.
Causality & Troubleshooting Steps:
-
Reaction Conditions: High temperatures and prolonged reaction times can lead to isomerization of the double bond.
-
Recommendation: Try to run the reaction at the lowest possible temperature that gives a reasonable conversion. Minimizing the reaction time once the starting material is consumed can also help.
-
-
Ligand Choice: The steric and electronic properties of the ligand can influence the stability of the palladium-alkene intermediate and thus affect the stereochemical outcome.
-
Recommendation: Bidentate phosphine ligands can sometimes offer better stereocontrol compared to monodentate ligands.
-
Data Presentation: Optimization of Heck Coupling of α-Bromocinnamaldehyde with Ethyl Acrylate
| Entry | Base (2.0 equiv.) | Solvent | Ligand (6 mol%) | Temp (°C) | Yield (%) | E/Z Ratio |
| 1 | Et₃N | Toluene | PPh₃ | 110 | 45 | 90:10 |
| 2 | K₂CO₃ | DMF | PPh₃ | 120 | 68 | 92:8 |
| 3 | K₂CO₃ | DMF | P(o-tol)₃ | 120 | 85 | >98:2 |
| 4 | Cs₂CO₃ | Dioxane | XPhos | 100 | 91 | >99:1 |
Reaction Conditions: α-bromocinnamaldehyde (1 mmol), ethyl acrylate (1.5 mmol), Pd(OAc)₂ (3 mol%), solvent (10 mL), 12 h.
Experimental Workflow: Mizoroki-Heck Coupling
C. Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between α-bromocinnamaldehyde and a terminal alkyne[14][15].
Question 1: My Sonogashira reaction is plagued by the formation of the alkyne homocoupling (Glaser coupling) byproduct. How can I suppress this?
Answer: Alkyne homocoupling is a common and often competitive side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst. This side reaction is often promoted by the presence of oxygen.
Causality & Troubleshooting Steps:
-
Oxygen Sensitivity: The copper(I) acetylide intermediate is susceptible to oxidative homocoupling in the presence of oxygen.
-
Recommendation: Rigorous exclusion of oxygen is paramount. Ensure all solvents and reagents are thoroughly degassed, and maintain a positive pressure of an inert gas (argon is preferred over nitrogen for this reaction) throughout the experiment.
-
-
Copper-Free Conditions: The copper co-catalyst is the primary culprit in Glaser coupling.
-
Recommendation: Consider using a copper-free Sonogashira protocol. These methods often employ a palladium catalyst with a specific ligand (e.g., a bulky phosphine or an NHC) and an amine base (which can act as both the base and a ligand) to facilitate the coupling without the need for copper[16][17][18][19][20].
-
-
Slow Addition of Alkyne: A high concentration of the alkyne can favor the bimolecular homocoupling reaction.
-
Recommendation: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain a low steady-state concentration, thus minimizing homocoupling.
-
Question 2: The reaction is not going to completion, even after extended reaction times. What can I do?
Answer: Incomplete conversion in Sonogashira couplings can be due to catalyst deactivation or insufficient reactivity of the substrates.
Causality & Troubleshooting Steps:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and can decompose to form inactive palladium black.
-
Recommendation: In addition to rigorous degassing, using a more robust palladium precatalyst or a ligand that protects the palladium center can improve catalyst lifetime.
-
-
Base and Solvent: The amine base plays a dual role as a base and a ligand. The solvent must be chosen to ensure solubility of all components.
-
Recommendation: Triethylamine or diisopropylamine are common choices. For less reactive substrates, a stronger base or a different solvent like DMF or THF may be beneficial.
-
Data Presentation: Comparison of Conditions for Sonogashira Coupling of α-Bromocinnamaldehyde with Phenylacetylene
| Entry | Catalyst System | Base (2.0 equiv.) | Solvent | Temp (°C) | Yield (%) | Homocoupling (%) |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 55 | 30 |
| 2 | Pd(PPh₃)₄ / CuI | DIPEA | Toluene | 80 | 70 | 20 |
| 3 | Pd(OAc)₂ / XPhos (Copper-free) | Cs₂CO₃ | Dioxane | 100 | 88 | <5 |
| 4 | [DTBNpP]Pd(crotyl)Cl (Copper-free) | TMP | DMSO | rt | 93 | <2 |
Reaction Conditions: α-bromocinnamaldehyde (1 mmol), phenylacetylene (1.2 mmol), catalyst (2-3 mol%), solvent (10 mL), 8 h.
Logical Relationship: Troubleshooting Sonogashira Homocoupling
III. Concluding Remarks
The successful coupling of α-bromocinnamaldehyde is a testament to the power of palladium-catalyzed cross-coupling reactions in modern organic synthesis. However, achieving high yields and selectivities requires a nuanced understanding of the interplay between the substrate, catalyst, ligand, base, and solvent. This guide provides a framework for troubleshooting common issues and optimizing reaction conditions. By systematically evaluating each parameter, researchers can unlock the full potential of α-bromocinnamaldehyde as a versatile building block for the synthesis of complex and valuable molecules.
IV. References
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Amatore, C., & Jutand, A. (2000). Mechanistic aspects of palladium-catalyzed cross-coupling reactions. In Metal-Catalyzed Cross-Coupling Reactions (pp. 123-222). Wiley-VCH.
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Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. --INVALID-LINK--
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. --INVALID-LINK--
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Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. --INVALID-LINK--
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. --INVALID-LINK--
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. --INVALID-LINK--
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Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl bromides and chlorides. Tetrahedron, 57(35), 7449-7476. --INVALID-LINK--
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Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. --INVALID-LINK--
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Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. --INVALID-LINK--
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Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. --INVALID-LINK--
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An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. (2017). National Institutes of Health. --INVALID-LINK--
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Recent advances in synthesis of stilbene derivatives via cross-coupling reaction. (n.d.). Royal Society of Chemistry. --INVALID-LINK--
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). Royal Society of Chemistry. --INVALID-LINK--
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). National Institutes of Health. --INVALID-LINK--
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (n.d.). National Institutes of Health. --INVALID-LINK--
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. --INVALID-LINK--
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. --INVALID-LINK--
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). ResearchGate. --INVALID-LINK--
-
What's the role of the phosphine ligand in Suzuki couplings? (2019). Reddit. --INVALID-LINK--
-
Palladium catalyzed couplings. (2020). Chemistry LibreTexts. --INVALID-LINK--
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. --INVALID-LINK--
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers. --INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. --INVALID-LINK--
-
The Performance of 4-Bromophenylacetylene in Copper-Free Sonogashira Reactions: A Comparative Guide. (n.d.). Benchchem. --INVALID-LINK--
-
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem. --INVALID-LINK--
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. (2017). National Center for Biotechnology Information. --INVALID-LINK--
-
Palladium-catalyzed cross-coupling reactions in total synthesis. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--
-
Suzuki Coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. --INVALID-LINK--
-
Palladium catalyzed couplings. (n.d.). Lumen Learning. --INVALID-LINK--
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.). ResearchGate. --INVALID-LINK--
-
The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. (n.d.). ResearchGate. --INVALID-LINK--
-
Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. (n.d.). Semantic Scholar. --INVALID-LINK--
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). ACS Publications. --INVALID-LINK--
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. --INVALID-LINK--
-
Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. (n.d.). Biblio. --INVALID-LINK--
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (n.d.). Journal of Nanostructures. --INVALID-LINK--
-
Heck Reaction. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. (n.d.). ResearchGate. --INVALID-LINK--
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (n.d.). ResearchGate. --INVALID-LINK--
-
Heck reaction of aryl bromide with acrylic acid a . (n.d.). ResearchGate. --INVALID-LINK--
References
- 1. reddit.com [reddit.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of catalytic effect on carbon-carbon bond formation by Baylis-Hillman (BH) reaction between (2/3/4)-nitro-arylaldehyde and alkylacrylates and computational approaches through DFT functional - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Recent advances in synthesis of stilbene derivatives via cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Overcoming low solubility of alpha-Bromocinnamaldehyde in reaction media
An essential component in organic synthesis, particularly for creating novel pharmaceutical agents and fluorescent probes, is alpha-Bromocinnamaldehyde.[1] Its distinct reactivity makes it a useful building block for a variety of chemical transformations.[1][2] However, its utility is frequently hampered by a significant practical challenge: its limited solubility in many common reaction media. This low solubility can lead to incomplete reactions, low yields, and difficulties in purification.
This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive set of troubleshooting strategies and answers to frequently asked questions to effectively address and overcome the solubility challenges of this compound in your experiments.
This section is designed to walk you through a logical progression of troubleshooting steps, from initial solvent selection to more advanced solubilization techniques.
Q1: My this compound isn't dissolving in my reaction solvent. What are my initial steps?
Answer: The first and most critical step is to ensure you are using an appropriate solvent. The principle of "like dissolves like" is your primary guide. This compound is a moderately polar organic molecule, suggesting it will dissolve best in solvents of similar polarity. It is known to have moderate solubility in ethanol and ether but is less soluble in water.[3]
Your initial approach should be a systematic solvent screening. Avoid using large quantities of material for this; small-scale tests are sufficient.
Workflow for Initial Troubleshooting
Caption: Initial troubleshooting workflow for solubility.
Table 1: Properties of Common Organic Solvents
| Solvent | Polarity Index | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 1.9 | 69 | Nonpolar, good for nonpolar reactants. |
| Toluene | 2.4 | 2.4 | 111 | Low polarity, can dissolve aromatic compounds. |
| Diethyl Ether | 2.8 | 4.3 | 35 | Moderately polar, good starting point.[3] |
| Dichloromethane (DCM) | 3.1 | 9.1 | 40 | Good general-purpose solvent for many organics. |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | 66 | Polar aprotic ether, often a good choice. |
| Ethyl Acetate (EtOAc) | 4.4 | 6.0 | 77 | Moderately polar ester, widely used. |
| Acetone | 5.1 | 21 | 56 | Polar aprotic, can be effective. |
| Acetonitrile (MeCN) | 5.8 | 37.5 | 82 | Highly polar aprotic solvent. |
| Dimethylformamide (DMF) | 6.4 | 36.7 | 153 | Highly polar, strong solvent, high boiling point. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 189 | Very strong polar aprotic solvent. |
| Ethanol | 4.3 | 24.5 | 78 | Polar protic, known to dissolve α-Bromocinnamaldehyde.[3] |
Experimental Protocol 1: Small-Scale Solvent Screening
-
Preparation: Weigh approximately 10 mg of this compound into several individual small vials.
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., Toluene, DCM, THF, Ethanol, Acetone) dropwise, starting with 0.5 mL.
-
Observation: Vigorously vortex or stir each vial for 1-2 minutes at room temperature. Observe for complete dissolution.
-
Heating (Optional): If the solid does not dissolve at room temperature, gently warm the vial to approximately 40-50°C to see if solubility increases. Be aware of the solvent's boiling point.
-
Documentation: Record the approximate solubility in each solvent (e.g., soluble, partially soluble, insoluble) to guide your final selection for the reaction scale-up.
Q2: I've tried several single solvents without success, or my reaction requires a specific polarity not achievable with one solvent. What's next?
Answer: The use of a co-solvent system is the logical next step. A co-solvent is a water-miscible organic solvent added to a primary solvent system to increase the solubility of a poorly soluble compound.[4] This technique works by modifying the overall polarity of the reaction medium to better match that of the solute.
For this compound, which has both aromatic (nonpolar) and aldehyde/bromide (polar) features, a mixture of solvents can be highly effective. For example, if your compound is partially soluble in Toluene but you need to dissolve a more polar reagent, adding a small amount of a more polar co-solvent like THF or DMF can create a medium that accommodates both species.
Experimental Protocol 2: Co-Solvent Ratio Optimization
-
Selection: Based on your screening (Protocol 1), select one solvent where this compound shows partial solubility (e.g., Toluene) and one where it is highly soluble (e.g., THF).
-
Initial Test: In a vial with 10 mg of your compound, add 0.5 mL of the "poor" solvent (Toluene).
-
Titration: Add the "good" solvent (THF) dropwise while stirring until complete dissolution is observed. Note the volume added.
-
Systematic Ratios: Prepare a series of vials with pre-mixed co-solvent systems (e.g., 9:1, 4:1, 1:1 Toluene:THF).
-
Test Solubility: Add 10 mg of this compound to each pre-mixed system (e.g., to 1 mL of the mixture) and observe solubility. This will help you identify the most efficient ratio to use in your full-scale reaction, minimizing the use of the "good" but potentially more expensive or reactive solvent.
Q3: My reaction involves both an organic substrate (this compound) and an aqueous reagent (like a salt or base), and they won't mix. How can I make this reaction happen?
Answer: This is a classic biphasic reaction problem, where the mutual insolubility of the reactants prevents the reaction from occurring. Conventional methods like rapid agitation can help, but for a robust solution, you should consider Phase Transfer Catalysis (PTC) or the use of surfactants .[5]
1. Phase Transfer Catalysis (PTC)
A Phase Transfer Catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[6][7] Typically, the PTC escorts an ionic reactant from the aqueous phase into the organic phase. For instance, if your reaction involves a hydroxide or cyanide ion from the aqueous phase attacking the this compound in an organic solvent, a PTC is ideal.
Common PTCs are quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or crown ethers.[8][9] The bulky, organic nature of the PTC cation drags the aqueous anion into the organic phase, where it is "naked" and highly reactive.[7]
Mechanism of Phase Transfer Catalysis
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 33603-90-6 | Benchchem [benchchem.com]
- 3. CAS 5443-49-2: α-Bromocinnamaldehyde | CymitQuimica [cymitquimica.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. biomedres.us [biomedres.us]
Technical Support Center: Ensuring the Stability of α-Bromocinnamaldehyde
Welcome to the dedicated technical support guide for α-Bromocinnamaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to prevent its degradation during storage, ensuring the integrity and reproducibility of your experiments.
The Challenge of α-Bromocinnamaldehyde Stability
α-Bromocinnamaldehyde is a highly reactive molecule, valued for its utility in synthesis.[1][2] However, the very features that make it a potent reagent—the electrophilic aldehyde, the reactive carbon-carbon double bond, and the vinylic bromide—also render it susceptible to degradation. Understanding these intrinsic properties is the first step toward effective preservation. The primary pathways of degradation include oxidation, hydrolysis, and polymerization, which can be initiated or accelerated by exposure to air, moisture, light, and elevated temperatures.[3][4]
Visualizing Potential Degradation Pathways
The following diagram illustrates the principal chemical vulnerabilities of α-Bromocinnamaldehyde that can lead to the formation of impurities during storage.
Caption: Key degradation routes for α-Bromocinnamaldehyde.
Troubleshooting and FAQs
This section addresses common issues encountered during the storage and handling of α-Bromocinnamaldehyde in a practical question-and-answer format.
Q1: My α-Bromocinnamaldehyde, which was a pale yellow solid, has developed a darker yellow or brownish tint. Is it still usable?
A1: A significant color change is a primary visual indicator of degradation. This darkening is often due to the formation of oxidized impurities and/or polymeric byproducts. While a slight color change might not significantly impact some robust reactions, it signals a decrease in purity.
-
Causality: The aldehyde group is susceptible to air oxidation, especially when exposed to light and ambient temperatures.[3][4] This process can form α-bromo-cinnamic acid and other colored species.
-
Recommended Action: Before use, you must reassess the purity of the material. A simple purity check via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is strongly recommended. For high-sensitivity applications, using the discolored reagent without purification is not advised as it can lead to inconsistent results and the formation of unwanted side products.
Q2: I've observed a decrease in the melting point of my α-Bromocinnamaldehyde compared to the specification sheet (typically 66-68 °C). What does this imply?
A2: A broadened and depressed melting point is a classic sign of impurity. The presence of degradation products disrupts the crystal lattice of the pure compound, leading to melting over a wider range and at a lower temperature.
-
Causality: The impurities, such as the corresponding carboxylic acid from oxidation or residual solvents from improper drying, act as contaminants.
-
Recommended Action: The material is impure. You can attempt to purify a small sample by recrystallization. However, for critical applications, it is safer to procure a fresh batch. This observation should also trigger a review of your storage protocol to prevent future occurrences.
Q3: My NMR spectrum shows unexpected peaks, including a broad singlet around 10-12 ppm. What could this be?
A3: A broad singlet in the 10-12 ppm region of a proton NMR spectrum is characteristic of a carboxylic acid proton. This strongly suggests that your α-Bromocinnamaldehyde has oxidized to α-bromo-cinnamic acid.
-
Causality: The aldehyde proton (typically around 9.5-10.5 ppm) is lost upon oxidation to a carboxylic acid. The resulting -COOH proton is concentration and solvent-dependent, appearing as a broad signal.
-
Recommended Action: Quantify the level of the carboxylic acid impurity using NMR or HPLC. If the impurity level is above your experimental tolerance (e.g., >1-2%), the material should be purified or discarded. To prevent this, ensure the compound is stored under an inert atmosphere (like argon or nitrogen) and refrigerated.[5][6]
Q4: I am seeing a new peak in my GC-MS analysis that corresponds to the mass of Benzaldehyde. How is this possible?
A4: The formation of benzaldehyde indicates oxidative cleavage of the carbon-carbon double bond. This is a more advanced state of degradation than simple oxidation of the aldehyde.
-
Causality: Under harsh conditions, such as prolonged exposure to air and light, the double bond can be cleaved, breaking the molecule into smaller fragments like benzaldehyde.
-
Recommended Action: The presence of benzaldehyde signifies substantial degradation. The material is likely unsuitable for most applications. This points to a severe breach in storage protocol, such as leaving the container open to the air for an extended period or storing it at room temperature in a transparent container.
Q5: The material in the bottle appears clumpy or has a sticky consistency, rather than a free-flowing solid. What is happening?
A5: Clumping or stickiness can be caused by two primary factors: moisture absorption or the beginning of polymerization.
-
Causality: α-Bromocinnamaldehyde is moisture-sensitive.[5] Absorbed water can lead to the formation of hydrates or hemiacetals, changing the physical consistency. Alternatively, exposure to heat, light, or trace impurities can initiate polymerization of the reactive double bond, leading to oligomeric or polymeric materials that are often sticky or waxy.
-
Recommended Action: This material should be considered suspect. If moisture is the suspected cause, drying it under high vacuum may help, but this will not reverse any hydrolysis. If polymerization has begun, the material is generally not salvageable for high-purity work. Always use a desiccator for short-term storage after opening and ensure the container is tightly sealed with an inert gas backfill for long-term storage.
Best Practices for Proactive Storage
Adherence to a strict storage protocol is the most effective way to prevent degradation. The following table summarizes the critical parameters.
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 2–8 °C[1][5] | Reduces the rate of all chemical degradation pathways, including oxidation and polymerization. Avoids thermal decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[5][6] | Prevents oxidation of the aldehyde group and the double bond by displacing atmospheric oxygen. |
| Moisture | Dry/Anhydrous | The compound is moisture-sensitive.[5] Prevents hydrolysis of the aldehyde and potential side reactions. |
| Light | Amber/Opaque Container[7] | Light, particularly UV, provides the energy to initiate free-radical oxidation and polymerization reactions. |
| Container | Tightly Sealed Glass Bottle | Prevents ingress of air and moisture.[5][6] Glass is inert and avoids potential reactions with plasticizers or other container materials. |
| Purity | Use high-purity material | Impurities from synthesis can act as catalysts for decomposition. Ensure the starting material meets specifications. |
Analytical Quality Control Protocol
Regularly verifying the purity of your α-Bromocinnamaldehyde is crucial. Here is a standard protocol for assessment via HPLC-UV.
Protocol: HPLC-UV Purity Assessment
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of α-Bromocinnamaldehyde into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with HPLC-grade Acetonitrile to achieve a concentration of ~1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 280 nm.
-
Column Temperature: 25 °C.
-
-
Data Analysis:
-
The main peak corresponding to α-Bromocinnamaldehyde should have a consistent retention time.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Degradation products, such as α-bromo-cinnamic acid, will typically appear as earlier, more polar peaks.
-
Troubleshooting Out-of-Specification (OOS) Results
Use the following workflow to diagnose purity issues identified via your analytical checks.
Caption: Decision workflow for handling impure α-Bromocinnamaldehyde.
By implementing these storage best practices and employing routine analytical verification, you can ensure the long-term stability of your α-Bromocinnamaldehyde, leading to more reliable and reproducible scientific outcomes.
References
- 1. a-Bromocinnamaldehyde 98 5443-49-2 [sigmaaldrich.com]
- 2. CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents [patents.google.com]
- 3. Characteristics and hazards of the cinnamaldehyde oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ors.od.nih.gov [ors.od.nih.gov]
Technical Support Center: A Troubleshooting Guide for α-Bromocinnamaldehyde Based Reactions
Welcome to the technical support center for α-Bromocinnamaldehyde based reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile reagent. Here, we address specific issues in a question-and-answer format, providing in-depth explanations and actionable solutions to ensure the success of your experiments.
Introduction to α-Bromocinnamaldehyde: Properties and Reactivity
α-Bromocinnamaldehyde is a valuable synthetic intermediate, characterized by a vinyl bromide directly attached to an α,β-unsaturated aldehyde system.[1] This unique combination of functional groups allows for a diverse range of chemical transformations, but also presents specific challenges. The electron-withdrawing nature of the aldehyde group activates the double bond for nucleophilic attack, while the vinylic bromide is a key handle for cross-coupling reactions.[1] Understanding the interplay between these functionalities is crucial for successful reaction design and troubleshooting.
Chemical Structure of α-Bromocinnamaldehyde
A simple representation of the α-Bromocinnamaldehyde molecule.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My cross-coupling reaction (e.g., Suzuki, Heck) with α-bromocinnamaldehyde is giving low to no yield. What are the likely causes?
Low yields in cross-coupling reactions involving α-bromocinnamaldehyde are a common frustration. The root cause often lies in the inherent reactivity of the aldehyde group or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Aldehyde Interference: The aldehyde functionality is susceptible to various side reactions under typical cross-coupling conditions. These can include:
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, particularly if a hydride source is present.[2]
-
Condensation/Imination: In the presence of amine bases or nucleophiles, the aldehyde can undergo condensation or form imines.[2]
-
Decarbonylation: At elevated temperatures, palladium catalysts can sometimes promote the decarbonylation of aldehydes.[2]
Solution: The most robust solution is to protect the aldehyde group . The formation of a stable acetal, for instance, by reacting α-bromocinnamaldehyde with ethylene glycol in the presence of an acid catalyst, is a highly effective strategy.[3][4][5] Acetals are generally stable to the basic conditions of most cross-coupling reactions and can be readily deprotected with mild acid upon completion of the coupling.[3][4]
-
-
Suboptimal Reaction Conditions: Cross-coupling reactions are sensitive to a multitude of parameters.
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For vinyl bromides like α-bromocinnamaldehyde, bulky electron-rich phosphine ligands often give good results in Suzuki and Heck reactions.[2][6][7]
-
Base Selection: The choice of base is crucial. It must be strong enough to facilitate the catalytic cycle but not so nucleophilic that it reacts with the aldehyde (if unprotected). Inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over amine bases.[7][8]
-
Solvent and Temperature: The solvent should be anhydrous and degassed to prevent side reactions and catalyst deactivation. The reaction temperature should be carefully optimized; excessively high temperatures can lead to decomposition of the starting material or product.[1]
-
Experimental Protocol: Acetal Protection of α-Bromocinnamaldehyde
-
To a solution of α-bromocinnamaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the acetal-protected α-bromocinnamaldehyde.
FAQ 2: I am observing multiple spots on my TLC plate, and purification of the final product is challenging. What are the common side products and how can I minimize them?
The formation of multiple byproducts is a frequent issue, complicating product isolation.
Common Side Products and Mitigation Strategies:
-
Homocoupling of the Boronic Acid (in Suzuki Reactions): This leads to the formation of biaryl compounds from the boronic acid partner.
-
Mitigation: This can often be suppressed by the slow addition of the boronic acid, using a slight excess of the α-bromocinnamaldehyde, and ensuring efficient stirring.
-
-
Protodeboronation (in Suzuki Reactions): The boronic acid can be converted to the corresponding arene, reducing the amount available for the cross-coupling.
-
Mitigation: Use of anhydrous solvents and reagents is critical. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can also help.
-
-
Dehalogenation: The bromo group on α-bromocinnamaldehyde can be replaced by a hydrogen atom.
-
Mitigation: This is often promoted by hydride sources in the reaction mixture. Ensure that all reagents and solvents are free of potential hydride donors.
-
-
(E/Z) Isomerization: The double bond in α-bromocinnamaldehyde or the product can potentially isomerize under the reaction conditions, leading to a mixture of stereoisomers.
-
Mitigation: Careful control of reaction temperature and time is important. The use of specific ligands can sometimes influence the stereochemical outcome.
-
Purification Tips:
-
If the aldehyde is unprotected, consider converting the crude product mixture to the acetal before purification. The change in polarity can often facilitate separation by column chromatography.
-
For challenging separations, consider using a different stationary phase (e.g., alumina instead of silica gel) or employing techniques like preparative HPLC.
Logical Flow for Troubleshooting Low Yield/Impurity Issues
A workflow for diagnosing and resolving common issues in α-bromocinnamaldehyde reactions.
FAQ 3: My reaction involving a nucleophilic attack on the carbonyl carbon of α-bromocinnamaldehyde is not working as expected. What should I consider?
While the vinylic bromide is the primary site for cross-coupling, the aldehyde is a key reactive center for nucleophilic additions.
Considerations for Nucleophilic Addition Reactions:
-
1,2- vs. 1,4-Addition: As an α,β-unsaturated aldehyde, α-bromocinnamaldehyde can undergo both 1,2-addition (to the carbonyl carbon) and 1,4-conjugate addition (to the β-carbon). The reaction outcome is highly dependent on the nature of the nucleophile and the reaction conditions.
-
Hard vs. Soft Nucleophiles: "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition. "Soft" nucleophiles (e.g., cuprates, thiols, enamines) generally favor 1,4-addition.
-
Temperature: Lower temperatures often favor 1,2-addition (kinetic control), while higher temperatures can favor the more stable 1,4-adduct (thermodynamic control).
-
-
Steric Hindrance: The bromine atom at the α-position can sterically hinder the approach of nucleophiles to the carbonyl carbon. This may necessitate the use of less bulky nucleophiles or more forcing reaction conditions.
Troubleshooting Table for Nucleophilic Additions
| Issue | Potential Cause | Suggested Solution |
| No reaction | Nucleophile is not reactive enough. | Use a more reactive nucleophile or add a Lewis acid catalyst to activate the carbonyl group. |
| Steric hindrance from the α-bromo group. | Try a less sterically demanding nucleophile. | |
| Formation of 1,4-adduct instead of desired 1,2-adduct | Nucleophile is "soft". | Switch to a "harder" nucleophile (e.g., organolithium instead of a cuprate). |
| Reaction is under thermodynamic control. | Run the reaction at a lower temperature. | |
| Complex mixture of products | Competing side reactions. | Re-evaluate the compatibility of all reagents and consider protecting the aldehyde if other functional groups are present. |
Concluding Remarks
Successfully employing α-bromocinnamaldehyde in organic synthesis requires a nuanced understanding of its reactivity profile. By anticipating potential side reactions, particularly those involving the aldehyde functionality, and by systematically optimizing reaction conditions, researchers can overcome common hurdles. The use of protecting groups, careful selection of catalysts and reagents, and diligent reaction monitoring are key pillars for achieving high yields and product purity. This guide serves as a starting point for troubleshooting, and further exploration of the cited literature is encouraged for more complex synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
Technical Support Center: Enhancing Stereoselectivity in Reactions with α-Bromocinnamaldehyde
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with advanced troubleshooting for stereoselective reactions involving α-bromocinnamaldehyde. This guide is structured to address common and complex challenges encountered in the laboratory, moving from foundational principles to specific, actionable protocols. Our goal is to empower you to not only solve immediate experimental hurdles but also to understand the underlying principles governing stereocontrol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing poor stereoselectivity (low dr or ee) in my reaction with α-bromocinnamaldehyde. What are the fundamental factors I should consider first?
A1: Low stereoselectivity in reactions involving α-bromocinnamaldehyde, a versatile α,β-unsaturated aldehyde, typically stems from a combination of factors related to the substrate, reagents, and reaction environment. A systematic review of the following is the critical first step:
-
Purity of α-Bromocinnamaldehyde: The substrate's purity is paramount. Acidic impurities, potentially from its synthesis or degradation, can interfere with or protonate catalysts, especially in sensitive organocatalyzed systems.[1] This can open up a non-stereoselective background reaction pathway, eroding the enantiomeric or diastereomeric excess. Ensure the starting material is pure, potentially via recrystallization or chromatography if necessary.
-
Catalyst Choice and Integrity: The catalyst is the cornerstone of stereocontrol. Whether you are using a chiral Lewis acid, an organocatalyst (like a secondary amine), or a chiral phosphoric acid, its structure and purity directly dictate the transition state's steric and electronic environment.[1][2] For organocatalyzed reactions, the formation of a chiral enamine intermediate is key to facial selectivity, and any degradation of the catalyst will compromise this control.[3][4]
-
Reaction Conditions (Temperature & Solvent): Temperature and solvent are not merely environmental variables; they are active participants in determining the stereochemical outcome.[5] Lower temperatures generally enhance selectivity by reducing the available thermal energy, which makes it more difficult for the reaction to overcome the higher activation energy barrier of the less-favored diastereomeric transition state.[6][7][8][9] Solvents influence catalyst solubility, transition state stability, and catalyst aggregation, all of which can profoundly impact stereoselectivity.[5][10][11]
Q2: How do I systematically troubleshoot low stereoselectivity? Can you provide a logical workflow?
A2: Absolutely. A structured troubleshooting approach saves time and resources. The following workflow helps isolate the variable responsible for poor stereoselectivity.
Caption: A logical workflow for troubleshooting poor stereoselectivity.
Q3: Can you elaborate on the role of the catalyst? I'm using an organocatalyst for a Michael addition and the enantioselectivity is poor.
A3: In organocatalytic reactions with α-bromocinnamaldehyde, a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) is often used. The mechanism proceeds through the formation of a chiral enamine intermediate. This intermediate is the key to inducing asymmetry.
Caption: Enamine catalysis cycle for stereoselective addition.
The stereochemical outcome is dictated by the ability of the chiral catalyst's framework to effectively shield one of the two prochiral faces of the enamine from the incoming nucleophile. If enantioselectivity is low, consider these points:
-
Catalyst Structure: The steric bulk of the catalyst is critical. For instance, diarylprolinol catalysts with bulky 3,5-bis(trifluoromethyl)phenyl groups are often more effective than those with simple phenyl groups because they create a more defined and restrictive chiral pocket.[12]
-
Acid Additives: The presence of a weak acid co-catalyst is often necessary to facilitate both the formation of the enamine and the final hydrolysis of the iminium ion. However, the wrong acid or concentration can lead to a non-catalyzed background reaction. Screening different acids (e.g., benzoic acid, acetic acid) and their loadings can be beneficial.
-
Water Scavengers: The formation of the enamine intermediate releases water. This water can hydrolyze the enamine or iminium ion prematurely, potentially leading to racemization. The addition of molecular sieves or running the reaction under strictly anhydrous conditions can sometimes improve results. However, in some cases, a controlled amount of water is beneficial.[12]
Q4: How significant are solvent and temperature effects, and how can I select the best conditions?
A4: Solvent and temperature effects are mechanistically profound and can be the difference between a racemic mixture and a highly selective transformation.[5]
-
Temperature: For many stereoselective reactions, including Diels-Alder and nucleophilic additions, lower temperatures lead to higher selectivity.[7] This is because the difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT). At higher temperatures, there may be enough energy to overcome both barriers, leading to a loss of selectivity.[9][13] In some cases, a non-linear relationship between temperature and enantiomeric excess (a non-linear Eyring plot) can be observed, indicating a change in the reaction mechanism or solvation effects at different temperatures.[5][10]
-
Solvent: The choice of solvent can influence the conformation and stability of the transition state assembly.
-
Polar vs. Nonpolar: Nonpolar solvents (e.g., toluene, hexanes) often lead to higher stereoselectivity in organocatalyzed reactions because they promote a more organized, compact transition state driven by hydrogen bonding between the catalyst and substrate.[14]
-
Coordinating vs. Non-coordinating: In Lewis acid-catalyzed reactions, coordinating solvents (e.g., THF, Et₂O) can compete with the substrate for binding to the Lewis acid, potentially reducing its effectiveness and lowering selectivity.
-
The optimal conditions are highly reaction-specific. A systematic screening is the most reliable approach.
| Parameter | General Trend for Increased Stereoselectivity | Rationale | Common Starting Points for Screening |
| Temperature | Lower Temperature | Increases the effective energy difference (ΔΔG‡) between diastereomeric transition states.[6][7] | Room Temp → 0°C → -20°C → -78°C |
| Solvent Polarity | Less Polar | Favors more ordered, non-covalently bound transition states, especially in organocatalysis.[14] | Toluene, Dichloromethane (DCM), THF, Acetonitrile |
| Concentration | Higher Concentration | Can favor the desired bimolecular reaction pathway over unimolecular decomposition or side reactions. | 0.1 M, 0.5 M, 1.0 M |
Experimental Protocols
Protocol 1: General Workflow for Optimizing the Stereoselectivity of an Organocatalyzed Michael Addition to α-Bromocinnamaldehyde
This protocol provides a step-by-step guide for a researcher aiming to optimize the enantioselectivity of the addition of a nucleophile (e.g., dimethyl malonate) to α-bromocinnamaldehyde using a diarylprolinol silyl ether catalyst.
1. Materials and Reagent Preparation:
-
Ensure α-bromocinnamaldehyde is of high purity (>98%). If in doubt, recrystallize from a suitable solvent system (e.g., ethanol/water).
-
Use a high-purity chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether).
-
Use anhydrous solvents. Purchase as such or dry using standard laboratory procedures.
-
Ensure the nucleophile and any acid additives are pure and dry.
2. Baseline Reaction Setup:
-
To a dry reaction vial under an inert atmosphere (N₂ or Argon), add the chiral organocatalyst (10 mol%).
-
Add the acid co-catalyst, if required (e.g., benzoic acid, 10 mol%).
-
Add the chosen anhydrous solvent (e.g., Toluene, 0.2 M).
-
Stir the mixture for 5-10 minutes at the reaction temperature (start with room temperature, ~20-25°C).
-
Add α-bromocinnamaldehyde (1.0 eq).
-
Add the nucleophile (e.g., dimethyl malonate, 1.5 eq).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
3. Work-up and Analysis:
-
Quench the reaction (e.g., with saturated aq. NH₄Cl).
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
-
Determine the stereoselectivity (enantiomeric excess, ee) using chiral HPLC or SFC analysis.
4. Systematic Optimization:
-
Temperature Screening: Repeat the baseline reaction at 0°C, -20°C, and -40°C. Analyze the 'ee' for each temperature to find the optimum. Lower temperatures often increase reaction time but improve selectivity.[8]
-
Solvent Screening: Using the optimal temperature from the previous step, screen a range of anhydrous solvents. Compare a nonpolar solvent (Toluene), a polar aprotic solvent (DCM), and a coordinating solvent (THF).
-
Catalyst Loading: Once the best solvent and temperature are identified, screen catalyst loading (e.g., 20 mol%, 5 mol%, 2 mol%). Lowering catalyst loading can be more cost-effective but may require longer reaction times.[14]
By systematically varying one parameter at a time while keeping others constant, you can efficiently converge on the optimal conditions for maximizing stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organocatalytic Enantioselective α-Hydroxymethylation of Aldehydes: Mechanistic Aspects and Optimization [organic-chemistry.org]
Navigating the Synthesis Landscape: A Technical Guide to Catalyst Selection for α-Bromocinnamaldehyde Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the efficient synthesis of complex molecules using α-Bromocinnamaldehyde. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.
I. Catalyst Selection: The Heart of a Successful Transformation
The reactivity of α-Bromocinnamaldehyde, with its electrophilic aldehyde and vinyl bromide functionalities, opens a vast landscape of synthetic possibilities. However, harnessing this potential requires careful selection of the catalytic system. This section will delve into the most common and effective catalyst types, their mechanisms of action, and key considerations for their application.
A. N-Heterocyclic Carbene (NHC) Organocatalysis: A Powerful Tool for Asymmetric Synthesis
N-Heterocyclic carbenes (NHCs) have emerged as exceptionally versatile organocatalysts for reactions involving α-Bromocinnamaldehyde, primarily due to their ability to induce Umpolung (polarity reversal) of the aldehyde functionality.[1][2][3] This unique reactivity allows for the formation of key intermediates that can participate in a variety of annulation reactions to construct complex heterocyclic scaffolds with high stereoselectivity.[3]
Core Concept: The Breslow Intermediate and Acyl Azolium
The catalytic cycle of NHC-catalyzed reactions with α-Bromocinnamaldehyde typically proceeds through two key intermediates:
-
Breslow Intermediate: The nucleophilic NHC attacks the aldehyde carbonyl, leading to the formation of a tetrahedral intermediate. A subsequent proton transfer generates the Breslow intermediate, which is a potent nucleophile.[1][4]
-
α,β-Unsaturated Acyl Azolium Intermediate: In the presence of the α-bromo substituent, the Breslow intermediate can undergo elimination of the bromide ion to form a highly electrophilic α,β-unsaturated acyl azolium intermediate.[4]
These intermediates are the linchpins of a multitude of powerful transformations.
Diagram: Generalized NHC Catalytic Cycle with α-Bromocinnamaldehyde
Caption: Generalized NHC catalytic cycle with α-Bromocinnamaldehyde.
FAQs: NHC-Catalyzed Reactions
Q1: I am planning a [3+3] annulation reaction with α-Bromocinnamaldehyde and a 1,3-dicarbonyl compound. Which type of NHC catalyst should I choose?
A1: For [3+3] annulation reactions, chiral triazolium-based NHC precatalysts are often the catalysts of choice. These catalysts are known to provide high enantioselectivity. The specific choice of the N-substituents on the triazolium ring can significantly influence the stereochemical outcome. It is advisable to screen a small library of chiral NHC precatalysts with varying steric and electronic properties to identify the optimal catalyst for your specific substrate combination.
Q2: My NHC-catalyzed reaction is sluggish and gives a low yield. What are the common causes and how can I troubleshoot this?
A2: A sluggish reaction or low yield in NHC catalysis can often be attributed to several factors:
-
Catalyst Deactivation: NHCs are sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The Breslow intermediate can also be susceptible to oxidation.
-
Base Strength: The generation of the free carbene from its azolium salt precatalyst requires a base. If the base is too weak, the concentration of the active catalyst will be low. Conversely, a base that is too strong can lead to side reactions. Common bases include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and potassium carbonate. The choice of base should be optimized for your specific reaction.
-
Solvent Effects: The solvent can influence the solubility of the catalyst and substrates, as well as the stability of the intermediates. Aprotic solvents such as THF, toluene, or dichloromethane are commonly used.
-
Substrate Purity: Impurities in the α-Bromocinnamaldehyde or the nucleophile can interfere with the catalyst. Ensure your starting materials are of high purity.
Q3: I am observing the formation of byproducts in my NHC-catalyzed annulation. What are the likely side reactions?
A3: Common byproducts can arise from several pathways:
-
Homocoupling of α-Bromocinnamaldehyde: This can occur through various catalyst-mediated pathways.
-
Decomposition of the Breslow Intermediate: This can lead to the formation of cinnamaldehyde or other degradation products.
-
Reaction of the Acyl Azolium Intermediate with Water: If trace amounts of water are present, the acyl azolium intermediate can be hydrolyzed to the corresponding carboxylic acid.
-
Unwanted Reactions of the Nucleophile: The nucleophile may undergo self-condensation or other side reactions under the basic conditions.
Experimental Protocol: NHC-Catalyzed [3+3] Annulation of α-Bromocinnamaldehyde with Dimedone
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral triazolium salt precatalyst (0.02 mmol, 10 mol%).
-
Reaction Mixture: Add dry toluene (2.0 mL) and the base (e.g., DBU, 0.02 mmol, 10 mol%). Stir the mixture at room temperature for 10 minutes to generate the active NHC catalyst.
-
Addition of Reactants: Add dimedone (0.2 mmol, 1.0 equiv) to the flask. Cool the mixture to the desired reaction temperature (e.g., 0 °C).
-
Initiation: Add a solution of α-Bromocinnamaldehyde (0.22 mmol, 1.1 equiv) in dry toluene (1.0 mL) dropwise over 10 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Troubleshooting Tip |
| Catalyst Loading | 5-20 mol% | Increase loading for sluggish reactions. |
| Base | DBU, K₂CO₃ | Screen different bases for optimal performance. |
| Solvent | Toluene, THF, CH₂Cl₂ | Ensure solvent is anhydrous. |
| Temperature | 0 °C to room temperature | Lower temperature may improve stereoselectivity. |
B. Metal Catalysis: Expanding the Synthetic Toolbox
While organocatalysis with NHCs is a dominant strategy, metal-catalyzed reactions also offer powerful avenues for the transformation of α-Bromocinnamaldehyde. The vinyl bromide moiety is particularly amenable to cross-coupling reactions, while the aldehyde can participate in various addition and reduction reactions.
1. Palladium-Catalyzed Cross-Coupling Reactions
The vinyl bromide in α-Bromocinnamaldehyde is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds at the α-position.
FAQs: Palladium-Catalyzed Reactions
Q1: I am attempting a Suzuki coupling with α-Bromocinnamaldehyde and an arylboronic acid, but I am getting low yields and significant debromination of my starting material. What could be the issue?
A1: Low yields and debromination in Suzuki couplings of vinyl bromides can be due to several factors:
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often promote the desired cross-coupling over side reactions. Consider screening ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands.
-
Base Selection: The base plays a critical role in the transmetalation step. A weak base may not be effective, while a very strong base can promote side reactions. Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Reaction Temperature: High temperatures can lead to catalyst decomposition and side reactions like debromination. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Purity of Boronic Acid: Impurities in the boronic acid can poison the catalyst. Ensure the boronic acid is pure and, if necessary, recrystallize it before use.
Q2: Can the aldehyde group in α-Bromocinnamaldehyde interfere with the palladium-catalyzed cross-coupling reaction?
A2: Yes, the aldehyde group can be sensitive to the reaction conditions. Potential side reactions involving the aldehyde include:
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, especially if a hydride source is present.
-
Aldol Condensation: Under basic conditions, the aldehyde can undergo self-condensation or react with other carbonyl compounds present.
-
Decarbonylation: At high temperatures, palladium catalysts can sometimes promote decarbonylation.
If these side reactions are problematic, it may be necessary to protect the aldehyde group as an acetal prior to the cross-coupling reaction. The acetal can then be deprotected under acidic conditions after the coupling is complete.
2. Copper and Nickel Catalysis
Copper and nickel catalysts offer alternative and often more cost-effective options for cross-coupling and other transformations of α-Bromocinnamaldehyde. For instance, copper-catalyzed reactions can be employed for the synthesis of chalcones and other α-functionalized ketones.[5][6] Nickel catalysis is effective for reductive coupling reactions.[3][7][8][9][10]
FAQs: Copper and Nickel-Catalyzed Reactions
Q1: I am interested in using a copper catalyst for a reaction with α-Bromocinnamaldehyde. What are the typical reaction conditions?
A1: Copper-catalyzed reactions often use a simple copper salt, such as CuI, CuBr, or Cu(OTf)₂, as the catalyst. A ligand, such as a diamine or a phenanthroline derivative, is often required to stabilize the copper catalyst and promote the desired reactivity. The reactions are typically run in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Q2: What are the potential challenges in nickel-catalyzed reactions with α-Bromocinnamaldehyde?
A2: A key challenge in nickel catalysis can be controlling the oxidation state of the nickel catalyst. The active catalyst is typically a Ni(0) species, which can be sensitive to air. Therefore, strict anaerobic conditions are often required. Ligand selection is also critical for controlling the reactivity and selectivity of the nickel catalyst.
II. Troubleshooting Guide: From Theory to Practice
This section provides a more focused troubleshooting guide for common issues encountered in reactions with α-Bromocinnamaldehyde.
Diagram: Troubleshooting Workflow
References
- 1. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-heterocyclic carbene catalyzed reactions of α-bromo-α,β-unsaturated aldehydes/α,β-dibromoaldehydes with 1,3-dinucleophilic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NHC-Catalyzed Enantioselective Transformations Involving α-Bromoenals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Kinetic correlation between aldehyde/enamine stereoisomers in reactions between aldehydes with α-stereocenters and chiral pyrrolidine-based catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Cinnamaldehyde and its Potent Derivative, α-Bromocinnamaldehyde
For researchers, scientists, and professionals in drug development, the exploration of natural compounds and their synthetic derivatives is a cornerstone of innovation. Cinnamaldehyde, the primary bioactive constituent of cinnamon, has long been a subject of intense study due to its multifaceted biological activities.[1] The strategic modification of its chemical structure has given rise to derivatives with potentially enhanced therapeutic properties. This guide provides an in-depth comparative analysis of cinnamaldehyde and a noteworthy synthetic derivative, α-bromocinnamaldehyde, focusing on their performance in key biological assays and elucidating the mechanistic underpinnings of their actions.
Introduction to the Compounds: Structure and Rationale for Comparison
Cinnamaldehyde is an α,β-unsaturated aldehyde that is responsible for the characteristic flavor and aroma of cinnamon.[1] Its biological activities are wide-ranging, encompassing antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4] The electrophilic nature of the cinnamaldehyde scaffold, particularly the β-carbon of the unsaturated aldehyde, makes it a reactive species capable of interacting with various biological nucleophiles, which is believed to be a key aspect of its bioactivity.
α-Bromocinnamaldehyde is a synthetic derivative of cinnamaldehyde where a bromine atom is substituted at the α-carbon position. This halogenation significantly alters the electronic properties of the molecule, potentially enhancing its reactivity and biological efficacy. The rationale for this comparative study lies in understanding how this specific structural modification impacts the broad-spectrum bioactivity of the parent compound, cinnamaldehyde.
Comparative Bioactivity: A Quantitative Overview
The following table summarizes the available quantitative data for the bioactivities of cinnamaldehyde and α-bromocinnamaldehyde. It is important to note that while cinnamaldehyde has been extensively studied across various biological assays, the research on α-bromocinnamaldehyde is more focused on its antimicrobial properties.
| Bioactivity | Test Organism/Cell Line | Cinnamaldehyde (IC50/MIC in µg/mL) | α-Bromocinnamaldehyde (IC50/MIC in µg/mL) | Reference(s) |
| Antimicrobial | Escherichia coli | 315 - 748 | 200 (bactericidal) | [5][6] |
| Staphylococcus aureus | ~12000 | Data not available | [7] | |
| Candida albicans | >1000 | Data not available | [7] | |
| Antioxidant | DPPH Radical Scavenging | 8.2 - 95.38 | Data not available | [1][8] |
| Anti-inflammatory | RAW 264.7 (NO inhibition) | ~15 - 50 (µM) | Data not available | [9] |
| Cytotoxicity | MCF-7 (Breast Cancer) | 58 (24h), 140 (48h) | Data not available | [3] |
Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary depending on the specific experimental conditions.
The available data strongly suggests that α-bromocinnamaldehyde possesses potent bactericidal activity, particularly against E. coli, where it was shown to be capable of eradicating all cells in the exponential phase at a concentration of 200 µg/mL.[6] Notably, it has also demonstrated efficacy against antibiotic-tolerant "persister" cells, a significant advantage in combating chronic infections.[6] While direct MIC comparisons are limited, the bactericidal nature of α-bromocinnamaldehyde at this concentration is a strong indicator of its enhanced antimicrobial potential compared to cinnamaldehyde.
In contrast, the bioactivities of α-bromocinnamaldehyde in the realms of antioxidant, anti-inflammatory, and cytotoxic effects are not as well-documented in publicly available research. Cinnamaldehyde, on the other hand, has demonstrated moderate to potent activity in these areas.
Mechanistic Insights: Signaling Pathways and Molecular Interactions
The biological effects of cinnamaldehyde and its derivatives are mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Cinnamaldehyde's Multifaceted Mechanisms
Cinnamaldehyde has been shown to modulate several critical signaling pathways, including:
-
NF-κB Pathway: A key regulator of inflammation, cinnamaldehyde has been reported to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[4]
-
MAPK Pathway: Cinnamaldehyde can influence the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.[10]
-
Apoptosis Induction: In cancer cells, cinnamaldehyde can induce apoptosis through the intrinsic mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[3]
Caption: Cinnamaldehyde's inhibition of the NF-κB signaling pathway.
Proposed Mechanism of α-Bromocinnamaldehyde
The enhanced bactericidal activity of α-bromocinnamaldehyde is likely due to the electron-withdrawing effect of the bromine atom. This increases the electrophilicity of the β-carbon, making it a more potent Michael acceptor. This heightened reactivity allows for more efficient covalent modification of essential bacterial proteins and enzymes, leading to rapid cell death. Research suggests that its mechanism of action is independent of reactive oxygen species (ROS) generation, distinguishing it from some other bactericidal agents.[6]
Caption: Proposed bactericidal mechanism of α-bromocinnamaldehyde.
Experimental Protocols for Bioactivity Assessment
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key bioactivity assays.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11][12][13]
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (cinnamaldehyde, α-bromocinnamaldehyde) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.
-
Incubate at 37°C until the culture reaches the exponential growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of Test Compounds:
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Caption: Workflow for the Broth Microdilution MIC Assay.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[14][15][16][17]
Materials:
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Test compounds dissolved in methanol or ethanol
-
Ascorbic acid (positive control)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep it in the dark.
-
Prepare a stock solution of the test compounds and ascorbic acid.
-
Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test compound dilutions to triplicate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent (methanol/ethanol) and 100 µL of the DPPH solution.
-
For the blank, add 100 µL of the solvent and 100 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[18][19][20][21][22]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
LPS from E. coli
-
Test compounds
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include a control group (cells + LPS) and a blank group (cells only).
-
-
Measurement of Nitrite:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation of NO Inhibition:
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated as: % Inhibition = [(Nitrite_control - Nitrite_sample) / Nitrite_control] x 100
-
The IC50 value is determined from the dose-response curve.
-
Cytotoxicity: MTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[23][24][25][26][27]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24 or 48 hours).
-
Include a vehicle control group.
-
-
MTT Addition:
-
Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate at 37°C for 3-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
-
Calculation of Cell Viability:
-
The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100
-
The IC50 value is determined from the dose-response curve.
-
Conclusion and Future Directions
This comparative guide highlights the distinct bioactivity profiles of cinnamaldehyde and its α-bromo derivative. While cinnamaldehyde exhibits a broad spectrum of moderate biological activities, the introduction of a bromine atom at the α-position in α-bromocinnamaldehyde appears to significantly enhance its bactericidal properties, particularly against challenging persister cells. This suggests that α-bromocinnamaldehyde holds considerable promise as a lead compound for the development of new antimicrobial agents.
However, a significant knowledge gap exists regarding the anti-inflammatory, antioxidant, and cytotoxic activities of α-bromocinnamaldehyde. Further research is warranted to conduct a comprehensive comparative analysis of these two compounds across a wider range of biological assays. Such studies will provide a more complete understanding of the structure-activity relationship and will be invaluable for guiding the future design of more potent and selective cinnamaldehyde-based therapeutics.
References
- 1. Beneficial Antioxidative and Antiperoxidative Effect of Cinnamaldehyde Protect Streptozotocin-Induced Pancreatic β-Cells Damage in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant [mdpi.com]
- 4. Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory and tissue repair effect of cinnamaldehyde and nano cinnamaldehyde on gingival fibroblasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 22. thaiscience.info [thaiscience.info]
- 23. clyte.tech [clyte.tech]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. broadpharm.com [broadpharm.com]
A Comparative Analysis of the Antimicrobial Efficacy of alpha-Bromocinnamaldehyde
Introduction: Navigating the Post-Antibiotic Era
The escalating crisis of antimicrobial resistance (AMR) compels the scientific community to explore novel therapeutic avenues. The relentless evolution of multidrug-resistant pathogens necessitates the development of antimicrobial agents with unconventional mechanisms of action.[1][2][3] In this context, natural products and their synthetic derivatives have emerged as a promising reservoir of new chemical entities.[2] Cinnamaldehyde, the primary constituent of cinnamon oil, is well-documented for its broad-spectrum antimicrobial properties.[2][4][5] However, the focus of contemporary research is shifting towards enhancing its potency and overcoming microbial resistance through chemical modification. This guide provides a detailed comparative analysis of alpha-Bromocinnamaldehyde (Br-CA), a halogenated derivative of cinnamaldehyde, evaluating its efficacy against other established antimicrobial agents. We will delve into the experimental data that underscores its unique advantages, particularly against persistent bacterial populations, and provide the detailed methodologies required to validate these findings.
This compound: A Profile of a Potent Cinnamaldehyde Derivative
This compound is a synthetic derivative of cinnamaldehyde where a bromine atom is substituted at the alpha-carbon position of the propenal backbone.[6][7] This structural modification significantly influences its electrophilicity and, consequently, its biological activity.
Mechanism of Action: A Novel Bactericidal Pathway
While many antibiotics exert their effects by inducing the production of reactive oxygen species (ROS), which cause cellular damage, studies on this compound suggest a distinct, ROS-independent bactericidal mechanism.[8][9][10][11] Research indicates that the bactericidal efficiency of Br-CA is not diminished by the presence of hydroxyl-radical scavengers like thiourea or iron chelators such as DPTA.[8][9][10] This suggests that Br-CA bypasses conventional resistance pathways linked to oxidative stress defense, presenting a significant advantage against highly resilient bacteria. The precise molecular targets are still under investigation, but its efficacy points towards a novel mechanism that could be crucial in mitigating the antibiotic resistance crisis.[10][11]
A Key Advantage: Eradication of Persister Cells
One of the most formidable challenges in treating chronic infections is the presence of "persister" cells. These are a subpopulation of dormant, metabolically inactive bacteria that exhibit high tolerance to multiple antibiotics, often leading to recurrent infections.[8][9][10] this compound has demonstrated exceptional activity against these persister cells. Studies have shown that while conventional antibiotics like ampicillin and ciprofloxacin fail to eliminate E. coli persisters, Br-CA can completely eradicate them.[8][10][11] This includes persisters induced by chemical stressors or those found in the stationary growth phase, which are notoriously difficult to treat.[9][10]
Comparative Efficacy: Quantitative Analysis
To contextualize the performance of this compound, we compare its activity against its parent compound, cinnamaldehyde, and two widely used antibiotics, Ciprofloxacin and Gentamicin.
Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% kill of the initial bacterial inoculum.[12][13][14][15] These values are fundamental metrics for assessing antimicrobial potency.
Table 1: Comparative MIC and MBC Data against Representative Pathogens
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Source(s) |
| This compound | Escherichia coli | ~200 | ~400 | [8][10] |
| Cinnamaldehyde | Acinetobacter baumannii | 1.5 - 6 | 126.5 - 131.25 | [16] |
| Ciprofloxacin | Acinetobacter baumannii | 31 - 132 | 126 - 250 | [16] |
| Gentamicin | Acinetobacter baumannii | 62 - 764 | 62.5 - 859 | [16] |
Note: Data is compiled from multiple sources and may vary based on specific strains and experimental conditions. The data for Br-CA is specifically for its bactericidal effect on exponential and stationary phase cells, which is a more stringent measure than standard MIC.
The data indicates that while derivatives like cinnamaldehyde show potent MIC values against certain pathogens like A. baumannii[16], the key strength of this compound lies in its potent bactericidal activity, especially against challenging cell populations.
Efficacy Against Persister Cells
The true differentiating factor for Br-CA is its ability to eliminate antibiotic-tolerant persisters.
Table 2: Bactericidal Activity Against E. coli Persister Cells
| Treatment Agent | Concentration (µg/mL) | Cell Type | Survival (%) | Source(s) |
| This compound | 200 | Exponential Phase | 0% | [8][10][11] |
| This compound | 400 | Stationary Phase | 0% | [8][10][11] |
| Ampicillin | 100 | Ampicillin-induced Persisters | ~1% | [10] |
| Ciprofloxacin | 5 | Ciprofloxacin-induced Persisters | ~0.1% | [10] |
As illustrated, conventional antibiotics leave a viable population of persister cells, which can lead to infection relapse. In stark contrast, this compound achieves complete eradication.[8][10]
Experimental Protocols: A Guide to Validation
Scientific integrity demands reproducible methodologies. The following section details the standard protocols used to generate the comparative data presented in this guide.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This method determines the lowest concentration of an agent that inhibits microbial growth in a liquid medium.[12][17][18][19] It is considered a gold standard for susceptibility testing.[18]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock: Dissolve the test compound (e.g., this compound) in a suitable solvent (like DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth).[17][19] This creates a concentration gradient across the plate.
-
Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture in fresh broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20][21] Further dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.[12][18]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a positive control (broth + bacteria, no agent) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[18]
-
Result Determination: The MIC is the lowest concentration of the agent in which no visible turbidity (bacterial growth) is observed.[12][14][15]
Visualization of MIC Assay Workflow
Caption: Workflow for Broth Microdilution MIC Assay.
Protocol 2: Kirby-Bauer Disk Diffusion Test
This is a widely used qualitative method to determine the susceptibility of bacteria to different antimicrobial agents.[1][14][22][23]
Step-by-Step Methodology:
-
Plate Preparation: Use a sterile swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate with a standardized bacterial suspension (0.5 McFarland standard). This creates a "lawn" of bacteria.[20][22][24]
-
Disk Application: Aseptically place paper disks impregnated with known concentrations of the antimicrobial agents onto the agar surface.[20][23] Ensure disks are placed sufficiently far apart (approx. 24 mm) to prevent overlapping zones.[24]
-
Incubation: Invert the plate and incubate at 37°C for 16-24 hours.[24]
-
Result Measurement: During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.[23] If the bacteria are susceptible, a clear circular area of no growth, known as the "zone of inhibition," will appear around the disk.[20]
-
Interpretation: Measure the diameter of the zone of inhibition in millimeters.[22][23] Compare this measurement to standardized charts (e.g., from CLSI) to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).[24]
Visualization of Kirby-Bauer Workflow
Caption: Step-by-step Kirby-Bauer Disk Diffusion Method.
Protocol 3: Time-Kill Curve Assay
This dynamic assay assesses the rate at which an antimicrobial agent kills a bacterial population over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting) activity.[13][25][26]
Step-by-Step Methodology:
-
Assay Setup: Prepare tubes of broth containing the antimicrobial agent at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control tube with no agent.[13]
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[13]
-
Incubation and Sampling: Incubate all tubes at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each tube.[13][25]
-
Viable Cell Counting: Perform serial dilutions of each aliquot in a sterile saline solution. Plate the dilutions onto agar plates to determine the number of viable bacteria (CFU/mL).[13][27]
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each antimicrobial concentration. A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13][25][26]
Discussion: The Strategic Value of this compound
The comparative data and mechanistic insights position this compound as a highly promising antimicrobial agent. Its primary strategic value lies in two key areas:
-
Novel Mechanism of Action: The ROS-independent killing mechanism makes it a powerful candidate against bacteria that have developed resistance to conventional antibiotics that rely on inducing oxidative stress.[8][9] This offers a potential solution to circumvent existing resistance pathways.
-
Anti-Persister Activity: The ability to completely eradicate antibiotic-tolerant persister cells is a significant breakthrough.[8][10][11] This suggests Br-CA could be effective in treating chronic, relapsing infections, such as those associated with biofilms, where persisters play a critical role.
While the parent compound, cinnamaldehyde, and its other derivatives show considerable antimicrobial activity[4][5][28], the unique substitution in this compound confers a potent bactericidal capability that is particularly effective against the most resilient bacterial forms. Further research should focus on elucidating its precise molecular targets, evaluating its in vivo efficacy and toxicity profiles, and exploring its potential in combination therapies to combat multidrug-resistant infections.
Conclusion
This compound represents a significant advancement over its parent compound and stands out when compared to traditional antibiotics, particularly in its capacity to eradicate dormant persister cells through a novel, ROS-independent mechanism. The experimental evidence strongly supports its potential as a next-generation antimicrobial agent capable of addressing some of the most pressing challenges in the fight against infectious diseases. This guide provides the foundational data and methodologies for researchers to further explore and validate the therapeutic potential of this compelling molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. woah.org [woah.org]
- 4. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C9H7BrO | CID 21585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bactericidal activity of this compound against persisters in Escherichia coli | PLOS One [journals.plos.org]
- 9. Bactericidal activity of this compound against persisters in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bactericidal activity of this compound against persisters in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resource.aminer.org [resource.aminer.org]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. benchchem.com [benchchem.com]
- 14. microbenotes.com [microbenotes.com]
- 15. apec.org [apec.org]
- 16. Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. integra-biosciences.com [integra-biosciences.com]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 22. asm.org [asm.org]
- 23. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 24. microbenotes.com [microbenotes.com]
- 25. actascientific.com [actascientific.com]
- 26. emerypharma.com [emerypharma.com]
- 27. nelsonlabs.com [nelsonlabs.com]
- 28. researchgate.net [researchgate.net]
Molecular Structure: The Basis of Spectroscopic Differentiation
An In-Depth Spectroscopic Guide to the Isomers of alpha-Bromocinnamaldehyde
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of intermediates and final products is paramount. This compound, a versatile chemical intermediate, exists as two geometric isomers, (E) and (Z), due to restricted rotation around the carbon-carbon double bond. While possessing the same molecular formula and connectivity, their distinct spatial arrangements give rise to unique spectroscopic signatures. This guide provides a comprehensive comparison of these isomers using fundamental spectroscopic techniques, explaining the causal mechanisms behind the expected differences and furnishing actionable experimental protocols.
The core structural difference between (E)- and (Z)-alpha-Bromocinnamaldehyde lies in the relative orientation of the bulky phenyl and bromine substituents across the Cα=Cβ double bond. In the (E)-isomer (entgegen, German for "opposite"), these groups are on opposite sides. In the (Z)-isomer (zusammen, German for "together"), they are on the same side. This seemingly subtle difference has profound implications for the molecule's electronic environment and steric profile, which are directly probed by spectroscopic methods.
Caption: Molecular structures of the (E) and (Z) isomers of this compound.
Comparative Spectroscopic Analysis
The most powerful techniques for distinguishing geometric isomers are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Mass Spectrometry (MS) is crucial for confirming molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for assigning the stereochemistry of alkenes. Both ¹H and ¹³C NMR provide a wealth of structural information.
Expertise & Causality: The key differentiators in NMR are the chemical shifts (δ), influenced by the local electronic environment, and the spin-spin coupling constants (J), which are dependent on the geometry between coupled nuclei.
¹H NMR Spectroscopy
The proton NMR spectrum reveals distinct differences in the chemical shifts of the aldehydic proton (CHO) and the vinylic proton (Cβ-H), as well as a critical difference in their coupling constant.
-
(E)-Isomer : In the (E)-isomer, the vinylic proton is trans to the aldehyde group. The phenyl ring and the bromine atom are on opposite sides. The aldehydic proton is expected to appear further downfield due to the anisotropic effect of the nearby bromine atom.
-
(Z)-Isomer : In the (Z)-isomer, the vinylic proton is cis to the aldehyde group. Steric hindrance between the phenyl group and the bromine atom can force the phenyl ring out of the plane of the double bond, altering the electronic environment. The aldehydic proton is spatially closer to the phenyl ring, which will shield it, causing an upfield shift compared to the (E)-isomer.
The most telling feature is the vicinal coupling constant (³J) between the aldehydic and vinylic protons. Based on the Karplus relationship, which correlates coupling constants to dihedral angles:
-
³J_trans_ is typically larger, in the range of 12-18 Hz.
-
³J_cis_ is significantly smaller, usually in the range of 7-12 Hz.
This difference provides an unambiguous assignment of the isomer.
¹³C NMR Spectroscopy
The carbon environments are also distinct. A key principle to consider is the gamma-gauche effect .
-
(E)-Isomer : The carbon atoms are in a less sterically hindered environment.
-
(Z)-Isomer : The aldehyde carbon (C=O) and the carbons of the phenyl ring are sterically compressed due to their proximity. This steric compression (a gamma-gauche interaction) typically causes a shielding effect, resulting in an upfield shift (lower δ value) for these carbons compared to the (E)-isomer.
Table 1: Summary of Expected NMR Data
| Parameter | (E)-Isomer | (Z)-Isomer (Predicted) | Rationale for Difference |
| ¹H NMR | |||
| δ (Aldehyde H), ppm | ~9.3-9.5[1] | ~8.9-9.2 | Deshielding by Br in (E); shielding by phenyl ring in (Z). |
| δ (Vinylic H), ppm | ~8.0[1] | ~7.6-7.8 | Different anisotropic effects from neighboring groups. |
| ³J (H-C=C-H), Hz | ~15-18 Hz | ~8-12 Hz | Karplus relationship: trans-coupling is larger than cis-coupling. |
| ¹³C NMR | |||
| δ (C=O), ppm | ~190-193 | Lower than (E) | Shielding due to gamma-gauche effect with phenyl ring. |
| δ (C-Br), ppm | ~135-138 | Similar to (E) | Direct attachment to Br dominates the chemical shift. |
| δ (C-Ph), ppm | ~150-155 | Higher than (E) | Deshielding due to different steric and electronic environment. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. While often less definitive than NMR for stereoisomerism, subtle but consistent differences can be observed.
Expertise & Causality: The primary vibrational modes of interest are the C=O stretch of the aldehyde, the C=C stretch of the alkene, and C-H bending vibrations. The stereochemistry influences the overall molecular dipole and symmetry, which can affect the intensity and exact frequency of these vibrations.
-
C=O Stretch : The carbonyl stretching frequency in conjugated systems appears around 1680-1700 cm⁻¹. The (Z)-isomer may exhibit a slightly lower frequency due to steric hindrance that could disrupt the planarity of the conjugated system, thereby weakening the C=O bond slightly.
-
C=C Stretch : The alkene stretch (~1630 cm⁻¹) is also sensitive to the substitution pattern.
-
Out-of-Plane Bending (γ C-H) : For the vinylic C-H bond, the out-of-plane bending vibration is a reliable indicator. Trans-disubstituted alkenes show a strong band around 960-990 cm⁻¹, while cis-disubstituted alkenes show a band around 675-730 cm⁻¹. This can be a powerful diagnostic tool.
Table 2: Key Diagnostic IR Frequencies
| Vibrational Mode | Parent (Cinnamaldehyde) | alpha-Bromo Isomers (Expected) | Isomer-Specific Feature |
| C=O Stretch (conjugated) | ~1680 cm⁻¹[2][3] | ~1685-1700 cm⁻¹ | (Z)-isomer may be at a slightly lower wavenumber. |
| C=C Stretch | ~1627 cm⁻¹[2] | ~1620-1630 cm⁻¹ | Minor shifts expected between isomers. |
| Vinylic C-H Bend (γ) | ~970 cm⁻¹ (trans)[4] | (E): ~960-980 cm⁻¹ (strong) (Z): ~680-720 cm⁻¹ (strong) | Most definitive IR feature for assignment. |
| C-Br Stretch | N/A | ~550-650 cm⁻¹ | Confirms presence of bromine but not stereochemistry. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures electronic transitions, primarily the π → π* transition in the extended conjugated system of this compound.
Expertise & Causality: The wavelength of maximum absorbance (λ_max) is sensitive to the extent of conjugation. For maximum orbital overlap and a longer λ_max, the conjugated system must be planar.
-
(E)-Isomer : This isomer can more easily adopt a planar conformation, allowing for efficient π-orbital overlap across the entire phenyl-alkene-carbonyl system. This results in a strong absorption at a longer wavelength.
-
(Z)-Isomer : Steric clash between the phenyl ring and the bromine atom can force the phenyl ring to twist out of the plane of the double bond. This disruption of planarity reduces the effective conjugation, leading to a hypsochromic shift (shift to a shorter, bluer wavelength) and potentially a lower molar absorptivity (ε) compared to the (E)-isomer.
Table 3: Expected UV-Vis Absorption Data
| Isomer | Expected λ_max | Expected Molar Absorptivity (ε) | Rationale |
| (E)-Isomer | ~290-300 nm | Higher | More planar structure allows for greater conjugation. |
| (Z)-Isomer | ~275-285 nm | Lower | Steric hindrance disrupts planarity and conjugation. |
Note: The parent cinnamaldehyde shows a strong absorption band at ~290 nm.[5][6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
Expertise & Causality: While the mass spectra of geometric isomers are often nearly identical, MS provides two crucial pieces of information for this compound.
-
Molecular Ion Confirmation : The technique confirms the molecular weight of 211.05 g/mol .[7]
-
Isotopic Pattern of Bromine : Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] This results in a characteristic pattern for any bromine-containing fragment. The molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 210 and 212 for the C₉H₇BrO⁺ radical cation). This is a definitive confirmation of the presence of a single bromine atom in the molecule.[8][9]
Fragmentation patterns would likely involve the loss of -H, -CHO, -Br, and the phenyl group, but these pathways are generally not sufficient to distinguish between the (E) and (Z) isomers under standard electron impact (EI) conditions.
Experimental Protocols
To ensure data integrity, standardized and validated protocols are essential. The following are step-by-step methodologies for the analysis of this compound isomers.
General Synthesis and Isomer Control
A common synthesis route involves the bromination of cinnamaldehyde followed by dehydrobromination.[10][11] The choice of solvent and base in the elimination step can influence the ratio of (E) to (Z) isomers produced.
Caption: General workflow for the synthesis of this compound isomers.
Spectroscopic Analysis Workflow
Caption: Standardized workflow for the spectroscopic analysis of isomers.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the purified isomer into a clean, dry NMR tube.
-
Solvent Addition : Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Dissolution : Cap the tube and gently invert until the sample is fully dissolved.
-
Data Acquisition : Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Data Processing : Process the spectra using appropriate software. Reference the TMS peak to 0.00 ppm for ¹H and ¹³C. Integrate peaks and measure coupling constants accurately. Causality: CDCl₃ is a standard solvent that dissolves a wide range of organic compounds and has a simple, non-interfering signal. TMS provides a universally accepted reference point for chemical shifts.
Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Preparation : Gently grind 1-2 mg of the crystalline sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle.
-
Pellet Formation : Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition : Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio. Causality: KBr is transparent in the mid-IR range, making it an ideal matrix. This solid-state method avoids solvent interference and is suitable for crystalline samples.
Conclusion
Distinguishing between the (E) and (Z) isomers of this compound is a critical task in synthetic chemistry that is reliably achieved through a multi-technique spectroscopic approach. While MS confirms the elemental composition and IR can provide a strong indication of stereochemistry via out-of-plane bending vibrations, NMR spectroscopy stands as the gold standard. The significant and predictable difference in the proton-proton coupling constant (³J) across the double bond offers an unambiguous method for assignment. Supported by corroborating evidence from ¹³C chemical shifts and UV-Vis λ_max values, researchers can confidently and accurately characterize their synthesized compounds.
References
- 1. α-Bromocinnamaldehyde(5443-49-2) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Cinnamaldehyde(104-55-2) IR Spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cinnamaldehyde, alpha-bromo- | C9H7BrO | CID 5354805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. α-Bromocinnamaldehyde synthesis - chemicalbook [chemicalbook.com]
- 11. CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents [patents.google.com]
A Comparative Guide to New Synthetic Routes for alpha-Bromocinnamaldehyde
Introduction: The Significance of α-Bromocinnamaldehyde and the Drive for Synthetic Innovation
alpha-Bromocinnamaldehyde (also known as 2-bromo-3-phenylpropenal) is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, pharmaceuticals, and materials.[1] Its unique chemical structure, featuring an aldehyde, a bromine-substituted alkene, and a phenyl group, allows for diverse functionalization, making it an essential building block for drug development and agrochemicals.[1] Historically, the synthesis of this compound has relied on methods that, while effective, present challenges related to yield, safety, and environmental impact. This has spurred significant research into developing novel, more efficient, and greener synthetic pathways.
This guide provides a comparative analysis of established and emerging synthetic routes for α-bromocinnamaldehyde. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a data-driven comparison to assist researchers in selecting the optimal route for their specific applications.
Classical Synthesis: The Two-Step Bromination-Elimination Pathway
The most conventional method for synthesizing α-bromocinnamaldehyde involves a two-step process starting from cinnamaldehyde.[2]
-
Electrophilic Addition of Bromine: The first step is the electrophilic addition of molecular bromine (Br₂) across the carbon-carbon double bond of cinnamaldehyde. This reaction is typically carried out in a solvent like glacial acetic acid or carbon tetrachloride at low temperatures to form the intermediate, 2,3-dibromo-3-phenylpropanal.[2][3] The mechanism proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion.[4][5]
-
Base-Mediated Elimination: The dibromo-intermediate is then treated with a base, such as potassium carbonate or sodium carbonate, to induce the elimination of hydrogen bromide (HBr), yielding the final α-bromocinnamaldehyde product.[2][6]
While this method is well-established, with reported yields around 75-85%, it has notable drawbacks.[2] The use of hazardous liquid bromine requires careful handling, and the process can generate significant waste streams. Furthermore, incomplete reaction of the starting cinnamaldehyde can lead to byproducts during the elimination step, complicating purification.[2]
Emerging Synthetic Routes: Enhancing Efficiency and Safety
Recent research has focused on overcoming the limitations of the classical method. These new routes aim to improve yield, simplify procedures, and utilize safer, more environmentally benign reagents.
Route 1: Solid-Supported Bromination with a Phase Transfer Catalyst
This innovative approach replaces hazardous liquid bromine with silica gel-supported bromine, a solid reagent that is safer and easier to handle.[2] The reaction proceeds in two main stages, similar to the classical route, but with significant process improvements.
Mechanism & Rationale: The use of silica gel-supported bromine allows for a more controlled addition reaction. The subsequent elimination step is facilitated by a phase transfer catalyst (PTC), such as a quaternary ammonium salt. The PTC helps shuttle the base (e.g., sodium carbonate) from the solid or aqueous phase into the organic phase where the dibromo-intermediate resides, accelerating the elimination reaction under milder conditions. This method avoids the complex post-reaction workup often associated with traditional methods.[2]
Experimental Protocol: Silica Gel-Supported Bromination
Step 1: Synthesis of 2,3-dibromo-3-phenylpropionaldehyde
-
Prepare silica gel-supported bromine.
-
Dissolve cinnamaldehyde in carbon tetrachloride in a three-necked flask.
-
Add the silica gel-supported bromine to the solution and stir to carry out the addition reaction.
Step 2: Synthesis of α-bromocinnamaldehyde
-
To the solution containing the dibromo-intermediate, add sodium carbonate and a quaternary ammonium salt phase transfer catalyst.
-
Heat the mixture to facilitate the elimination reaction.
-
After the reaction is complete, recover the carbon tetrachloride solvent.
-
Recrystallize the crude product from ethanol with activated carbon to obtain pure α-bromocinnamaldehyde.[2]
This method has been reported to achieve yields as high as 94.9% with a product purity of 99.4%.[2]
Route 2: N-Bromosuccinimide (NBS) as a Safer Brominating Agent
N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis, serving as a convenient source of electrophilic bromine.[7][8] Its use in the synthesis of α-bromocinnamaldehyde represents a significant improvement in safety over molecular bromine.
Mechanism & Rationale: NBS, in the presence of an acid catalyst, can act as an effective agent for the α-bromination of carbonyl compounds.[7][9] For α,β-unsaturated aldehydes like cinnamaldehyde, the reaction can be directed to the α-position. The reaction is often performed in a suitable solvent like dichloromethane. The use of NBS is considered more environmentally friendly as it avoids the formation of stoichiometric organobromine byproducts.[9] Recent studies have focused on using NBS for the bromination of deactivated aromatic compounds, highlighting its effectiveness under mild conditions.[10]
Experimental Protocol: NBS-Mediated Bromination
-
Dissolve the aldehyde substrate in a solvent such as hexafluoroisopropanol (HFIP).
-
Add a chiral secondary amine catalyst if enantioselectivity is desired.
-
Slowly add a solution of N-Bromosuccinimide (NBS) to the reaction mixture over a period of time. The slow addition helps to minimize side reactions like dibromination.[9]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography.
While primarily developed for the enantioselective α-bromination of saturated aldehydes, this methodology provides a framework that can be adapted for α,β-unsaturated systems, offering a safer and more controlled alternative.[9]
Route 3: Catalytic Olefination of Aromatic Aldehydes
A more divergent and novel approach involves the catalytic olefination of aromatic aldehyde hydrazones.[11] This method builds the α-bromocinnamaldehyde skeleton from simpler starting materials.
Mechanism & Rationale: This route utilizes a catalytic reaction between the hydrazone of an aromatic aldehyde (like benzaldehyde) and 2-tribromomethyl-1,3-dioxolane. This process affords the ethylene acetal of α-bromocinnamaldehyde, which can then be hydrolyzed to the final product. This method offers a unique pathway that avoids the direct bromination of cinnamaldehyde, potentially leading to different impurity profiles and offering an alternative for substrates that are sensitive to direct bromination conditions.[11]
Workflow Diagram: General Synthesis and Verification
Caption: General workflow for the synthesis and analysis of α-Bromocinnamaldehyde.
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the key performance indicators for each route are summarized below.
| Parameter | Classical Route (Br₂) | Solid-Supported Route (PTC) | N-Bromosuccinimide (NBS) Route |
| Yield | 75-85%[2] | Up to 94.9%[2] | Good (Varies with substrate)[9] |
| Purity | Good after recrystallization | Excellent (Up to 99.4%)[2] | Good to Excellent |
| Primary Reagent | Liquid Bromine (Br₂) | Silica Gel-Supported Bromine | N-Bromosuccinimide (NBS) |
| Safety Profile | Hazardous, corrosive | Safer, solid reagent[2] | Safer than Br₂, irritant[7] |
| Key Advantage | Well-established, known chemistry | High yield, high purity, simple workup[2] | Improved safety, green chemistry[9] |
| Key Disadvantage | Hazardous reagent, potential byproducts | Requires preparation of supported reagent | Can be slower, may require catalyst |
Mechanism: Electrophilic Addition to the Alkene
The core of the most common synthetic strategies involves an electrophilic addition to the double bond of cinnamaldehyde. The diagram below illustrates this fundamental two-step mechanism.
Caption: Mechanism of bromination-elimination for α-Bromocinnamaldehyde synthesis.
Conclusion and Future Outlook
The synthesis of α-bromocinnamaldehyde has evolved significantly from its classical roots. Newer methods utilizing solid-supported reagents and phase transfer catalysis offer substantial improvements in yield, purity, and safety, making them highly attractive for industrial-scale production.[2] The use of N-Bromosuccinimide presents a greener and safer alternative, aligning with the growing emphasis on sustainable chemistry in the pharmaceutical and chemical industries.[9]
Future research will likely focus on further refining these catalytic systems, exploring flow chemistry for continuous production, and developing enantioselective methods to produce chiral derivatives of α-bromocinnamaldehyde. As a key synthetic intermediate, the development of more efficient and sustainable routes to this compound will continue to be a priority for the scientific community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents [patents.google.com]
- 3. CN101898944A - Preparation process of α-bromocinnamaldehyde - Google Patents [patents.google.com]
- 4. homework.study.com [homework.study.com]
- 5. web.alfredstate.edu [web.alfredstate.edu]
- 6. α-Bromocinnamaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
The Impact of Phenyl Ring Substituents on the Biological Activity of α-Bromocinnamaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds with enhanced efficacy and specificity is a perpetual endeavor. Cinnamaldehyde, a natural product renowned for its broad-spectrum biological activities, has served as a valuable scaffold for the development of more potent derivatives. Among these, α-bromocinnamaldehyde has emerged as a particularly promising lead, exhibiting significant antimicrobial, antifungal, and anticancer properties. The introduction of a bromine atom at the α-position of the cinnamaldehyde backbone critically influences its electrophilicity and, consequently, its reactivity and biological profile.
This guide provides an in-depth comparative analysis of α-bromocinnamaldehyde derivatives, focusing on the pivotal role that substituents on the phenyl ring play in modulating their biological activity. By examining experimental data from various studies, we will elucidate the structure-activity relationships (SAR) that govern the efficacy of these compounds, offering valuable insights for the rational design of next-generation therapeutic agents.
The Core Scaffold: Understanding the Role of α-Bromocinnamaldehyde
The α,β-unsaturated aldehyde moiety of cinnamaldehyde is a key determinant of its biological activity, acting as a Michael acceptor that can covalently interact with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids. The introduction of an electron-withdrawing bromine atom at the α-position further enhances the electrophilic character of the β-carbon, making α-bromocinnamaldehyde and its derivatives more reactive and often more potent than the parent compound.
Comparative Analysis of Biological Activities
The biological activities of α-bromocinnamaldehyde derivatives are profoundly influenced by the nature and position of substituents on the phenyl ring. These substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.
Antimicrobial and Antifungal Activity
α-Bromocinnamaldehyde and its derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The substituents on the phenyl ring play a crucial role in modulating this activity.
Key Observations from Experimental Data:
-
Electron-withdrawing groups at the para-position of the phenyl ring, such as nitro (-NO2) and chloro (-Cl), have been shown to enhance the antibacterial and antifungal activity of cinnamaldehyde derivatives. For instance, 4-nitrocinnamaldehyde and 4-chlorocinnamaldehyde exhibited potent inhibitory effects on the biofilm formation of Vibrio parahaemolyticus[1].
-
Halogen substitution: The presence of halogens on the phenyl ring can significantly impact antimicrobial potency. A study on cinnamaldehyde analogs revealed that 4-bromocinnamaldehyde and 4-chlorocinnamaldehyde displayed notable anthelmintic properties[2][3]. Furthermore, a 4-bromophenyl-substituted cinnamaldehyde analog was the most potent against Acinetobacter baumannii, with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL[4].
-
α-Substitution: The introduction of a bromine or chlorine atom at the α-position of cinnamaldehyde derivatives leads to a decrease in the MIC, indicating increased antifungal activity[5].
Table 1: Comparative Antimicrobial and Antifungal Activity of Cinnamaldehyde Derivatives
| Compound | Substituent(s) | Target Organism | Activity (MIC/IC50) | Reference |
| α-Bromocinnamaldehyde | α-Br | Escherichia coli (persisters) | 200 μg/mL (bactericidal) | [6] |
| 4-Nitrocinnamaldehyde | 4-NO2 | Vibrio parahaemolyticus | MIC: 50 µg/mL | [1] |
| 4-Chlorocinnamaldehyde | 4-Cl | Vibrio parahaemolyticus | MIC: 50 µg/mL | [1] |
| 4-Bromocinnamaldehyde | 4-Br | Vibrio parahaemolyticus | MIC: 50 µg/mL | [1] |
| 4-bromophenyl-substituted analog | 4-Br on phenyl | Acinetobacter baumannii | MIC: 32 μg/mL | [4] |
| α-Bromocinnamaldehyde | α-Br | Dermatomycotic fungi | MIC: 0.61–9.76 μg/ml | [5] |
| α-Chlorocinnamaldehyde | α-Cl | Pathogenic fungi | Potent activity | [5] |
Causality Behind Experimental Choices: The selection of derivatives with electron-withdrawing groups and halogens is a rational approach in medicinal chemistry. These groups can enhance the electrophilicity of the α,β-unsaturated system, making the molecule a better Michael acceptor. This increased reactivity is thought to be a key factor in their mechanism of action, which often involves the covalent modification of essential microbial enzymes and proteins.
Anticancer Activity
Cinnamaldehyde and its derivatives have garnered significant attention for their potential as anticancer agents, with studies demonstrating their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Key Observations from Experimental Data:
-
Induction of Apoptosis: Cinnamaldehyde and its analogs have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins[4][7]. The anticancer activity is often mediated by the inhibition of critical signaling pathways, such as the PI3K/Akt pathway[8].
-
Structure-Activity Relationship: A study involving cinnamaldehyde-chalcone analogues revealed that a bromoethane chalcone derivative exhibited significant cytotoxicity against DU145 (prostate cancer), SKBR-3 (breast cancer), and HEPG2 (liver cancer) cell lines, with IC50 values of 8.719 ± 1.8 μM, 7.689 μM, and 9.380 ± 1.6 μM, respectively[8][9]. This highlights the potential for enhancing anticancer potency through structural modifications.
-
Chalcone Derivatives: Cinnamaldehyde-based chalcone derivatives have shown promise as anticancer agents, with one study identifying a compound that effectively inhibited the growth of Caco-2 colon cancer cells with an IC50 of 32.19 ± 3.92 µM, while showing no detrimental effects on normal human lung cells[10].
Table 2: Comparative Anticancer Activity of Cinnamaldehyde Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
| Bromoethane chalcone analog | DU145 (Prostate) | 8.719 ± 1.8 μM | [8][9] |
| SKBR-3 (Breast) | 7.689 μM | [8][9] | |
| HEPG2 (Liver) | 9.380 ± 1.6 μM | [8][9] | |
| Cinnamaldehyde-based chalcone | Caco-2 (Colon) | 32.19 ± 3.92 µM | [10] |
| Cinnamaldehyde | MCF-7 (Breast) | 58 µg/mL (24h), 140 µg/mL (48h) | [8] |
Causality Behind Experimental Choices: The exploration of chalcone derivatives is a strategic choice, as this class of compounds is known for its diverse pharmacological activities, including anticancer effects. The α,β-unsaturated ketone moiety in chalcones also acts as a Michael acceptor, similar to the aldehyde in cinnamaldehyde, suggesting a potentially shared mechanism of action. The synthesis of a library of derivatives with varying substituents allows for the systematic investigation of structure-activity relationships to identify the most potent and selective anticancer agents.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used and standardized technique for determining MIC values.[11][12][13][14]
Protocol:
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the α-bromocinnamaldehyde derivative and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Inoculum:
-
Culture the test microorganism (bacteria or fungi) in an appropriate broth medium to the mid-logarithmic phase of growth.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.
-
Dilute the standardized inoculum in the test broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Broth Microdilution Assay:
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in the appropriate broth medium.
-
Add the prepared inoculum to each well.
-
Include a positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for MIC determination.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][15][16][17]
Protocol:
-
Cell Seeding:
-
Culture the cancer cell lines in a suitable medium in a humidified incubator at 37°C with 5% CO2.
-
Harvest the cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the α-bromocinnamaldehyde derivatives in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the viable cells to reduce the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for MTT cytotoxicity assay.
Mechanistic Insights and Future Directions
The biological activity of α-bromocinnamaldehyde derivatives is underpinned by their ability to interact with and modulate key cellular processes.
Proposed Mechanisms of Action
-
Antimicrobial/Antifungal: The primary mechanism is believed to involve the covalent modification of microbial enzymes and proteins through Michael addition, disrupting essential cellular functions. Interestingly, the bactericidal activity of α-bromocinnamaldehyde against E. coli persisters has been shown to be independent of reactive oxygen species (ROS) generation, suggesting a novel mechanism of action[6]. In some cases, these compounds have been found to inhibit bacterial cell division by targeting the FtsZ protein[4][18].
-
Anticancer: The anticancer effects are largely attributed to the induction of apoptosis. This can occur through the intrinsic pathway, involving the mitochondria and the activation of caspases, and by inhibiting pro-survival signaling pathways like the PI3K/Akt pathway[4][7][8].
Caption: Proposed anticancer mechanism.
Future Perspectives
The studies reviewed in this guide underscore the significant potential of α-bromocinnamaldehyde derivatives as a versatile class of bioactive compounds. Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of derivatives with diverse substituents on the phenyl ring to establish more comprehensive SAR models.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to understand their selectivity and off-target effects.
-
In vivo efficacy and safety: Evaluating the most promising derivatives in preclinical animal models to assess their therapeutic potential and safety profiles.
-
Drug delivery systems: Developing novel formulations to improve the solubility, bioavailability, and targeted delivery of these compounds.
By continuing to explore the rich chemical space of α-bromocinnamaldehyde derivatives, the scientific community can unlock new avenues for the development of effective therapies against a wide range of diseases.
References
- 1. Inhibitory Effects of Cinnamaldehyde Derivatives on Biofilm Formation and Virulence Factors in Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]
- 3. Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bactericidal activity of alpha-bromocinnamaldehyde against persisters in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Structure Activity Relationship of Cinnamaldehyde Compounds against Wood-Decaying Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of alpha-Bromocinnamaldehyde in Diverse Biological Assays: A Guide for Researchers
For researchers and drug development professionals, the exploration of novel bioactive compounds is a cornerstone of innovation. alpha-Bromocinnamaldehyde (a-BC), a derivative of the well-studied natural compound cinnamaldehyde, has emerged as a molecule of interest with a range of biological activities. This guide provides a comprehensive comparative analysis of a-BC's performance in key biological assays, contextualized with data from its parent compound, cinnamaldehyde (CA), and other relevant alternatives. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and ground our discussion in authoritative scientific literature.
Introduction to this compound: A Structurally Enhanced Cinnamaldehyde Derivative
Cinnamaldehyde, the primary constituent of cinnamon oil, is a well-documented bioactive compound with anticancer, anti-inflammatory, and antimicrobial properties.[1] The addition of a bromine atom at the alpha position of the cinnamaldehyde backbone to create this compound is a strategic chemical modification. This halogenation can significantly alter the molecule's electrophilicity and reactivity, potentially enhancing its biological efficacy.[2] This guide will explore the tangible effects of this structural change through a comparative lens, focusing on cytotoxicity against cancer cells and anti-inflammatory activity.
Comparative Cytotoxicity in Cancer Cell Lines: An In-Depth Look at the MTT Assay
The evaluation of a compound's cytotoxicity is a fundamental first step in assessing its potential as an anticancer agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[3] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[4] The intensity of the purple color is directly proportional to the number of viable cells.[5]
Comparative Efficacy: this compound vs. Cinnamaldehyde
While specific IC50 values for this compound in a wide range of cancer cell lines are still emerging in the literature, extensive data exists for its parent compound, cinnamaldehyde. This data provides a crucial benchmark for comparison. One study has highlighted the potent bactericidal activity of a-BC against persister cells in Escherichia coli, suggesting a robust mechanism of action that could translate to other cell types.[6]
The following table summarizes the reported IC50 values for cinnamaldehyde across various cancer cell lines, offering a quantitative baseline for evaluating a-BC.
| Cancer Type | Cell Line | IC50 Value (µg/mL) | Treatment Duration (hours) | Reference |
| Breast Cancer | MDA-MB-231 | 16.9 | 24 | [7] |
| MDA-MB-231 | 12.23 | 48 | [7] | |
| MCF-7 | 58 | 24 | [7] | |
| MCF-7 | 140 | 48 | [7] | |
| Colorectal Cancer | LoVo | 9.48 | Not Specified | [8] |
| HT-29 | 9.12 | Not Specified | [8] | |
| HCT-116 | 30.7 | 24 | [8] | |
| SW480 | 35.69 | 24 | [8] | |
| Leukemia | Jurkat | ~7.5 (0.057 µM) | Not Specified | [7] |
| U937 | ~10 (0.076 µM) | Not Specified | [7] | |
| Prostate Cancer | PC3 | 73 | Not Specified | [9] |
| Melanoma | A375 | ~4.1 (31.06 µM) | 72 | [10] |
Note: IC50 values can be influenced by the specific assay used, cell density, and passage number. Direct comparison between studies should be made with caution.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a robust framework for assessing the cytotoxicity of compounds like a-BC.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (a-BC) and/or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of a-BC (and comparative compounds) in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[11] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells using the formula: (A_treated / A_control) × 100.[11] The IC50 value can then be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Anti-Inflammatory Activity: Probing the Inhibition of Nitric Oxide Production
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer.[12] Macrophages activated by stimuli like lipopolysaccharide (LPS) produce pro-inflammatory mediators, including nitric oxide (NO).[13] Therefore, the inhibition of NO production is a common indicator of a compound's anti-inflammatory potential. The Griess assay is a straightforward and widely used method to measure nitrite (a stable product of NO), providing an indirect quantification of NO production.[12]
Mechanism of Action: Targeting the NF-κB Signaling Pathway
Cinnamaldehyde and its derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14][15] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.[16] By inhibiting this pathway, cinnamaldehyde derivatives can suppress the production of NO and other inflammatory mediators.[14]
NF-κB Signaling Pathway Inhibition by Cinnamaldehyde Derivatives
Caption: Simplified NF-κB signaling pathway and the inhibitory role of a-BC.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
This protocol allows for the quantification of NO production by macrophages and the assessment of a compound's inhibitory effect.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (a-BC) and/or other test compounds
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of a-BC or other test compounds for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include a control group with cells and LPS only, and a blank group with cells only.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in the culture medium.
-
Griess Reaction: Add 50 µL of Griess Reagent A to each well containing the supernatant and standards. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[17]
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition can be calculated as: [1 - (Absorbance_treated / Absorbance_LPS_control)] × 100.
Conclusion and Future Directions
This compound presents itself as a promising bioactive molecule with potential applications in oncology and anti-inflammatory research. While comprehensive comparative data is still being gathered, its structural similarity to the well-characterized cinnamaldehyde, coupled with initial findings of its potent biological activity, warrants further investigation. The provided experimental protocols for the MTT and Griess assays offer a standardized and reliable framework for researchers to quantitatively assess the efficacy of a-BC and other novel compounds.
Future research should focus on generating a comprehensive profile of a-BC's activity across a broad panel of cancer cell lines and in various in vivo models of inflammation. Direct, head-to-head comparative studies with cinnamaldehyde and other established drugs will be crucial in elucidating the true therapeutic potential of this intriguing molecule.
References
- 1. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. clyte.tech [clyte.tech]
- 6. Bactericidal activity of this compound against persisters in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinnamaldehyde Enhances Antimelanoma Activity through Covalently Binding ENO1 and Exhibits a Promoting Effect with Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Introduction: The Unique Position of α-Bromocinnamaldehyde in the α,β-Unsaturated Aldehyde Family
An In-Depth Comparative Guide to the Synthetic Utility of α-Bromocinnamaldehyde
α,β-Unsaturated aldehydes are a cornerstone class of building blocks in organic synthesis, prized for their dual reactivity at the carbonyl carbon and the β-carbon of the conjugated system.[1][2] This reactivity profile makes them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[3][4] Among this versatile family, α-bromocinnamaldehyde (2-bromo-3-phenyl-2-propenal) emerges as a uniquely powerful reagent.[5][6] The introduction of a bromine atom at the α-position profoundly alters the molecule's electronic properties and steric profile, unlocking novel synthetic pathways and enhancing its utility in complex molecule construction.[7]
This guide provides a comparative analysis of α-bromocinnamaldehyde against its parent compound, cinnamaldehyde, and other common α,β-unsaturated aldehydes like crotonaldehyde. We will explore the nuances of its synthesis, delve into the mechanistic basis for its distinct reactivity in key organic transformations, and present experimental data to offer a clear, objective comparison for researchers, scientists, and drug development professionals.
I. Synthesis: Accessing the α-Bromo Motif
While many simple α,β-unsaturated aldehydes are commercially produced via large-scale aldol condensations, the synthesis of α-bromocinnamaldehyde requires a more targeted approach, typically starting from cinnamaldehyde itself.[8]
The Standard Pathway: Bromination-Dehydrobromination
The most prevalent laboratory and industrial synthesis involves a two-step sequence: the addition of bromine across the double bond of cinnamaldehyde, followed by the base-induced elimination of hydrogen bromide (HBr).[6][9][10][11]
-
Addition Reaction: Cinnamaldehyde is dissolved in a suitable solvent, such as glacial acetic acid or carbon tetrachloride, and treated with bromine (Br₂) at low temperatures (-5 to 5°C) to form the intermediate 2,3-dibromo-3-phenylpropionaldehyde.[10][11] Controlling the temperature is critical to prevent side reactions like aromatic bromination.
-
Elimination Reaction: The crude dibromo-intermediate is then treated with a base to induce E2 elimination. While potassium carbonate is traditionally used, sodium carbonate has been adopted as a more cost-effective alternative.[9][10] The reaction is typically heated to facilitate the elimination, yielding α-bromocinnamaldehyde.
Recent process improvements have focused on enhancing selectivity and simplifying work-up. For instance, using silica gel-supported bromine can control the addition reaction and minimize side products.[10] The choice of solvent and base remains a key parameter for optimizing yield and purity, with reported yields often reaching 80-91%.[6][10]
Experimental Protocol: Synthesis of α-Bromocinnamaldehyde
This protocol is a representative procedure based on established methods.[6][9][10]
Materials:
-
Cinnamaldehyde
-
Glacial Acetic Acid
-
Bromine
-
Anhydrous Potassium Carbonate
-
Ethanol
-
Ice-water bath
-
Round-bottom flask, dropping funnel, condenser
Procedure:
-
In a round-bottom flask equipped with a stirrer and dropping funnel, dissolve cinnamaldehyde (1 equivalent) in glacial acetic acid.
-
Cool the flask in an ice-water bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, allow the reaction to stir for an additional 15-30 minutes.
-
Carefully add anhydrous potassium carbonate (approx. 2 equivalents) in portions.
-
Attach a condenser and heat the mixture to reflux for 30-45 minutes.
-
Cool the reaction mixture to room temperature. A precipitate of the crude product should form.
-
Pour the mixture into cold water and collect the crude product by filtration.
-
Recrystallize the crude solid from ethanol to yield pure α-bromocinnamaldehyde as a light-yellow crystalline powder.[6]
II. Comparative Reactivity: The Electronic Influence of the α-Bromo Group
The synthetic power of α-bromocinnamaldehyde stems directly from the electronic influence of the α-bromo substituent. As a moderately electron-withdrawing group, the bromine atom significantly modulates the electron density across the conjugated π-system.[7]
This has two primary consequences:
-
Enhanced Electrophilicity at the β-Carbon: The bromine atom inductively withdraws electron density, making the β-carbon even more electron-deficient and thus more susceptible to attack by nucleophiles in conjugate addition reactions.[7]
-
Modified Carbonyl Reactivity: The overall electronic pull increases the partial positive charge on the carbonyl carbon, influencing its reactivity towards direct (1,2) addition.
A. Michael (Conjugate) Addition
The Michael reaction, or conjugate addition, is a hallmark reaction of α,β-unsaturated systems where a nucleophile attacks the electrophilic β-carbon.[12][13][14] This is an area where α-bromocinnamaldehyde exhibits significantly different behavior compared to cinnamaldehyde. The enhanced electrophilicity of its β-position makes it a superior Michael acceptor for a wide range of soft nucleophiles, including enolates, amines, and thiols.[7][15]
Comparative Performance:
| Nucleophile | Cinnamaldehyde Reactivity | α-Bromocinnamaldehyde Reactivity | Rationale |
|---|---|---|---|
| Malonates | Moderate | High | Increased electrophilicity of the β-carbon in α-bromocinnamaldehyde accelerates the reaction. |
| Amines (Aza-Michael) | Good | Excellent | The electron-withdrawing bromine enhances the rate of nucleophilic attack. |
| Thiols (Thia-Michael) | Good | Excellent | Favored reaction with a highly activated Michael acceptor. |
B. Diels-Alder Reaction
In the Diels-Alder reaction, α,β-unsaturated aldehydes act as dienophiles, reacting with a conjugated diene in a [4+2] cycloaddition to form a six-membered ring.[16] The reactivity of the dienophile is a critical factor, and it is generally enhanced by the presence of electron-withdrawing groups.[17]
Therefore, α-bromocinnamaldehyde is a more activated and efficient dienophile than cinnamaldehyde. This heightened reactivity can lead to higher yields, milder reaction conditions, and potentially altered stereoselectivity in the resulting cycloadducts. It can also participate as a heterodienophile, where the C=O bond is involved, or as a component in hetero-Diels-Alder reactions to form heterocyclic structures.[18]
C. Synthesis of Heterocycles: A Gateway to Bioactive Scaffolds
α-Bromocinnamaldehyde is a valuable precursor for synthesizing complex heterocyclic systems, which are prevalent in pharmaceuticals.[5] A notable application is in the construction of substituted quinolines, a core scaffold in many drugs. Multi-component reactions, such as the Friedländer synthesis and its variations, can utilize α-bromocinnamaldehyde as a key electrophilic partner.[19][20][21]
III. Applications in Research and Drug Development
The unique reactivity of α-bromocinnamaldehyde translates into significant applications, particularly in fields where molecular complexity and biological activity are paramount.
-
Pharmaceutical Development: It serves as a key intermediate for compounds with potential anti-cancer and anti-viral properties.[5][22] For example, derivatives have shown improved anti-viral activity against Coxsackie virus B3, which is implicated in myocarditis, when compared to cinnamaldehyde.[23]
-
Antibacterial Agents: Research has demonstrated that α-bromocinnamaldehyde possesses potent bactericidal activity, notably against persistent forms of E. coli that are often resistant to traditional antibiotics.[24] Its efficacy in eradicating these persister cells is superior to that of the parent cinnamaldehyde, and it appears to act via a Reactive Oxygen Species (ROS)-independent mechanism, suggesting a novel mode of action.[22][24]
-
Material Science: The compound is utilized in the synthesis of specialized polymers and resins, where its inclusion can improve properties such as thermal stability and chemical resistance.[5]
-
Fluorescent Probes: Its structure can be incorporated into the design of fluorescent probes for biological imaging, aiding in the visualization of cellular processes.[5]
IV. Quantitative Data and Physical Properties
A direct comparison of physical and spectroscopic properties is essential for experimental design.
| Property | Cinnamaldehyde | α-Bromocinnamaldehyde | Crotonaldehyde |
| Molecular Formula | C₉H₈O | C₉H₇BrO | C₄H₆O |
| Molecular Weight | 132.16 g/mol | 211.06 g/mol [5][25] | 70.09 g/mol |
| Appearance | Yellowish oily liquid | Light yellow crystalline powder[5][6] | Colorless liquid |
| Melting Point | -7.5 °C | 66-75 °C[5][25] | -76.5 °C |
| Boiling Point | 248 °C | Decomposes | 104 °C |
| ¹H NMR (Aldehyde H) | ~9.68 ppm | ~9.34 ppm[26] | ~9.49 ppm |
| ¹³C NMR (C=O) | ~193.8 ppm | ~189.0 ppm | ~193.1 ppm |
Conclusion: A Superior Building Block for Complex Synthesis
While sharing a common structural framework with other α,β-unsaturated aldehydes, α-bromocinnamaldehyde distinguishes itself through the strategic placement of an α-bromo substituent. This single modification transforms it into a highly activated and versatile reagent. It functions as a superior Michael acceptor and a more reactive dienophile compared to its non-halogenated counterpart. This enhanced reactivity, coupled with its utility as a precursor for complex heterocyclic scaffolds, makes α-bromocinnamaldehyde an indispensable tool in modern organic synthesis. For researchers in drug discovery and materials science, its unique properties offer a distinct advantage in the efficient construction of novel molecules with tailored functions and enhanced biological activity.
References
- 1. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 2. mdpi.com [mdpi.com]
- 3. Two carbon homologated α,β-unsaturated aldehydes from alcohols using the in situ oxidation–Wittig reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. α-Bromocinnamaldehyde | 5443-49-2 [amp.chemicalbook.com]
- 7. alpha-Bromocinnamaldehyde | 33603-90-6 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. α-Bromocinnamaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. CN109704940B - Synthetic method of alpha-bromo-cinnamaldehyde - Google Patents [patents.google.com]
- 11. CN101898944A - Preparation process of α-bromocinnamaldehyde - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Michael Addition [organic-chemistry.org]
- 16. Diels-Alder Reaction [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 23. a-Bromocinnamaldehyde 98 5443-49-2 [sigmaaldrich.com]
- 24. Bactericidal activity of this compound against persisters in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. a-Bromocinnamaldehyde 98 5443-49-2 [sigmaaldrich.com]
- 26. α-Bromocinnamaldehyde(5443-49-2) 1H NMR [m.chemicalbook.com]
Safety Operating Guide
Navigating the Disposal of alpha-Bromocinnamaldehyde: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. The handling of reactive chemical intermediates, such as alpha-Bromocinnamaldehyde (CAS 5443-49-2), demands a comprehensive understanding of not only their synthetic utility but also the protocols for their safe containment and disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a tan, crystalline powder with a complex reactive nature due to the presence of an aldehyde, a carbon-carbon double bond (alkene), and a vinylic bromine atom.[1][2]
Based on globally harmonized system (GHS) classifications, this compound presents the following hazards:
-
Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][5]
Furthermore, as a brominated organic compound, it falls under the category of halogenated organic waste , which has specific disposal requirements due to its potential to form toxic byproducts upon improper treatment (e.g., incineration).[4][6]
| Hazard Classification | GHS Category | Signal Word |
| Acute Toxicity, Oral | Category 4 | Warning |
| Skin Irritation | Category 2 | Warning |
| Eye Irritation | Category 2A | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning |
Table 1: GHS Hazard Summary for this compound.[1][3][4][5][6]
Immediate Safety and Personal Protective Equipment (PPE)
The foundation of safe disposal is the consistent and correct use of Personal Protective Equipment. The causality is clear: preventing exposure eliminates the risk of harm.
Essential PPE includes:
-
Eye Protection: Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[5][6]
-
Body Protection: A lab coat must be worn and fully buttoned.
-
Respiratory Protection: For handling larger quantities or when there is a risk of generating dust, a NIOSH-approved N95 dust mask or a respirator may be necessary.[6][7] All handling of the solid should ideally occur within a certified chemical fume hood to control dust and vapors.[6][8]
Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that prioritizes containment and segregation. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][8] Due to its reactive nature and halogenated structure, chemical neutralization at the laboratory scale is not recommended without specific, validated protocols that are currently unavailable. The primary and safest disposal route is through a licensed hazardous waste contractor.
The following workflow provides a logical sequence for managing this compound waste.
Caption: Disposal decision workflow for this compound waste.
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in laboratory waste management. Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and environmental risks.[6]
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solid Waste."
-
Rationale: this compound contains bromine, classifying it as a halogenated organic compound.[4] Co-mingling this with non-halogenated waste contaminates the entire container, necessitating more complex and expensive disposal methods, typically high-temperature incineration.[4]
Step 2: Handling Different Waste Streams
A. Unused, Expired, or Bulk this compound:
-
Container: Keep the chemical in its original container if possible. Ensure the container is in good condition, with a tightly sealed cap.
-
Labeling: If not in the original container, use a designated hazardous waste tag. Clearly write the full chemical name: "this compound" and its CAS number "5443-49-2." Do not use abbreviations.[3]
-
Placement: Carefully place the sealed container into the designated "Halogenated Organic Solid Waste" accumulation bin.
B. Small Spills (Solid Powder):
A small spill is generally considered an amount that can be safely cleaned up by trained laboratory personnel in under 15 minutes.
-
Control and Alert: Alert personnel in the immediate area. If working outside a fume hood, ensure the area is well-ventilated.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow. Avoid raising dust. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the contaminated absorbent material into a compatible, sealable container (e.g., a polyethylene bottle or a designated waste bag).
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), starting from the outside and working inward. Place the used cloth into the same sealed container as the absorbed spill.
-
Label and Dispose: Seal the container, label it as "Spill Debris containing this compound," and place it in the "Halogenated Organic Solid Waste" bin.
C. Contaminated Labware (e.g., Glassware, Spatulas):
-
Initial Rinse: In a chemical fume hood, rinse the contaminated item with a minimal amount of a suitable organic solvent (e.g., acetone) to dissolve the residue.
-
Collect Rinsate: This rinsate is now hazardous waste. Collect it in a container labeled "Halogenated Organic Liquid Waste." This waste stream must be kept separate from the solid waste.
-
Secondary Cleaning: After the initial solvent rinse, the labware can typically be washed using standard laboratory procedures (e.g., with soap and water).
-
Disposables: Any disposable items heavily contaminated with the solid chemical (e.g., weigh boats, contaminated gloves) should be placed directly into the "Halogenated Organic Solid Waste" container.
Step 3: Storage and Final Disposal
-
Storage: All hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA). This area should be clearly marked, away from general lab traffic, and provide secondary containment to capture any potential leaks.[6] Containers must be kept closed at all times except when adding waste.[3][6]
-
Professional Collection: Your institution's Environmental Health & Safety (EHS) department will have a schedule for hazardous waste collection. Follow their specific procedures for requesting a pickup. The waste will then be managed and transported by a licensed hazardous waste disposal company for final treatment, which for halogenated organics often involves high-temperature incineration.[4]
By adhering to these systematic procedures, we can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and upholding our responsibility to protect the wider ecosystem.
References
- 1. This compound | 33603-90-6 | Benchchem [benchchem.com]
- 2. This compound | C9H7BrO | CID 21585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. a-Bromocinnamaldehyde 98 5443-49-2 [sigmaaldrich.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for alpha-Bromocinnamaldehyde
For the researcher dedicated to advancing drug development, the synthesis of novel compounds is a journey of precision and discovery. Yet, this path is paved with inherent risks, particularly when working with highly reactive reagents like alpha-Bromocinnamaldehyde. This guide moves beyond a simple checklist, offering a deep dive into the essential personal protective equipment (PPE) and procedural controls required to handle this compound safely. Our focus is on the causality behind each recommendation, empowering you to build a self-validating system of safety in your laboratory.
Understanding the Hazard: The Chemical Personality of α-Bromocinnamaldehyde
This compound (CAS 5443-49-2) is a tan crystalline powder that presents multiple hazards.[1] Its reactivity stems from its structure as an α,β-unsaturated aldehyde. This conjugated system creates electrophilic centers at both the carbonyl carbon and the β-carbon, making it susceptible to nucleophilic attack.[1][2][3][4] This inherent reactivity is the root cause of its toxicological profile. Furthermore, the presence of a halogen (bromine) classifies it as a halogenated organic compound, which has implications for its disposal.[5][6][7]
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation)[1][8][9]
-
May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure)[1][8]
Additionally, studies have indicated that this compound is a potent mutagen, necessitating stringent handling procedures to minimize exposure.[10][11]
Hazard Summary Table
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if ingested.[1][9] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact.[1][9] |
| Serious Eye Damage/Irritation | Category 2A | Causes significant eye irritation.[1][9] |
| Specific Target Organ Toxicity | Category 3 | May cause irritation to the respiratory tract.[1] |
| Mutagenicity | Not Classified (Potent Mutagen) | Research indicates strong mutagenic properties.[10][11] |
The Core of Protection: A Multi-Layered PPE Strategy
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE wherever necessary to protect employees from workplace hazards (29 CFR 1910.132).[12][13][14] For this compound, a comprehensive PPE strategy is not merely a recommendation; it is an operational necessity.
Caption: A layered approach to safety when handling this compound.
Respiratory Protection: Guarding the Gateway
Given that this compound is a respiratory irritant and is handled as a powder, preventing inhalation is paramount.[1]
-
For low-dust activities: When handling small quantities in a well-ventilated area where dust generation is minimal, a NIOSH-approved N95 particulate respirator is the minimum requirement.[2][6]
-
For activities with potential for dust generation: When weighing or transferring larger quantities, or if the ventilation is not optimal, a higher level of protection is warranted. Options include:
-
A half-mask or full-facepiece air-purifying respirator (APR) with P100 filters.
-
A powered air-purifying respirator (PAPR) with high-efficiency particulate air (HEPA) filters offers greater protection and comfort for extended use.[15]
-
It is critical to have a written respiratory protection program that complies with OSHA standard 29 CFR 1910.134, which includes medical evaluation, fit testing, and training.[16]
Eye and Face Protection: A Non-Negotiable Barrier
This compound causes serious eye irritation.[1][9] Therefore, robust eye and face protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles provide a more complete seal around the eyes.
-
Best Practice: When handling larger quantities or when there is a significant risk of splashing or dust generation, a face shield should be worn in conjunction with chemical splash goggles. This provides a full barrier for the face.
Hand Protection: The Critical Interface
Direct skin contact causes irritation.[1][9] The choice of gloves is critical and must be based on chemical compatibility and breakthrough time.
-
Recommended Glove Types:
-
Butyl Rubber: Offers good resistance to aldehydes and ketones.[18]
-
Viton®: Provides excellent resistance to aromatic and halogenated hydrocarbons.[18]
-
Double Gloving: Wearing two pairs of gloves (e.g., a lighter nitrile glove underneath a heavier butyl rubber glove) can provide an additional layer of protection and alert the user to a breach in the outer glove.
-
Glove Selection Protocol:
-
Consult the SDS: Always check the manufacturer's Safety Data Sheet for specific glove recommendations.
-
Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin.
-
Immediate Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Body Protection: Shielding from Contamination
A fully-buttoned lab coat should be worn to protect the skin and street clothes from contamination. For procedures with a higher risk of spills or dust generation, consider a chemical-resistant apron or disposable coveralls. Ensure that footwear is closed-toed.
Operational Plan: From Benchtop to Disposal
A robust PPE strategy is only effective when integrated into a comprehensive operational and disposal plan.
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before starting the procedure.
-
Don all required PPE as outlined above.
-
-
Execution:
-
Handle the solid compound carefully to minimize dust generation.
-
Use tools such as a spatula or scoop for transfers. Avoid pouring the powder.
-
Keep containers of this compound closed when not in use.
-
-
Decontamination:
-
Wipe down the work surface with an appropriate solvent (e.g., isopropanol) and then with soap and water.
-
Decontaminate any reusable equipment that has come into contact with the compound.
-
Properly remove and dispose of all contaminated PPE.
-
Disposal Plan: A Cradle-to-Grave Responsibility
As a halogenated organic compound, this compound waste must be segregated and disposed of as hazardous waste.[5][6][7]
Caption: Waste disposal workflow for this compound.
Disposal Protocol:
-
Segregation: Do not mix halogenated waste with non-halogenated waste.[5][7]
-
Containerization: Collect all waste (excess chemical, contaminated gloves, bench paper, etc.) in a clearly labeled, sealed container compatible with the waste.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Irritant," "Toxic").[6]
-
Storage: Store the waste container in a designated satellite accumulation area, within secondary containment, away from incompatible materials.
-
Disposal: Follow your institution's procedures for arranging pickup by a certified hazardous waste disposal service. Never dispose of this compound down the drain.[5][19]
By understanding the chemical nature of this compound and implementing this multi-layered safety and handling plan, you can mitigate the risks and continue your vital research with confidence and security.
References
- 1. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Reactivity of alpha, beta-unsaturated carbonyls [quimicaorganica.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceready.com.au [scienceready.com.au]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. This compound | C9H7BrO | CID 21585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. [this compound, its mutagenicity and contents in commercial products] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACETALDEHYDE | Occupational Safety and Health Administration [osha.gov]
- 12. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 13. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 14. osha.gov [osha.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. multimedia.3m.com [multimedia.3m.com]
- 17. gloves.com [gloves.com]
- 18. safety.fsu.edu [safety.fsu.edu]
- 19. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
